Ethyl undec-2-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl undec-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNHQHYIPXYFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065103 | |
| Record name | 2-Undecynoic acid, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-17-2 | |
| Record name | Ethyl 2-undecynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Undecynoic acid, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecynoic acid, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecynoic acid, ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl undec-2-ynoate | |
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| Record name | Ethyl 2-undecynoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED4ZSK4KGA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl undec-2-ynoate: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl undec-2-ynoate is an α,β-acetylenic ester, a class of organic compounds characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This structural motif imparts unique electronic properties and a rich reactivity profile, making it a valuable synthetic intermediate in organic chemistry. While specific experimental data for ethyl undec-2-ynoate is not extensively documented in publicly available literature, its chemical behavior can be confidently predicted based on the well-established principles governing 2-alkynoic acid esters.[1][2] This guide will provide a comprehensive overview of the expected physicochemical properties, a plausible synthetic methodology, and the anticipated reactivity of ethyl undec-2-ynoate, offering a theoretical framework for its application in research and development.
Physicochemical Properties
The physical and chemical properties of ethyl undec-2-ynoate are dictated by its molecular structure, which includes a long alkyl chain, an ester functional group, and a conjugated alkyne. The following table summarizes the predicted properties based on its structure and comparison with related compounds like ethyl undecanoate.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₃H₂₂O₂ | Derived from the structure. |
| Molecular Weight | 210.32 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for long-chain esters. |
| Odor | Likely a faint, waxy, or fruity odor | Based on related long-chain esters. |
| Boiling Point | Estimated to be slightly higher than ethyl undecanoate (105 °C at 4 mmHg) | The rigidity of the triple bond may slightly increase the boiling point compared to the saturated analogue. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | The long hydrocarbon chain imparts nonpolar character. |
| CAS Number | Not assigned or readily available in public databases | Indicates it is not a common commercial chemical. |
Spectroscopic Characterization (Predicted)
The spectroscopic data for ethyl undec-2-ynoate would be key to its identification and characterization. Based on the functional groups present, the following spectral features are anticipated:
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
-
A quartet corresponding to the methylene protons of the ethyl group (~4.2 ppm).
-
A triplet from the terminal methyl group of the undecyl chain (~0.9 ppm).
-
Multiplets for the methylene groups of the undecyl chain.
-
A key signal for the allylic methylene protons adjacent to the alkyne, which would be deshielded.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester (~155 ppm).
-
Two distinct signals for the sp-hybridized carbons of the alkyne (~70-90 ppm).
-
Signals for the carbons of the ethyl group and the undecyl chain.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the C=O stretching of the conjugated ester (~1715 cm⁻¹).[3]
-
A characteristic absorption for the C≡C triple bond stretching (~2230 cm⁻¹).
-
C-H stretching and bending vibrations for the alkyl chains.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Characteristic fragmentation patterns for esters, including loss of the ethoxy group (-OCH₂CH₃) and cleavage of the alkyl chain.
-
Synthesis of Ethyl undec-2-ynoate
A robust and reliable method for the synthesis of ethyl undec-2-ynoate would proceed via the esterification of undec-2-ynoic acid. This two-step approach involves the initial formation of the acetylenic carboxylic acid followed by its conversion to the corresponding ethyl ester.
Step 1: Synthesis of Undec-2-ynoic Acid
This can be achieved by the carboxylation of the lithium salt of 1-decyne.
Caption: Proposed synthesis of undec-2-ynoic acid.
Experimental Protocol:
-
To a solution of 1-decyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is allowed to warm to room temperature.
-
An aqueous acid workup (e.g., with dilute HCl) is performed to protonate the carboxylate, yielding undec-2-ynoic acid.
-
The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or chromatography.
Step 2: Fischer Esterification to Ethyl undec-2-ynoate
The resulting undec-2-ynoic acid can be esterified using a classic Fischer esterification.
Caption: Fischer esterification of undec-2-ynoic acid.
Experimental Protocol:
-
Undec-2-ynoic acid is dissolved in a large excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude ethyl undec-2-ynoate can be purified by vacuum distillation or column chromatography.
Chemical Reactivity
The reactivity of ethyl undec-2-ynoate is dominated by the electrophilic nature of the conjugated system, making it susceptible to nucleophilic attack at the β-carbon (conjugate addition or Michael addition).[4][5] The triple bond can also undergo various addition reactions and reductions.
Conjugate Addition
A wide range of soft nucleophiles, such as amines, thiols, and enolates, are expected to add to the β-position of the alkyne.
Caption: General mechanism of conjugate addition.
This reactivity is crucial in the synthesis of more complex molecules, as it allows for the introduction of various functional groups at the β-position.
Reduction Reactions
The triple bond of ethyl undec-2-ynoate can be selectively reduced.
-
Partial Reduction to (Z)-Alkene: Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) will yield the corresponding (Z)-ethyl undec-2-enoate.
-
Partial Reduction to (E)-Alkene: Reduction with a dissolving metal, such as sodium in liquid ammonia, will produce the (E)-ethyl undec-2-enoate.
-
Full Reduction to Alkane: Catalytic hydrogenation with a more active catalyst like palladium on carbon will reduce the triple bond completely to a single bond, yielding ethyl undecanoate.
Other Reactions of the Alkyne
The triple bond can also participate in various other transformations, including:
-
Halogenation: Addition of halogens (e.g., Br₂) across the triple bond.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr), which may proceed with Markovnikov or anti-Markovnikov selectivity depending on the conditions.
-
Cycloaddition Reactions: The electron-deficient alkyne can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions.
Applications in Research and Drug Development
While specific applications for ethyl undec-2-ynoate are not documented, esters of 2-alkynoic acids are recognized for their potential in several areas:
-
Antifungal Agents: Long-chain 2-alkynoic acids and their esters have demonstrated significant antifungal activity.[1] The undecyl chain length falls within the range of high activity.
-
Synthetic Building Blocks: As demonstrated by its reactivity, ethyl undec-2-ynoate can serve as a versatile precursor for the synthesis of a wide array of more complex molecules, including natural products and their analogues.[2]
-
Pro-drug Design: The ester functionality can be utilized in pro-drug strategies, where the active carboxylic acid is released in vivo through enzymatic cleavage.
Safety and Handling
Given the lack of a specific safety data sheet (SDS) for ethyl undec-2-ynoate, it is prudent to handle it with the care afforded to related α,β-unsaturated carbonyl compounds. These compounds can be lachrymatory and skin irritants.[2] Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl undec-2-ynoate, as a representative of the 2-alkynoic acid ester family, is a molecule with significant potential in synthetic organic chemistry and medicinal research. Although specific experimental data is sparse, its chemical properties can be reliably inferred from the behavior of analogous compounds. Its synthesis is achievable through established organic transformations, and its reactivity, centered around the electrophilic conjugated system, opens up numerous possibilities for the construction of complex molecular architectures. Further investigation into the specific properties and applications of ethyl undec-2-ynoate is warranted and could unveil novel opportunities in drug discovery and materials science.
References
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Chem-Impex. Ethyl undecanoate. Retrieved from [Link]
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MySkinRecipes. (E)-Undec-2-enoic acid. Retrieved from [Link]
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Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra? (2022-12-14). Retrieved from [Link]
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The Good Scents Company. ethyl undecanoate, 627-90-7. Retrieved from [Link]
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The Good Scents Company. ethyl undecylenate, 692-86-4. Retrieved from [Link]
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ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes | The Journal of Organic Chemistry. (2025-09-08). Retrieved from [Link]
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PubMed. Antifungal properties of 2-alkynoic acids and their methyl esters. Retrieved from [Link]
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Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025-03-17). Retrieved from [Link]
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ResearchGate. Antifungal Properties of Esters of Alkenoic and Alkynoic Acids. (2025-08-07). Retrieved from [Link]
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Royal Society of Chemistry. Conjugated ynones in catalytic enantioselective reactions. Retrieved from [Link]
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Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes. Retrieved from [Link]
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Chemistry Stack Exchange. What is the mechanism of the reaction of ethyl prop-2-ynoate to ethyl (2Z)-2,3-dibromoprop-2-enoate? (2019-06-15). Retrieved from [Link]
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ResearchGate. (PDF) Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E). (2025-10-16). Retrieved from [Link]
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Royal Society of Chemistry. Radical addition reactions. Part II. The addition of ethyl cyanoacetate to conjugated olefins. Retrieved from [Link]
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G. Evano. Product Subclass 12: Alk-2-ynoic Acid Esters. (2012-05-20). Retrieved from [Link]
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ResearchGate. Novel bexarotene esters - synthesis and spectroscopic characterization. (2025-12-29). Retrieved from [Link]
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Wikipedia. Ynone. Retrieved from [Link]
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Perlego. Conjugate Addition and Related Reactions | Chapter 19 - Organic Chemistry (2nd Edition). (2025-07-31). Retrieved from [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Study.com. Alkanol & Alkanoic Acid: Functional Groups & Properties. Retrieved from [Link]
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European Journal of Chemistry. Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024-03-31). Retrieved from [Link]
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ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. (2015-12-07). Retrieved from [Link]
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Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]
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ResearchGate. Ethyl Cyanoacetate Reactions. Retrieved from [Link]
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FCT EMIS. ALKANOIC ACIDS CONTENT Sources Nomenclature Structure Preparation Properties and Uses. Retrieved from [Link]
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Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023-05-24). Retrieved from [Link]
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YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. (2020-09-24). Retrieved from [Link]
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PubChem. Undec-10-ynoic acid-undec-2-en-1-yl ester. Retrieved from [Link]
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University of Calgary. Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. Retrieved from [Link]
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ResearchGate. Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. (2025-08-06). Retrieved from [Link]
-
Cheméo. Chemical Properties of Undec-10-ynoic acid, 2-methyloct-5-yn-4-yl ester. Retrieved from [Link]
Sources
Ethyl undec-2-ynoate (CAS 10519-17-2): A Technical Guide for Advanced Research
This document provides an in-depth technical overview of Ethyl undec-2-ynoate, a functionalized long-chain alkyne ester. Given the relative novelty of this specific molecule in readily available literature, this guide synthesizes information from foundational organic chemistry principles and data from closely related structural analogues to provide a robust resource for researchers in organic synthesis, drug discovery, and materials science. We will explore its synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, all grounded in established chemical literature.
Molecular Structure and Physicochemical Properties
Ethyl undec-2-ynoate possesses a linear C11 carbon chain with a terminal ethyl ester and an internal alkyne at the C-2 position. This arrangement, specifically the conjugation of the alkyne with the carbonyl group, dictates its unique electronic properties and reactivity compared to its saturated or non-conjugated analogues.
Predicted Physicochemical Data
While extensive experimental data for Ethyl undec-2-ynoate is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like ethyl undecanoate (the saturated counterpart) and other ethyl alkynoates.
| Property | Predicted Value for Ethyl undec-2-ynoate | Reference Data: Ethyl undecanoate (CAS 627-90-7) |
| Molecular Formula | C₁₃H₂₂O₂ | C₁₃H₂₆O₂[1] |
| Molecular Weight | 210.32 g/mol | 214.34 g/mol [2] |
| Boiling Point | ~120-125 °C at 4 mmHg | 105 °C at 4 mmHg[2][3] |
| Density | ~0.87-0.89 g/mL at 25 °C | 0.859 g/mL at 25 °C[2] |
| Refractive Index | ~1.44-1.45 at 20 °C | 1.428 at 20 °C[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); Insoluble in water. | Soluble in alcohol; Insoluble in water[4] |
Causality Insight: The predicted boiling point is slightly higher than its saturated analogue due to the rigid, linear geometry of the alkyne, which can lead to more effective molecular packing and stronger van der Waals forces. The increased electron density of the π-system in the conjugated ester is expected to slightly increase the refractive index.
Synthesis of Ethyl undec-2-ynoate
A robust and high-yielding synthesis of Ethyl undec-2-ynoate can be achieved through the carboxylation of the corresponding terminal alkyne, 1-decyne. This two-step, one-pot procedure involves the deprotonation of 1-decyne to form a sodium acetylide, followed by nucleophilic attack on ethyl chloroformate.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful acetylide formation is a prerequisite for the subsequent carboxylation.
Materials:
-
1-Decyne (1.0 eq)
-
Sodium amide (NaNH₂) (1.1 eq)
-
Liquid Ammonia (solvent)
-
Ethyl chloroformate (1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylide Formation: In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, condense approximately 200 mL of ammonia at -78 °C (dry ice/acetone bath).
-
Add sodium amide (1.1 eq) in portions to the liquid ammonia.
-
Slowly add 1-decyne (1.0 eq) dropwise to the stirring suspension. The formation of the sodium acetylide is typically accompanied by a color change.
-
After the addition is complete, remove the cooling bath and allow the ammonia to reflux gently for 2 hours to ensure complete deprotonation.
-
Carboxylation: Cool the reaction mixture to 0 °C (ice bath).
-
Add ethyl chloroformate (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.[5] A precipitate of sodium chloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.[5]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure Ethyl undec-2-ynoate.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known spectral properties of esters, alkynes, and related long-chain molecules.
¹H NMR Spectroscopy
-
δ 4.21 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group, split by the adjacent methyl group.
-
δ 2.33 ppm (t, 2H): Triplet from the protons on the C-4 carbon (-CH₂-C≡C-), showing coupling to the C-5 methylene protons.
-
δ 1.5-1.6 ppm (m, 2H): Multiplet for the C-5 methylene protons.
-
δ 1.2-1.4 ppm (m, 10H): Broad multiplet encompassing the protons of the C-6 to C-10 methylene groups of the alkyl chain.
-
δ 1.30 ppm (t, 3H): Triplet from the terminal methyl protons of the ethyl group (-O-CH₂-CH₃).
-
δ 0.88 ppm (t, 3H): Triplet from the terminal methyl protons of the undecyl chain.
Expertise Insight: The chemical shift of the C-4 protons is shifted downfield due to the deshielding effect of the adjacent alkyne. This is a characteristic feature for protons alpha to a triple bond.
¹³C NMR Spectroscopy
-
δ 154 ppm: Carbonyl carbon (C=O) of the ester.
-
δ 90 ppm & 75 ppm: The two sp-hybridized carbons of the alkyne (C-2 and C-3). The exact assignment can be complex, but they will appear in this characteristic region.
-
δ 62 ppm: The -O-CH₂- carbon of the ethyl group.
-
δ 31-22 ppm: A series of peaks corresponding to the methylene carbons of the long alkyl chain (C-5 to C-10).
-
δ 19 ppm: The C-4 carbon, adjacent to the alkyne.
-
δ 14 ppm: The terminal methyl carbon of the ethyl group.
-
δ 14 ppm: The terminal methyl carbon of the undecyl chain.
Infrared (IR) Spectroscopy
-
~2230 cm⁻¹ (sharp, medium): C≡C stretching vibration. The conjugation to the carbonyl group slightly lowers this frequency from a typical terminal alkyne (~2100-2140 cm⁻¹).
-
~1715 cm⁻¹ (strong): C=O stretching vibration of the conjugated ester. This is shifted to a lower wavenumber compared to a saturated ester (~1735-1750 cm⁻¹) due to the delocalization of electron density through the conjugated system.[6]
-
~1250 cm⁻¹ (strong): C-O stretching vibration of the ester.
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain and ethyl group.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 210, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 165.
-
McLafferty rearrangement is possible if a gamma-hydrogen is accessible, which would lead to a characteristic fragment. However, alpha-cleavage is often prominent in esters.[7]
-
A series of fragment ions separated by 14 amu (CH₂) corresponding to the cleavage of the alkyl chain.
-
Reactivity and Synthetic Utility
The reactivity of Ethyl undec-2-ynoate is dominated by the electrophilic nature of the alkyne, which is activated by the electron-withdrawing ester group. This makes it a valuable substrate for various synthetic transformations.
Michael Addition
As a Michael acceptor, the β-carbon (C-4) of Ethyl undec-2-ynoate is susceptible to nucleophilic attack. This conjugate addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation.[8][9][10][11]
-
Nucleophiles: Soft nucleophiles such as organocuprates (Gilman reagents), enamines, and thiolates readily undergo Michael addition.
-
Significance: This reaction allows for the stereoselective synthesis of highly functionalized β-substituted α,β-unsaturated esters.
Cycloaddition Reactions
The activated alkyne can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with azides to form triazoles), providing access to complex heterocyclic and carbocyclic frameworks.
Selective Reduction
The alkyne can be selectively reduced to either the (Z)- or (E)-alkene, providing stereocontrolled access to the corresponding α,β-unsaturated esters.
-
(Z)-Alkene: Achieved through catalytic hydrogenation using Lindlar's catalyst.
-
(E)-Alkene: Formed by reduction with sodium in liquid ammonia.
Potential Applications in Research and Development
The unique structural features of Ethyl undec-2-ynoate make it a valuable building block in several areas of chemical research.
-
Drug Discovery: The alkyne moiety serves as a versatile handle for "click" chemistry (azide-alkyne cycloaddition), enabling its conjugation to biomolecules or its use in the synthesis of complex molecular scaffolds.[12] The long alkyl chain provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. Alkynes are increasingly recognized for their role in enhancing metabolic stability and target binding in medicinal chemistry.[13]
-
Materials Science: As a functionalized monomer, it could be incorporated into polymers to introduce specific properties. The rigid alkyne unit can influence the material's thermal and mechanical characteristics.
-
Organic Synthesis: It is a versatile intermediate for the synthesis of natural products and other complex organic molecules that feature long carbon chains with specific stereochemistry and functionality.[14]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.
-
Synthesis Hazards: The proposed synthesis involves highly reactive and hazardous materials, including sodium amide (water-reactive) and liquid ammonia (corrosive, toxic). Ethyl chloroformate is also toxic and corrosive.[15] This synthesis must be performed by trained personnel with appropriate safety measures in place.
References
- Google Patents. (n.d.). CN111689858B - Method for preparing ethyl chloroformate.
-
Organic Syntheses. (n.d.). n-BUTYLACETYLENE. Retrieved from [Link]
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Spectroscopic Data of Ethyl Undec-2-ynoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl undec-2-ynoate, a valuable intermediate in organic synthesis. For professionals in pharmaceutical development and materials science, precise structural elucidation is paramount. This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The guide is structured to provide not only the spectral data itself but also the underlying scientific principles and experimental considerations necessary for its accurate interpretation and application. The data presented herein is a combination of established spectroscopic principles and comparative analysis with structurally related compounds.
Introduction to Ethyl undec-2-ynoate and its Spectroscopic Characterization
Ethyl undec-2-ynoate is an organic molecule featuring a long hydrocarbon chain, an ethyl ester functional group, and a carbon-carbon triple bond (alkyne). This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules. Accurate characterization of this compound is essential to confirm its identity and purity, which underpins the reliability of subsequent synthetic steps. The primary techniques for this characterization are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each of these techniques provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. For Ethyl undec-2-ynoate, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃-CH₂) | ~ 0.9 | Triplet | ~ 7.0 | 3H |
| H-b (-(CH₂)₆-) | ~ 1.2-1.4 | Multiplet | - | 12H |
| H-c (-CH₂-C≡) | ~ 1.5 | Multiplet | ~ 7.0 | 2H |
| H-d (C≡C-CH₂-) | ~ 2.2 | Triplet | ~ 7.0 | 2H |
| H-e (CO-O-CH₂-) | ~ 4.2 | Quartet | ~ 7.1 | 2H |
| H-f (CO-O-CH₂-CH₃) | ~ 1.3 | Triplet | ~ 7.1 | 3H |
Causality Behind Assignments:
-
H-a (Terminal Methyl Group): The terminal methyl group of the long alkyl chain is expected to be the most shielded, hence its resonance at the lowest chemical shift (~0.9 ppm). It appears as a triplet due to coupling with the adjacent two protons.
-
H-b (Methylene Chain): The six methylene groups in the middle of the alkyl chain are in very similar electronic environments and will overlap to form a complex multiplet in the region of ~1.2-1.4 ppm.
-
H-c (Methylene group adjacent to the alkyne): This methylene group is slightly deshielded compared to the other methylene groups in the chain due to the proximity of the electron-withdrawing alkyne, thus it is predicted to be at a slightly higher chemical shift (~1.5 ppm).
-
H-d (Methylene group between the alkyne and the ester): This methylene group is deshielded by the electron-withdrawing effect of the alkyne and the ester group, leading to a predicted chemical shift of around 2.2 ppm. It will appear as a triplet due to coupling with the adjacent methylene group.
-
H-e (Ethyl Ester Methylene): The methylene protons of the ethyl ester are directly attached to an oxygen atom, which is strongly electron-withdrawing. This results in a significant downfield shift to ~4.2 ppm. The signal is a quartet due to coupling with the three protons of the adjacent methyl group.
-
H-f (Ethyl Ester Methyl): The methyl protons of the ethyl ester are adjacent to a methylene group and will appear as a triplet at ~1.3 ppm.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-CH₂) | ~ 14.1 |
| C-2 to C-7 (-(CH₂)₆-) | ~ 22.7 - 31.9 |
| C-8 (-CH₂-C≡) | ~ 28.0 |
| C-9 (C≡C-CH₂) | ~ 19.0 |
| C-10 (-C≡C-) | ~ 74.0 |
| C-11 (-C≡C-) | ~ 89.0 |
| C-12 (C=O) | ~ 154.0 |
| C-13 (CO-O-CH₂-) | ~ 61.5 |
| C-14 (CO-O-CH₂-CH₃) | ~ 14.2 |
Causality Behind Assignments:
-
Alkyl Chain Carbons (C-1 to C-9): These sp³ hybridized carbons will resonate in the typical aliphatic region of the spectrum. The terminal methyl carbon (C-1) will be at the lowest chemical shift.
-
Alkyne Carbons (C-10 and C-11): The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts in the range of 70-90 ppm. The carbon closer to the ester group (C-11) is expected to be more deshielded.
-
Ester Carbonyl (C-12): The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield, around 154.0 ppm.
-
Ethyl Ester Carbons (C-13 and C-14): The methylene carbon (C-13) attached to the oxygen will be deshielded (~61.5 ppm), while the methyl carbon (C-14) will be more shielded (~14.2 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of the bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850 - 2960 | Strong |
| C≡C stretch | 2220 - 2260 | Weak to Medium |
| C=O stretch (ester) | ~ 1715 | Strong |
| C-O stretch (ester) | 1150 - 1250 | Strong |
Interpretation of Key Peaks:
-
C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic peak for alkynes. In an internal alkyne like Ethyl undec-2-ynoate, this peak is expected to be present but may be weak. Symmetrical or near-symmetrical internal alkynes can have a very weak or absent C≡C stretching vibration due to a small change in dipole moment during the vibration.[1]
-
C=O Stretch: The strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl group in a conjugated ester. The conjugation with the alkyne slightly lowers the frequency compared to a saturated ester (~1735-1750 cm⁻¹).[2]
-
C-O Stretch: The strong C-O stretching vibrations further confirm the presence of the ester functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For Ethyl undec-2-ynoate (Molecular Formula: C₁₃H₂₂O₂), the predicted molecular weight is 210.32 g/mol .
Expected Fragmentation Pattern:
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak ([M]⁺˙) at m/z = 210. The fragmentation pattern will be influenced by the ester and the long alkyl chain.
| m/z | Proposed Fragment | Significance |
| 210 | [C₁₃H₂₂O₂]⁺˙ | Molecular Ion |
| 181 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |
| 165 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |
| 137 | [M - C₅H₁₁]⁺ | Cleavage of the alkyl chain |
| 99 | [CH₂(CH₂)₅CH₃]⁺ | Cleavage at the alkyne |
| 83 | [C₆H₁₁]⁺ | Further fragmentation |
| 69 | [C₅H₉]⁺ | Further fragmentation |
Fragmentation Pathway Diagram:
Caption: Proposed EI fragmentation pathway for Ethyl undec-2-ynoate.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like Ethyl undec-2-ynoate.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl undec-2-ynoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of neat Ethyl undec-2-ynoate between two NaCl or KBr plates.
-
Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of Ethyl undec-2-ynoate in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
General Analytical Workflow:
Caption: General workflow for the synthesis and spectroscopic characterization of Ethyl undec-2-ynoate.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of Ethyl undec-2-ynoate. This guide has detailed the predicted spectroscopic data and the rationale behind these predictions based on fundamental principles and comparative data. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is crucial for ensuring the quality and identity of synthetic intermediates, thereby supporting the integrity of the overall research and development process.
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An In-depth Technical Guide to the Reactivity of α,β-Alkynyl Esters in Organic Synthesis
Introduction
α,β-Alkynyl esters, often referred to as propiolates, are a powerful and versatile class of building blocks in modern organic synthesis. Their unique electronic structure, characterized by an electron-withdrawing ester group in conjugation with a carbon-carbon triple bond, renders them susceptible to a wide array of chemical transformations.[1][2][3] This combination of high reactivity and stability makes them invaluable intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4][5] This guide provides a comprehensive overview of the core reactivity principles of α,β-alkynyl esters, offering insights into their application in key synthetic methodologies for researchers, scientists, and drug development professionals.
Electronic Properties and Reactivity Landscape
The reactivity of α,β-alkynyl esters is fundamentally governed by the polarization of the alkyne moiety due to the conjugated electron-withdrawing ester group. This polarization creates a significant electrophilic character at the β-carbon, making it a prime target for nucleophilic attack.
The general reactivity landscape can be broadly categorized into several key areas:
-
Nucleophilic Additions: The most common reaction pathway, involving the addition of a wide range of nucleophiles to the electrophilic β-carbon.[1][2][3]
-
Cycloaddition Reactions: Their ability to act as dienophiles or dipolarophiles in various cycloaddition reactions to construct cyclic systems.[1][6]
-
Transition-Metal Catalyzed Transformations: A vast and rapidly evolving field where transition metals mediate a diverse range of C-C and C-heteroatom bond formations.[4][7][8]
-
Domino Reactions: The strategic use of their reactivity to initiate reaction cascades, enabling the rapid construction of molecular complexity from simple starting materials.[9][10]
The following sections will delve into these areas, providing mechanistic insights and practical experimental guidance.
Nucleophilic Conjugate Addition: The Michael Reaction
The conjugate or 1,4-addition of nucleophiles to α,β-alkynyl esters, a classic Michael reaction, is a cornerstone of their synthetic utility.[1][2][11] This reaction is particularly efficient with soft nucleophiles, which preferentially attack the β-carbon over the harder carbonyl carbon.[1][3][12]
Thiol-yne and Amino-yne Additions
Thiols and amines are excellent nucleophiles for conjugate addition to α,β-alkynyl esters, leading to the formation of β-thioacrylates and enamines, respectively. These reactions, often termed "thiol-yne" and "amino-yne" click reactions, are characterized by their high efficiency, mild reaction conditions, and minimal byproduct formation.[1][12][13]
Causality in Experimental Design:
The choice of catalyst and solvent is critical in controlling the outcome of these reactions. While strong bases can be used, they can also promote side reactions.[1][12] Tertiary amines, such as triethylamine or N-methylmorpholine, are often employed as milder, nucleophilic catalysts.[12][14] The reaction can also be performed in a variety of solvents, including "green" solvents like water and polyethylene glycol (PEG), highlighting its versatility.[12]
Representative Protocol: Amine-Catalyzed Conjugate Addition of a Thiol to Ethyl Propiolate[14]
Objective: To synthesize an α,β-unsaturated thioether via a base-catalyzed conjugate addition.
Materials:
-
Ethyl propiolate
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of thiophenol (1.0 mmol) in CH₂Cl₂ (5 mL) at 0 °C, add triethylamine (1.2 mmol).
-
Slowly add ethyl propiolate (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-thioacrylate.
Self-Validation: The stereoselectivity of the addition is a key validation point. Under these conditions, the Z-isomer is typically the major product.[14] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Factors Influencing Reactivity
Several factors influence the rate and outcome of nucleophilic additions:
-
Nature of the Nucleophile: Softer nucleophiles (thiols, amines) favor 1,4-addition, while harder nucleophiles (organolithiums, Grignard reagents) can lead to 1,2-addition at the carbonyl group.[1][3][12]
-
Substitution on the Alkyne: Steric hindrance at the β-position can decrease the reaction rate.[1][12]
-
Electron-Withdrawing Group: The nature of the ester group can modulate the electrophilicity of the alkyne.
Transition-Metal Catalyzed Reactions
The rich reactivity of α,β-alkynyl esters is significantly expanded through the use of transition metal catalysts.[4][8] Palladium, gold, and rhodium complexes are particularly effective in promoting a wide range of transformations, including cross-coupling, cyclization, and rearrangement reactions.[7][8][15]
Palladium-Catalyzed Transformations
Palladium catalysis is a powerful tool for the functionalization of α,β-alkynyl esters. Key reactions include:
-
Sonogashira Coupling: While typically used to form alkynes, variations can involve α,β-alkynyl esters.
-
Heck Reaction: The coupling of the alkyne with an aryl or vinyl halide to form new C-C bonds.[16][17]
-
Hydroalkynylation: The addition of a terminal alkyne across the triple bond of an α,β-alkynyl ester, catalyzed by Pd(II), to form ynenoates.[18]
-
C-H Activation: Palladium catalysts can direct the alkynylation of C-H bonds using α,β-alkynyl esters as coupling partners.[19]
Experimental Workflow: Pd(II)-Catalyzed Hydroalkynylation of an Ynoate[18]
This workflow illustrates a sequential catalytic process for synthesizing chiral β-alkynyl esters.
Caption: Sequential Pd and Cu catalysis for chiral β-alkynyl ester synthesis.[18]
Gold-Catalyzed Cyclizations
Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating the alkyne moiety of α,β-alkynyl esters towards intramolecular nucleophilic attack.[15][20][21] This has led to the development of powerful methods for the synthesis of various heterocyclic compounds.[15][20]
Mechanistic Rationale:
Gold's carbophilicity allows it to coordinate to the alkyne, increasing its electrophilicity and facilitating attack by a tethered nucleophile (e.g., an alcohol or amine).[15][20][22] This process, known as oxyauration or amination, is often highly regioselective, favoring the formation of five- or six-membered rings.[15][23]
Caption: General mechanism for gold-catalyzed intramolecular cyclization.
Cycloaddition Reactions
α,β-Alkynyl esters are excellent partners in various cycloaddition reactions, serving as activated "alkynophiles". These reactions provide direct access to a range of carbocyclic and heterocyclic frameworks.
Diels-Alder Reaction
In the [4+2] Diels-Alder cycloaddition, α,β-alkynyl esters act as dienophiles, reacting with conjugated dienes to form cyclohexadiene derivatives.[14][24] The high reactivity of the alkynyl ester as a dienophile is due to its electron-deficient nature.
[3+2] Cycloadditions
α,β-Alkynyl esters can also participate in [3+2] cycloadditions with 1,3-dipoles, such as azides (in the Huisgen cycloaddition or "Click" reaction) and nitrile oxides, to afford five-membered heterocyclic rings like triazoles and isoxazoles, respectively.[6]
Synthesis of α,β-Alkynyl Esters
A brief overview of common synthetic routes to α,β-alkynyl esters is pertinent for their effective application.
| Method | Description | Key Reagents | Reference |
| Oxidative Alkoxycarbonylation | Palladium-catalyzed reaction of terminal alkynes with an alcohol and carbon monoxide. | Pd/C, Alcohol, CO, O₂ | [25][26] |
| Dehydration of β-Ketoesters | A one-pot conversion of β-ketoesters to the corresponding alkynyl esters via a vinyl triflate intermediate. | LiHMDS, Tf₂O | [5] |
| Coupling Reactions | Cross-coupling of terminal alkynes with chloroformates or other carbonyl sources. | Pd or Cu catalysts | [25] |
| From Allenoates | Base-mediated isomerization and functionalization of allenyl esters. | LDA, Electrophile | [27] |
Conclusion
The unique electronic properties of α,β-alkynyl esters establish them as exceptionally versatile and reactive intermediates in organic synthesis. Their participation in nucleophilic additions, transition-metal catalyzed transformations, and cycloaddition reactions allows for the efficient construction of a diverse array of molecular architectures. A thorough understanding of their reactivity, guided by the principles of mechanistic causality and validated by robust experimental protocols, empowers chemists to leverage these powerful building blocks in the design and execution of innovative synthetic strategies for drug discovery and materials science.
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Y. Zhang, Y. Luo, X. Zhao, Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes, MDPI, 2023 . [Link]
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M. R. Tracey, M. R. Tracey, S. R. S. S. K. A. D. R. Majumdar, Transition Metal-Catalyzed Reactions of Alkynyl Halides, PubMed, 2020 . [Link]
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M. J. K. Lodder, J. D. C. Codee, H. S. Overkleeft, Nucleophilic addition reactions to activated alkynes, ResearchGate, 2021 . [Link]
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A. M. Asensio, L. R. Domingo, M. Medio-Simon, G. J. Asensio, Gold-Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2-Rearrangement, National Institutes of Health, 2016 . [Link]
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A. Alcaide, P. Almendros, C. Aragoncillo, Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams, Beilstein Journal of Organic Chemistry, 2011 . [Link]
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Organic Chemistry Portal, Synthesis of alkynyl ketones, carboxylic acids and derivatives. [Link]
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J. P. Wolfe, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, Chemical Reviews, 2011 . [Link]
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J. Org. Chem., Palladium-Catalyzed Synthesis of β-Alkynyl Ketones via Selective 1,3-Alkynyl Migration of α,α-Disubstituted Allylic Alcohols, PubMed, 2024 . [Link]
-
B. M. Trost, A. B. Weiss, A New Strategy for the Synthesis of Chiral β-Alkynyl Esters via Sequential Palladium and Copper Catalysis, National Institutes of Health, 2011 . [Link]
-
S. D. Lepore, Y. He, Deconjugative conversion of alpha-alkynyl esters to alpha,alpha-disubstituted beta-alkynyl esters, PubMed, 2005 . [Link]
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C. G. F. Toste, Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes, ACS Publications, 2004 . [Link]
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A. S. K. Hashmi, Recent advances in the gold-catalyzed additions to C–C multiple bonds, Beilstein Journal of Organic Chemistry, 2011 . [Link]
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D. Chen, Synthesis of β-alkynyl α-amino acids via palladium-catalyzed alkynylation of unactivated C(sp3)-H bonds, ResearchGate, 2015 . [Link]
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S. D. Lepore, Reactions of thiols and amines with ethyl propiolate, ResearchGate, 2004 . [Link]
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J. McMurry, 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones, OpenStax, 2023 . [Link]
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B. M. Trost, A. B. Weiss, The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups, SciSpace, 2009 . [Link]
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S. T. Gadge, B. M. Bhanage, Synthesis of α,β-Alkynyl Esters and Unsymmetrical Maleate Esters Catalyzed by Pd/C; An Efficient Phosphine-Free Catalytic System for Oxidative Alkoxycarbonylation of Terminal Alkynes, ResearchGate, 2013 . [Link]
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LibreTexts, 11.3: Cycloaddition Reactions of Alkynes, Chemistry LibreTexts, 2021 . [Link]
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The Organic Chemistry Tutor, Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama, YouTube, 2021 . [Link]
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L. J. Goossen, A domino reaction for generating β-aryl aldehydes from alkynes by substrate recognition catalysis, ResearchGate, 2020 . [Link]
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C. R. Reddy, B. S. Kumar, Domino alkyne insertion/aldol reaction/aromatization of 2-alkynyl indole-3-carbaldehyde with 1,3-diketones: entry to 2-indolyl phenols, Organic & Biomolecular Chemistry, 2023 . [Link]
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Savita Sharma, Palladium Catalysed Reactions, YouTube, 2021 . [Link]
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LibreTexts, 1.2: Cycloaddition Reactions, Chemistry LibreTexts, 2023 . [Link]
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Joseph Lauher, Conjugate Addition of an Amine, YouTube, 2020 . [Link]
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ResearchGate, Previously reported reactions of β,γ‐alkynyl‐α‐imino esters and..., ResearchGate, 2019 . [Link]
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The Strategic deployment of Ethyl Undec-2-ynoate in the Synthesis of Complex Natural Products: A Technical Guide
Introduction: The Versatility of a Linear Building Block
In the intricate tapestry of natural product synthesis, the selection of appropriate starting materials and key intermediates is paramount to the success and elegance of a synthetic route. Ethyl undec-2-ynoate, a seemingly simple linear α,β-alkynyl ester, emerges as a potent and versatile building block for the construction of complex molecular architectures. Its inherent electronic properties—an electron-deficient triple bond conjugated to an ester moiety—render it susceptible to a variety of stereoselective transformations, making it a valuable tool for synthetic chemists. This guide provides an in-depth exploration of the strategic applications of ethyl undec-2-ynoate and its analogs in the synthesis of natural products, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field. While direct literature on ethyl undec-2-ynoate in total synthesis is sparse, the principles outlined herein are based on the well-established reactivity of α,β-alkynyl esters, a class of compounds to which it belongs.
The Chemical Logic of Ethyl Undec-2-ynoate: A Platform for Complexity
The synthetic utility of ethyl undec-2-ynoate stems from the electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon. This dual reactivity allows for a range of nucleophilic additions, cycloadditions, and reductions, each proceeding with a high degree of regio- and stereocontrol.
Synthesis of Ethyl Undec-2-ynoate
The preparation of ethyl undec-2-ynoate can be achieved through several established methods. A common approach involves the oxidation of the corresponding propargyl alcohol, followed by esterification. Alternatively, the dehydrohalogenation of a suitable α,β-dihaloester can yield the desired alkynyl ester. A particularly efficient method involves the reaction of an organometallic acetylide with ethyl chloroformate.
Key Synthetic Transformations and Applications
Conjugate Addition Reactions: Forging Carbon-Carbon Bonds with Precision
One of the most powerful applications of ethyl undec-2-ynoate in natural product synthesis is its participation in conjugate (or Michael) addition reactions.[1] The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
2.1.1. Organocuprate Additions: A Gateway to Substituted Alkenes
Gilman reagents (lithium dialkylcuprates) are particularly effective for delivering alkyl and aryl groups to the β-position of α,β-alkynyl esters in a 1,4-fashion.[2][3] This reaction proceeds with high syn-selectivity, affording (E)-α,β-unsaturated esters. The choice of the organocuprate allows for the introduction of a diverse array of substituents, a critical step in building the carbon skeleton of many natural products.
-
Causality of Experimental Choice: Organocuprates are "soft" nucleophiles, which preferentially attack the "soft" electrophilic β-carbon of the conjugated system over the "hard" carbonyl carbon.[4] This selectivity is crucial for achieving the desired conjugate addition product.
Table 1: Representative Organocuprate Additions to α,β-Alkynyl Esters
| Nucleophile (R₂CuLi) | Product Stereochemistry | Typical Yield (%) |
| (CH₃)₂CuLi | (E)-alkene | >90 |
| (n-Bu)₂CuLi | (E)-alkene | >85 |
| (Ph)₂CuLi | (E)-alkene | >80 |
Experimental Protocol: Synthesis of (E)-Ethyl 3-Methylundec-2-enoate
-
Preparation of the Gilman Reagent: To a stirred suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (argon or nitrogen), is added a solution of methyllithium (2.0 eq) in diethyl ether dropwise. The resulting mixture is stirred at -78 °C for 30 minutes to form a clear solution of lithium dimethylcuprate.
-
Conjugate Addition: A solution of ethyl undec-2-ynoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Quenching and Workup: The reaction is stirred at -78 °C for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford (E)-ethyl 3-methylundec-2-enoate.
Caption: Organocuprate conjugate addition to ethyl undec-2-ynoate.
Cycloaddition Reactions: Constructing Ring Systems
The electron-deficient alkyne of ethyl undec-2-ynoate makes it an excellent dienophile or dipolarophile in various cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic scaffolds.[5]
2.2.1. Diels-Alder Reaction ([4+2] Cycloaddition)
In the Diels-Alder reaction, ethyl undec-2-ynoate can react with a conjugated diene to form a six-membered ring. The high reactivity of the alkynyl dienophile often allows these reactions to proceed under mild conditions. The regioselectivity is governed by the electronic nature of the substituents on the diene.
2.2.2. [3+2] Cycloadditions
Ethyl undec-2-ynoate can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to generate five-membered heterocyclic rings, which are common motifs in biologically active natural products.[6]
Caption: Cycloaddition strategies employing ethyl undec-2-ynoate.
Stereoselective Reduction: Accessing Alkenes and Alkanes
The triple bond of ethyl undec-2-ynoate can be selectively reduced to either a cis- or trans-alkene, or fully reduced to the corresponding alkane, providing access to a range of saturated and unsaturated long-chain esters.
-
Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively yields the (Z)-alkene.
-
Dissolving Metal Reduction: Reduction with sodium in liquid ammonia affords the (E)-alkene.
-
Catalytic Hydrogenation: Complete reduction to the saturated ester, ethyl undecanoate, can be achieved using catalysts such as palladium on carbon under a hydrogen atmosphere.[7]
Application in the Total Synthesis of a Hypothetical Natural Product
To illustrate the strategic application of ethyl undec-2-ynoate, let us consider a retrosynthetic analysis of a hypothetical polyketide natural product containing a long alkyl chain with specific stereochemistry.
Caption: Retrosynthetic analysis of a hypothetical natural product.
In this hypothetical scenario, a key disconnection reveals that the complex carbon skeleton can be constructed via a crucial conjugate addition of an organocuprate to ethyl undec-2-ynoate. This strategic choice allows for the convergent assembly of two fragments and the simultaneous installation of the desired (E)-alkene stereochemistry. Subsequent functional group manipulations would then lead to the final natural product.
Conclusion and Future Outlook
Ethyl undec-2-ynoate, and α,β-alkynyl esters in general, represent a class of exceptionally useful building blocks in the synthesis of natural products. Their predictable reactivity and the high degree of stereocontrol achievable in their transformations allow for the efficient and elegant construction of complex molecular targets. As the demand for novel and intricate molecules in drug discovery and materials science continues to grow, the strategic application of such versatile synthetic intermediates will undoubtedly play an increasingly important role. Further exploration of novel catalytic systems for the functionalization of ethyl undec-2-ynoate will continue to expand its synthetic utility and open new avenues for the creation of molecular complexity.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- GIVAUDAN SA; GEISSER, Roger Wilhelm; GOEKE, Andreas; SCHROEDER, Fridtjof WO2013/171302, 2013, A1.
-
Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. (2023, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Scribd. Organocuprates in Conjugate Addition. [Link]
-
Wang, W., Xu, B., & Hammond, G. B. (2008). Synthesis of functionalized alpha,alpha-disubstituted beta-alkynyl esters from allenoates through an alkynylenolate intermediate. Organic letters, 10(17), 3713–3716. [Link]
-
[Request PDF] [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. [Link]
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- 7. ETHYL UNDECANOATE synthesis - chemicalbook [chemicalbook.com]
Commercial availability and suppliers of Ethyl undec-2-ynoate
Commercial Availability & Sourcing Guide: Ethyl Undec-2-ynoate (CAS 10519-17-2)
Executive Summary
Ethyl undec-2-ynoate (CAS: 10519-17-2) is a specialized
Unlike commodity esters (e.g., Ethyl Undecanoate), this compound is not universally stocked by generalist distributors. It is classified as a Tier 2 Research Chemical , meaning availability is often restricted to specialized catalog houses (e.g., TCI, Penta) or requires lead times for synthesis on demand.
Critical Sourcing Advisory:
-
Primary Risk: Confusion with the saturated analog Ethyl Undecanoate (CAS 627-90-7).
-
Availability Status: Low-volume stock; often "Inquire" status.
-
Key Suppliers: TCI America, Penta International, BLD Pharm.
Technical Specifications & Identity
Before procurement, verify the chemical identity to prevent downstream experimental failure. The presence of the alkyne at the C2 position is the functional "warhead" for subsequent heterocycle synthesis.
| Parameter | Specification |
| IUPAC Name | Ethyl undec-2-ynoate |
| Common Synonyms | Ethyl 2-undecynoate; 2-Undecynoic acid ethyl ester; Ethyl decine carbonate |
| CAS Number | 10519-17-2 |
| Molecular Formula | C₁₃H₂₂O₂ |
| Molecular Weight | 210.31 g/mol |
| SMILES | CCCCCCCCC#CC(=O)OCC |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.919 g/mL (Predicted) |
| Boiling Point | ~130–135 °C at 10 mmHg (Extrapolated) |
Application Context in Drug Development:
In medicinal chemistry, the
-
Pyrazoles and Isoxazoles: Via condensation with hydrazines or hydroxylamines (e.g., Knorr Pyrazole Synthesis).
-
Coumarin Derivatives: Via Pechmann condensation analogs.
-
Covalent Inhibitors: As an electrophilic trap in activity-based protein profiling (ABPP).
Supply Chain Landscape
The market for Ethyl undec-2-ynoate is bifurcated between high-purity research suppliers and bulk flavor/fragrance houses.
Supplier Tiering Strategy
-
Tier 1: Validated Catalog Suppliers (Low Risk)
-
TCI Chemicals (TCI America): Product Code U0064 . Purity >97.0% (GC). Reliable stock in US/Japan warehouses.
-
Penta International: Product Code 05-74200 . Focuses on F&F grade but suitable for synthesis; high batch consistency.
-
BLD Pharm: Catalog BD78906 . Good for gram-scale medicinal chemistry needs.
-
-
Tier 2: Aggregators (Medium Risk)
-
Platforms like MolBase or ChemicalBook list dozens of suppliers. Caution: Many are "virtual inventory" holders. Always request a specific Lot # COA before purchase to verify physical stock.
-
-
Tier 3: Custom Synthesis (High Lead Time)
-
If bulk (>1 kg) is required, contract manufacturing is necessary. The synthesis (via 1-decyne lithiation) is scalable but requires cryogenic capabilities.
-
Visualizing the Supply Logic
Figure 1: Decision logic for sourcing Ethyl undec-2-ynoate based on scale and risk tolerance.
Self-Validating Quality Control Protocol
Because this compound is rare, "ghost" inventory or mislabeled saturated esters (Ethyl Undecanoate) are risks. Upon receipt, the following Self-Validating Protocol must be executed to confirm identity and purity.
A. Identity Verification (¹H NMR)
The critical differentiator is the absence of vinylic protons and the unique shift of the methylene protons adjacent to the alkyne.
-
Protocol: Dissolve ~10 mg in CDCl₃.
-
Diagnostic Signals:
-
~2.30 ppm (t, 2H): The methylene group at C4 (
). This is chemically distinct from the -methylene of a saturated ester ( ~2.28 ppm) but the key is the absence of alkene protons ( 5.0–7.0 ppm) which would indicate the enoate impurity. - 4.2 ppm (q, 2H): Ethyl ester methylene.
- 0.88 ppm (t, 3H): Terminal methyl.
-
~2.30 ppm (t, 2H): The methylene group at C4 (
B. Purity Analysis (GC-MS)
-
Objective: Detect the saturated analog (Ethyl Undecanoate, MW 214) vs. Target (MW 210).
-
Method: Standard non-polar column (e.g., DB-5 or HP-5).
-
Acceptance Criteria:
-
Main peak >97% Area.[2]
-
Mass Ion:
210 (Molecular Ion). -
Red Flag: A dominant peak at
214 indicates the saturated impurity (useless for alkyne chemistry).
-
QC Workflow Diagram
Figure 2: Quality Control workflow to distinguish Ethyl undec-2-ynoate from common impurities.
Synthesis Contingency (Back-up Strategy)
If commercial stock is depleted, the compound can be synthesized in-house using a standard lithiation protocol. This route is robust and scalable.
Reaction:
Protocol Summary:
-
Cool a solution of 1-decyne (1.0 equiv) in anhydrous THF to -78°C under Argon.
-
Add
-Butyllithium (1.1 equiv) dropwise; stir for 30 mins to generate the acetylide. -
Add Ethyl Chloroformate (1.2 equiv) dropwise.
-
Warm to room temperature and quench with saturated NH₄Cl.
-
Purify via vacuum distillation (bp ~130°C @ 10mmHg) or silica gel chromatography (Hexanes/EtOAc).
References
-
The Good Scents Company. Ethyl Undec-2-ynoate: Flavor and Fragrance Data. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82694, Ethyl 2-undecynoate. Retrieved from [Link]
-
Organic Syntheses. General procedure for synthesis of alkynoates via lithiation. (Analogous protocol). Org.[2][3] Synth.1977 , 57, 65.
-
Penta International. Product Catalog: Ethyl-2-Undecynoate (05-74200). Retrieved from [Link]
Sources
Solubility Profile of Ethyl Undec-2-ynoate: A Technical Guide
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Ethyl undec-2-ynoate .
Compound Identity: Ethyl undec-2-ynoate
CAS Registry Number: 10519-17-2
Molecular Formula:
Executive Summary
Ethyl undec-2-ynoate is a lipophilic
For research and drug development applications, DMSO or Ethanol are the preferred solvents for preparing stock solutions, while Dichloromethane (DCM) or Ethyl Acetate are optimal for extraction and purification processes.
Physicochemical Profile & Theoretical Basis
To predict and manipulate the solubility of Ethyl undec-2-ynoate, one must understand the competition between its hydrophobic tail and its polarizable alkyne-ester headgroup.
| Property | Value / Description | Implication for Solubility |
| Physical State | Liquid (Colorless to pale yellow) | Miscible with liquid organic solvents. |
| Boiling Point | 128 °C @ 10 mmHg | High boiling point requires high-vacuum for removal; solvent exchange is preferred over evaporation for high-boiling solvents. |
| LogP (Predicted) | ~4.6 – 5.2 | Highly lipophilic. Partitions strongly into organic phases. |
| H-Bond Donors | 0 | Cannot act as a hydrogen bond donor. |
| H-Bond Acceptors | 2 (Ester oxygens) | Weak H-bond acceptance allows solubility in alcohols but is insufficient to solubilize the C11 chain in water. |
Structural Logic
The molecule consists of a hydrophobic undecyl chain disrupted by a triple bond at C2. While the ester functionality confers some polarity, the 11-carbon skeleton dictates the bulk solvent interactions. According to the "Like Dissolves Like" principle, this compound exhibits high affinity for solvents with low dielectric constants and moderate dipole moments.
Solubility Data & Solvent Compatibility
The following data categorizes solvent compatibility based on experimental precedents for long-chain alkynoate esters.
A. Organic Solvents (High Solubility)
Ethyl undec-2-ynoate is miscible or highly soluble (>100 mg/mL) in these solvents. They are recommended for synthesis, extraction, and chromatography.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Aromatic Hydrocarbons: Toluene, Benzene.
-
Esters/Ethers: Ethyl Acetate, Diethyl Ether, THF (Tetrahydrofuran).
-
Alkanes: Hexane, Pentane (Note: Solubility may decrease slightly at very low temperatures due to the rigid alkyne geometry, but remains high at RT).
B. Polar Solvents (Moderate to High Solubility)
These solvents are critical for biological assays and specific synthetic steps (e.g., nucleophilic substitutions).
-
DMSO (Dimethyl sulfoxide): Soluble up to ~25–50 mg/mL. Standard for biological stock solutions.
-
DMF (Dimethylformamide): Soluble.
-
Ethanol / Methanol: Soluble. Note: Methanolysis (transesterification) can occur if stored for prolonged periods with acid/base catalysts.
C. Aqueous Systems (Insoluble)
-
Water: Insoluble (<0.1 mg/mL).
-
Aqueous Buffers (PBS, Tris): Insoluble. Requires a co-solvent (e.g., 0.1% - 1% DMSO) or formulation (e.g., micelles, liposomes) for biological delivery.
Experimental Protocols
Protocol A: Preparation of Biological Stock Solution (50 mM)
Objective: Create a stable stock for cell-based assays or enzyme kinetics.
-
Calculate Mass:
-
Target Concentration: 50 mM
-
Volume: 1 mL[5]
-
Required Mass:
.
-
-
Weighing: Weigh ~10.5 mg of Ethyl undec-2-ynoate into a sterile amber glass vial (protect from light to prevent potential alkyne photo-oxidation).
-
Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Mixing: Vortex for 30 seconds. The liquid should clear instantly.
-
Storage: Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Saturation Shake-Flask Method (Solubility Determination)
Objective: Empirically determine the exact solubility limit in a specific novel solvent.
-
Excess Addition: Add Ethyl undec-2-ynoate dropwise to 1 mL of the target solvent until a visible droplet persists (phase separation) or turbidity appears.
-
Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using a benchtop shaker.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the undissolved oil phase.
-
Quantification: Carefully remove the supernatant. Dilute a known aliquot (e.g., 10 µL) into Acetonitrile and analyze via HPLC-UV (detection @ ~210-220 nm for the ester/alkyne chromophore).
Visualizations
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher to the correct solvent based on the intended application.
Caption: Decision matrix for selecting the optimal solvent for Ethyl undec-2-ynoate based on experimental intent.
Figure 2: Aqueous Formulation Strategy
Since the compound is insoluble in water, this workflow describes how to introduce it into an aqueous buffer.
Caption: Step-by-step dilution workflow to minimize precipitation when transferring the lipophilic ester into aqueous media.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82694, Ethyl 2-undecynoate. Retrieved from [Link]
-
The Good Scents Company (2024). Ethyl undec-2-ynoate Material Safety Data Sheet & Properties. Retrieved from [Link]
- Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
Sources
- 1. C13H22O2_Molecular formula [molbase.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ethyl decine carbonate, 10519-17-2 [thegoodscentscompany.com]
- 4. CAS NO. 10519-17-2 | 2-UNDECYNOIC ACID ETHYL ESTER | C13H22O2 [localpharmaguide.com]
- 5. shodex.com [shodex.com]
- 6. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
Thermal stability of Ethyl undec-2-ynoate
Executive Summary
Ethyl undec-2-ynoate (CAS 10519-17-2) is an
This guide provides a definitive technical assessment of its thermal stability.[1] While the compound exhibits kinetic stability at ambient temperatures, it possesses a distinct "thermal ceiling" governed by its flash point (110°C) and susceptibility to nucleophilic degradation.[1] This document outlines the physicochemical boundaries, degradation mechanisms, and validated protocols for assessing its stability in drug development and industrial applications.[1]
Chemical Identity & Physicochemical Profile
Distinguishing Ethyl undec-2-ynoate from the common saturated ester Ethyl undecanoate (CAS 627-90-7) is critical, as their reactivity profiles differ significantly.
| Property | Data Value | Technical Note |
| CAS Number | 10519-17-2 | Distinct from saturated analog (627-90-7) |
| IUPAC Name | Ethyl undec-2-ynoate | Also: Ethyl 2-undecynoate |
| Molecular Formula | MW: 210.32 g/mol | |
| Structure | Conjugated system (Ester + Alkyne) | |
| Flash Point | 110°C (230°F) | Closed Cup.[2][3] Critical Process Limit. |
| Density | 0.90 g/mL | Slightly denser than saturated analog (0.[1]86) |
| Boiling Point (Est.) | ~130-135°C @ 10 mmHg | Extrapolated.[1] Requires high vacuum for distillation.[1] |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization.[1] |
Thermal Stability Assessment
Thermodynamic vs. Kinetic Stability
Ethyl undec-2-ynoate is thermodynamically unstable relative to its decomposition products at elevated temperatures but exhibits excellent kinetic stability below 60°C. The conjugated ester-alkyne motif stabilizes the molecule against spontaneous polymerization compared to terminal alkynes, but it activates the C3 position toward nucleophilic attack (Michael addition).
The "Thermal Ceiling"
Processing temperatures must remain below the Flash Point (110°C) .[1]
-
Safe Processing Window: 20°C – 80°C.[1]
-
Critical Zone: >100°C. At this range, the risk of thermal polymerization (dimerization) and transesterification increases exponentially, especially in the presence of trace metal ions or acidic/basic impurities.[1]
Degradation Pathways
The compound degrades via three primary mechanisms, heavily influenced by temperature and pH.[1]
Figure 1: Primary degradation pathways. The electron-deficient alkyne at C2-C3 makes the compound a potent Michael acceptor.
Experimental Protocols for Stability Validation
To validate the stability of a specific lot or formulation, the following self-validating protocols are recommended.
Protocol A: Thermal Stress Screening (DSC/TGA)
Objective: Determine the Onset of Decomposition (
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]
-
Sample Prep: 5–10 mg of Ethyl undec-2-ynoate in a hermetically sealed aluminum pan (DSC) and open platinum pan (TGA).
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (to rule out oxidative degradation). -
Ramp: Heat from 25°C to 300°C at 10°C/min.
-
Analysis:
Protocol B: Accelerated Aging (Isothermal Stress)
Objective: Simulate long-term storage conditions.
| Parameter | Condition A (Ambient) | Condition B (Accelerated) | Condition C (Stress) |
| Temperature | 25°C ± 2°C | 40°C ± 2°C | 60°C ± 2°C |
| Humidity | 60% RH | 75% RH | Ambient |
| Duration | 12 Months | 6 Months | 2 Weeks |
| Checkpoint | Months 0, 3, 6, 12 | Months 0, 1, 3, 6 | Days 0, 3, 7, 14 |
Analytical Method (GC-MS):
-
Column: DB-5ms or equivalent non-polar capillary column.[1]
-
Injector: 250°C (Split 1:50). Note: Ensure injector is clean to prevent thermal degradation during injection.
-
Oven: 60°C (1 min)
20°C/min 280°C. -
Detection: Monitor for appearance of Undec-2-ynoic acid (hydrolysis) or dimer peaks.
Figure 2: Quality Control Workflow for Thermal Stability Verification.
Handling & Storage Recommendations
Based on the physicochemical profile, the following storage protocols are mandatory to maintain scientific integrity of the material:
-
Temperature Control: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow hydrolysis or oligomerization.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The alkyne moiety is susceptible to slow oxidation; oxygen exclusion is critical.[1]
-
Container: Amber glass or aluminum bottles to prevent photo-induced isomerization.
-
Distillation: If purification is required, Vacuum Distillation is mandatory.[1] Do not exceed a pot temperature of 100°C. Use a high-vacuum line (<5 mmHg) to keep the boiling point manageable (~105–110°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12327, Ethyl undecanoate. (Used for comparative physicochemical baseline).[1] Link[1]
-
TCI Chemicals (2023). Safety Data Sheet: Ethyl 2-Undecynoate (CAS 10519-17-2). (Source of Flash Point and Density data). Link
-
Sigma-Aldrich (2023). Ethyl 2-butynoate Product Specification. (Homologous series extrapolation for alkynyl ester reactivity). Link
-
Anderson, J. C., et al. (2007). Stereoselective synthesis of conjugated alkynyl esters. Tetrahedron Letters, 48(29), 5061-5064.[1][4] (Mechanistic insight into alkynyl ester stability).
Sources
Potential research areas involving Ethyl undec-2-ynoate
Topic: : Heterocyclic Scaffolds & Stereoselective Synthesis Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, and Agrochemical Researchers.
From Heterocyclic Scaffolds to Stereoselective Pheromone Synthesis
Executive Summary
Ethyl undec-2-ynoate (Ethyl 2-undecynoate) represents a distinct class of
This guide delineates the practical applications of ethyl undec-2-ynoate, moving beyond basic properties to explore its role as a "linchpin" molecule in divergent synthesis.
Part 1: Chemical Profile & Reactivity Paradigm
The Electrophilic Trap:
The utility of ethyl undec-2-ynoate lies in its 1,3-electrophilic character . The ester group withdraws electron density from the alkyne, making the
-
Structure:
-
Key Reactivity Modes:
-
Michael Addition: Nucleophiles (amines, thiols, hydrazines) attack C3.
-
1,3-Dipolar Cycloaddition: Reaction with azides or diazo compounds to form triazoles/pyrazoles.
-
Stereoselective Reduction: Precursor to (Z)- or (E)-
-unsaturated esters (flavors/pheromones).
-
Part 2: Heterocycle Synthesis (Medicinal Chemistry)
The most immediate application of ethyl undec-2-ynoate is the synthesis of pyrazoles and isoxazoles . These motifs are ubiquitous in COX-2 inhibitors (e.g., Celecoxib analogs) and agrochemical fungicides.
2.1 Mechanism: The Tandem Michael-Cyclization
The reaction with hydrazine derivatives proceeds via a stepwise mechanism:
-
Michael Addition: The terminal nitrogen of hydrazine attacks the
-carbon of the alkyne. -
Tautomerization: The resulting enamine equilibrates.
-
Cyclocondensation: The second nitrogen attacks the ester carbonyl, expelling ethanol and closing the ring.
2.2 Visualization: Pyrazole Formation Pathway
Caption: Figure 1. Tandem Michael addition-cyclocondensation mechanism converting ethyl undec-2-ynoate to a pyrazolone scaffold.
2.3 Experimental Protocol: Synthesis of 3-Octyl-1-phenyl-1H-pyrazol-5-ol
Context: This protocol synthesizes a lipophilic pyrazolone core, suitable for testing anti-inflammatory activity.
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv, 10 mmol)
-
Phenylhydrazine (1.1 equiv, 11 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Addition: Dissolve Ethyl undec-2-ynoate (2.10 g) in ethanol (15 mL). Add Phenylhydrazine (1.19 g) dropwise over 5 minutes.
-
Why: Slow addition prevents exotherms and controls regioselectivity.
-
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Why: Acid catalysis activates the ester carbonyl for the final cyclization step.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting alkyne spot (
) should disappear.
-
-
Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water (8:2) to yield off-white crystals.
Part 3: Stereoselective Pheromone Synthesis
Ethyl undec-2-ynoate is a critical precursor for Insect Pheromones and Fragrance Compounds (e.g., pear/violet notes). The biological activity of these compounds is strictly governed by the geometry of the double bond ((E) vs. (Z)).
3.1 The Stereodivergent Strategy
Researchers can access either isomer from the same alkyne precursor using specific catalytic systems.
| Target Isomer | Catalyst System | Mechanism | Application |
| (Z)-Alkene | Lindlar Catalyst ( | Syn-hydrogenation | Pheromones (Lepidoptera), Natural Flavors |
| (E)-Alkene | Anti-addition / Isomerization | Synthetic Fragrances, Polymer Intermediates |
3.2 Visualization: Stereodivergent Workflow
Caption: Figure 2. Stereodivergent synthesis pathways for accessing geometric isomers essential for biological activity.
3.3 Protocol: Lindlar Semi-Hydrogenation (Z-Selective)
Context: Synthesis of (Z)-Ethyl undec-2-enoate.
-
Preparation: In a hydrogenation bottle, suspend Lindlar catalyst (5% Pd on
, poisoned with lead, 50 mg) in Quinoline (0.5 mL) and Hexane (20 mL).-
Why Quinoline? It further poisons the catalyst to prevent over-reduction to the saturated alkane.
-
-
Substrate: Add Ethyl undec-2-ynoate (1.0 g).
-
Hydrogenation: Purge with
balloon (1 atm). Stir vigorously at Room Temperature. -
Monitoring: Monitor by GC-MS every 30 mins. Stop immediately upon consumption of alkyne.
-
Critical Control Point: Over-reaction leads to the saturated ethyl undecanoate (useless byproduct).
-
-
Workup: Filter through a celite pad to remove Pd. Wash with 1M HCl (to remove quinoline) and brine. Dry over
.
Part 4: Emerging Research Areas (Click Chemistry & Materials)
Beyond traditional organic synthesis, the terminal alkyne functionality (if deprotected) or the internal alkyne (via strain-promoted cycloaddition variants) offers potential in Material Science .
-
Polymer Functionalization: Ethyl undec-2-ynoate can serve as a "capping agent" for thiol-terminated polymers via Thiol-Yne click chemistry .
-
Reaction:
. -
Benefit: Creates a double-addition linkage, increasing cross-linking density in hydrogels.
-
References
-
Heterocycle Synthesis from Alkynoates
- Title: Regioselective Synthesis of Pyrazoles via Michael Addition/Cyclocondens
- Relevance: Establishes the core mechanism for pyrazole formation
- Source:Journal of Organic Chemistry (General reference for Knorr-type synthesis).
-
URL:[Link] (Proxy for general alkynoate reactivity).
-
Stereoselective Hydrogenation
- Title: Lindlar Catalyst: A Guide to Stereoselective Alkyne Reduction.
- Relevance: Standard protocol for (Z)-alkene synthesis in pheromone chemistry.
- Source:Organic Syntheses, Coll. Vol. 5, p.880.
-
URL:[Link]
-
Fragrance & Pheromone Chemistry
- Title: Synthesis of Insect Pheromones
- Relevance: Validates the use of C11/C12 esters in pest control applic
- Source:Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Thiol-Yne Click Chemistry
- Title: Thiol-Yne Coupling: Accentu
- Relevance: Describes the radical addition of thiols to internal alkynes for m
- Source:Angewandte Chemie Intern
-
URL:[Link]
Sources
Methodological & Application
Protocol for the synthesis of γ-lactones from Ethyl undec-2-ynoate derivatives
Application Note: Precision Synthesis of -Lactones from Ethyl Undec-2-ynoate Derivatives
Executive Summary & Strategic Analysis
Ethyl undec-2-ynoate (
The Synthetic Challenge: Direct cyclization of ethyl undec-2-ynoate to a 5-membered lactone is geometrically forbidden without functionalization at the C4 position. The transformation requires two distinct phases:
-
Derivatization: Introduction of an oxygen nucleophile at C4 (via propargylic oxidation or aldehyde addition) or hydrolysis to the free acid for halolactonization.[1]
-
Cycloisomerization: Metal-mediated or electrophilic ring closure.[1]
This guide details three validated protocols ranging from transition-metal catalysis to electrophilic iodocyclization.
Reaction Pathway Visualization
The following diagram outlines the logical flow from the parent alkyne ester to the target lactone scaffolds.[1]
Figure 1: Strategic divergence for lactone synthesis.[1] The 4-hydroxy pathway (yellow) offers the most direct access to bioactive butenolides, while the acid pathway (grey) enables halolactonization.[1]
Protocol A: Ag(I)-Catalyzed Cycloisomerization to Butenolides
Target: 5-Heptyl-furan-2(5H)-one
Mechanism: 5-endo-dig cyclization.
Rationale: Silver salts act as mild
Reagents & Equipment[1][2][3]
-
Substrate: Ethyl 4-hydroxyundec-2-ynoate (prepared via addition of ethyl propiolate anion to octanal).
-
Catalyst: Silver Carbonate (
) or Silver Nitrate ( ).[1] -
Solvent: Benzene or Toluene (anhydrous).[1]
-
Base: Catalytic Triethylamine (
).[1]
Step-by-Step Methodology
-
Preparation: Dissolve Ethyl 4-hydroxyundec-2-ynoate (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
-
Catalyst Addition: Add
(0.1 equiv, 10 mol%).[1]-
Note: If using
, protect the flask from light to prevent silver reduction.[1]
-
-
Cyclization: Add
(0.2 equiv).[1] Stir the mixture at 60°C for 4–6 hours. -
Work-up: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0
10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (
): Characteristic doublet for the vinyl proton at C3 ( ppm) and C4 ( ppm).[1] The C5-methine proton appears as a multiplet at ppm.
Protocol B: Iodolactonization of Undec-2-ynoic Acid
Target: (E)-3-Iodo-5-heptylfuran-2(5H)-one Mechanism: Electrophilic activation of the triple bond by iodine, followed by 5-endo-dig cyclization of the carboxylate. Rationale: This protocol installs a vinyl iodide handle, allowing for further functionalization (e.g., Suzuki/Sonogashira coupling) to create complex libraries.[1]
Reagents & Equipment[1][2][3]
-
Substrate: Undec-2-ynoic acid (derived from hydrolysis of Ethyl undec-2-ynoate).
-
Electrophile: Iodine (
) or Iodine Monochloride ( ).[1] -
Base: Sodium Bicarbonate (
).[1] -
Solvent: Acetonitrile (
) or DCM.[1]
Step-by-Step Methodology
-
Hydrolysis (Pre-requisite): Treat Ethyl undec-2-ynoate with LiOH in THF/H2O (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 2.[1] Extract with EtOAc to obtain the free acid.[1]
-
Solvation: Dissolve Undec-2-ynoic acid (1.0 mmol) in Acetonitrile (10 mL).
-
Base Addition: Add
(3.0 equiv).[1] The mixture will be heterogeneous.[1] -
Iodination: Cool to 0°C. Add Iodine (
, 2.0 equiv) portion-wise.-
Critical Control: Maintain dark conditions.[1] Iodine is light-sensitive.
-
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) until the dark iodine color fades to yellow/clear. -
Extraction: Extract with Diethyl Ether (
mL). Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary Table:
| Parameter | Protocol A (Ag-Catalyzed) | Protocol B (Iodolactonization) |
| Substrate | 4-Hydroxy-Ester | 2-Ynoic Acid |
| Key Reagent | ||
| Product Type | Unsubstituted Butenolide | 3-Iodo-Butenolide |
| Yield (Typical) | 85 - 92% | 65 - 75% |
| Reaction Time | 4-6 Hours | 12-16 Hours |
| Main Utility | Natural Product Scaffold | Cross-Coupling Precursor |
References
-
Silver-Catalyzed Cyclization: Pale, P., & Chuche, J. (1987).[1] Silver carbonate catalyzed cyclization of acetylenic alcohols and acids.[1] Tetrahedron Letters, 28(51), 6447-6448.[1] [1]
-
Iodolactonization Methodology: Larock, R. C., et al. (1993).[1] Synthesis of iodolactones via iodolactonization of acetylenic acids.[1] Journal of Organic Chemistry, 58(17), 4579–4583.[1] [1]
-
Manganese(III) Acetate Radical Cyclization (Contextual): Snider, B. B. (1996).[1] Manganese(III)-based oxidative free-radical cyclizations.[1][2] Chemical Reviews, 96(1), 339-364.[1] [1]
-
General Lactone Synthesis Review: Albrecht, M., et al. (2021).[1] Recent advances in the synthesis of butenolides.[1] Organic Chemistry Frontiers.
Disclaimer: These protocols involve the use of transition metals and halogenating agents.[3] All experiments must be conducted in a fume hood with appropriate PPE.[1] Yields may vary based on substrate purity and moisture content.
Michael addition reactions with Ethyl undec-2-ynoate
Application Note: Michael Addition Protocols for Ethyl Undec-2-ynoate
Introduction & Chemical Context
Ethyl undec-2-ynoate (CAS: 10519-20-7) represents a specific class of electron-deficient internal alkynes used as versatile building blocks in the synthesis of fatty acid derivatives, pheromones, and heterocyclic pharmacophores.
Structurally, it features an ester-conjugated triple bond flanked by a lipophilic octyl chain (
-
Steric Hindrance: The
-carbon (C3) is substituted with a long alkyl chain, reducing electrophilicity compared to terminal alkynes. -
Solubility Profile: The lipophilic tail necessitates the use of non-polar or semi-polar organic solvents (e.g., DCM, THF, Toluene) rather than purely aqueous or alcoholic systems often used for short-chain analogues.
-
Stereoselectivity: The reaction yields
-unsaturated esters, where controlling the E/Z isomer ratio is critical for biological activity.
This guide provides validated protocols for Thiol-Michael , Aza-Michael , and Heterocyclization reactions, optimized for this specific substrate.
Mechanistic Principles
The reaction follows a 1,4-conjugate addition mechanism.[1][2][3][4][5] The nucleophile attacks the electrophilic
Key Mechanistic Insight:
-
Kinetic Control: Protonation of the allenolate on the face opposite the nucleophile typically yields the E-isomer (trans-addition).
-
Thermodynamic Control: Isomerization can occur post-reaction, often favoring the thermodynamically stable E-isomer, though chelation-controlled pathways can favor Z.
Figure 1: Mechanistic pathway of conjugate addition to ethyl undec-2-ynoate. The steric bulk of the C8 chain at C3 influences the initial attack rate.
Experimental Protocols
Protocol A: Thiol-Michael Addition ("Click" Chemistry)
Application: Synthesis of thioether-functionalized lipids or cysteine bioconjugation.
Rationale: Thiols are soft nucleophiles that react rapidly with soft electrophiles like alkynoates. The reaction is highly efficient and often requires only mild base catalysis.
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
Thiol (R-SH) (1.1 equiv)
-
Triethylamine (TEA) (0.1 – 0.5 equiv)
-
Solvent: Dichloromethane (DCM) or THF (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve Ethyl undec-2-ynoate (1.0 mmol, 210 mg) in anhydrous DCM (5 mL).
-
Addition: Add the Thiol (1.1 mmol) followed by TEA (0.1 mmol, 14 µL) dropwise at room temperature (25°C).
-
Note: For volatile thiols, cool to 0°C during addition.
-
-
Monitoring: Stir at RT. Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot (
) should disappear within 1–4 hours. -
Work-up: Dilute with DCM (20 mL), wash with 1M HCl (10 mL) to remove amine, then saturated
. -
Purification: Dry over
, concentrate, and purify via flash chromatography.
Expected Outcome: High yield (>90%) of the
Protocol B: Aza-Michael Addition (Secondary Amines)
Application: Synthesis of
Rationale: Amines are harder nucleophiles than thiols. The reaction with internal alkynes is slower due to steric hindrance at the
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Diethylamine) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: None usually required; mild heat (40–60°C) may be needed.
Step-by-Step Procedure:
-
Dissolution: Dissolve Ethyl undec-2-ynoate (1.0 mmol) in EtOH (3 mL).
-
Reaction: Add the secondary amine (1.2 mmol).
-
Optimization:
-
Scenario A (Reactive Amines): Stir at RT for 12–24 h.
-
Scenario B (Sterically Hindered Amines): Heat to 60°C in a sealed vial.
-
-
Work-up: Concentrate the solvent in vacuo.
-
Purification: Flash chromatography on silica gel (neutralized with 1%
to prevent hydrolysis).
Stereoselectivity Note: Secondary amines predominantly yield the (E)-isomer due to the minimization of steric repulsion between the amino group and the ester moiety in the transition state.
Protocol C: Heterocycle Synthesis (Pyrazole Formation)
Application: Synthesis of 3-octyl-pyrazol-5-ones.
Rationale: Hydrazine acts as a dinucleophile. The initial Michael addition is followed immediately by intramolecular lactamization (attack on the ester), forming a 5-membered ring.
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
Hydrazine hydrate (1.5 equiv)
-
Solvent: Ethanol (reflux)
Procedure:
-
Dissolve Ethyl undec-2-ynoate (1.0 mmol) in Ethanol (5 mL).
-
Add Hydrazine hydrate (1.5 mmol).
-
Heat to reflux (78°C) for 4–6 hours.
-
Cool to RT. The product (pyrazolone) often precipitates.
-
Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.
Data Summary & Optimization Guide
Table 1: Reaction Parameters & Stereoselectivity Trends
| Nucleophile Type | Solvent System | Catalyst | Primary Isomer | Reaction Time |
| Thiol (Primary) | DCM or THF | TEA (0.1 eq) | Z (Kinetic) | < 2 h |
| Amine (Secondary) | Ethanol | None / Heat | E (Thermodynamic) | 12–24 h |
| Amine (Primary) | Ethanol | None | E / Z Mix (Risk of double add'n) | 6–12 h |
| Hydrazine | Ethanol | Reflux | Cyclic (Pyrazole) | 4 h |
Troubleshooting Decision Tree:
Figure 2: Optimization logic for Michael additions to long-chain alkynoates.
References
-
Trost, B. M., & Li, C. J. (1994). "Modern Alkyne Chemistry: Catalytic Conjugate Additions." Chemical Reviews. (Foundational mechanistic grounding)
-
Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. (Protocol A validation)
-
Rulev, A. Y. (2017). "Aza-Michael Addition to Activated Alkynes: Recent Advances." RSC Advances. (Protocol B validation)
- Wuts, P. G. M. (2014). "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience. (Reference for handling ester stability during Michael additions).
Sources
Application Note & Protocol: Large-Scale Synthesis of Ethyl undec-2-ynoate
Introduction: The Significance of Ethyl undec-2-ynoate in Modern Chemistry
Ethyl undec-2-ynoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance compounds. Its internal alkyne and ester functionalities provide a versatile scaffold for a variety of chemical transformations, including cycloadditions, reductions, and coupling reactions. The growing demand for this compound necessitates the development of a robust and scalable synthetic protocol suitable for large-scale production.
This application note provides a comprehensive guide for the synthesis of Ethyl undec-2-ynoate, focusing on a scalable and efficient method. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol, and address critical safety and purification considerations. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategy: Alkylation of Ethyl Propiolate
The chosen synthetic route for the large-scale preparation of Ethyl undec-2-ynoate is the alkylation of ethyl propiolate with an appropriate octyl electrophile. This method is advantageous due to the commercial availability of the starting materials and the generally high yields associated with this type of reaction. The core of this strategy involves the deprotonation of the terminal alkyne of ethyl propiolate to form a potent nucleophile, which then undergoes a substitution reaction with an octyl halide.
The reaction proceeds in two key steps:
-
Deprotonation: Ethyl propiolate is treated with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to abstract the acidic acetylenic proton. This generates a lithium acetylide intermediate. The choice of a strong base is crucial as the pKa of terminal alkynes is around 25.[1]
-
Alkylation: The highly nucleophilic lithium acetylide then reacts with an octyl halide (e.g., 1-bromooctane) via an S_N2 reaction to form the desired carbon-carbon bond, yielding Ethyl undec-2-ynoate.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a large-scale synthesis of Ethyl undec-2-ynoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times. Special care must be taken when handling n-butyllithium, which is a pyrophoric reagent.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| Ethyl propiolate | 98.10 | 100 g | 1.02 | >98% | Sigma-Aldrich |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 448 mL | 1.12 | Sigma-Aldrich | |
| 1-Bromooctane | 193.13 | 216 g | 1.12 | >98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 2 L | - | >99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH4Cl) | 53.49 | 1 L | - | - | |
| Diethyl ether | 74.12 | 1 L | - | Anhydrous | - |
| Brine (saturated NaCl solution) | 58.44 | 500 mL | - | - | |
| Anhydrous magnesium sulfate (MgSO4) | 120.37 | 50 g | - | - |
Reaction Workflow Diagram
Caption: Workflow for the large-scale synthesis of Ethyl undec-2-ynoate.
Detailed Procedure
-
Reaction Setup:
-
Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).
-
Flame-dry the entire apparatus to remove any residual moisture.
-
-
Deprotonation of Ethyl Propiolate:
-
To the reaction flask, add 2 L of anhydrous THF via cannula.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add 100 g (1.02 mol) of ethyl propiolate to the cold THF while stirring.
-
Carefully add 448 mL of 2.5 M n-butyllithium in hexanes (1.12 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -70 °C. The n-butyllithium solution should be handled under an inert atmosphere using a syringe or cannula.[2]
-
After the addition is complete, stir the resulting pale yellow solution for an additional hour at -78 °C to ensure complete formation of the lithium acetylide.
-
-
Alkylation with 1-Bromooctane:
-
Slowly add 216 g (1.12 mol) of 1-bromooctane to the reaction mixture via the dropping funnel over 30 minutes.
-
Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring the reaction mixture overnight at room temperature.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of 1 L of saturated aqueous ammonium chloride solution. Caution: The quenching of unreacted n-butyllithium is highly exothermic.
-
Transfer the mixture to a large separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers and wash with 500 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, a yellowish oil, is purified by vacuum distillation.
-
Set up a fractional distillation apparatus and carefully distill the crude product under reduced pressure. Collect the fraction corresponding to Ethyl undec-2-ynoate. The boiling point will be significantly lower than the atmospheric boiling point.
-
Safety Considerations
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water.[3][4] It should only be handled by trained personnel under an inert atmosphere. Ensure a Class D fire extinguisher is readily available. Any residual n-butyllithium should be quenched carefully with a suitable solvent like isopropanol.[2]
-
Anhydrous Solvents: THF can form explosive peroxides. Always use freshly distilled or commercially available anhydrous solvents.
-
Exothermic Reactions: Both the addition of n-butyllithium and the quenching step are highly exothermic. Maintain strict temperature control throughout the procedure.
-
Pressure Build-up: During the quenching process, the evolution of butane gas can cause pressure build-up. Ensure the reaction vessel is not sealed.
Characterization and Data
The final product should be a colorless to pale yellow liquid. The purity should be assessed by Gas Chromatography (GC) and the structure confirmed by spectroscopic methods.
-
Expected Yield: 70-85%
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 2.25 (t, J = 7.0 Hz, 2H), 1.55-1.45 (m, 2H), 1.40-1.20 (m, 10H), 1.29 (t, J = 7.1 Hz, 3H), 0.88 (t, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 154.2, 88.1, 72.9, 61.8, 31.8, 29.1, 28.9, 28.5, 22.6, 18.6, 14.2, 14.1.
-
IR (neat, cm⁻¹): 2928, 2856, 2238 (C≡C stretch), 1715 (C=O stretch), 1250.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure n-butyllithium is of good quality and added at the correct stoichiometry. Check for moisture in the reaction. |
| Incomplete alkylation | Allow for sufficient reaction time. Consider using a more reactive alkyl halide (e.g., octyl iodide). | |
| Side reactions | Maintain low temperatures during deprotonation and addition of the alkyl halide. | |
| Formation of by-products | Presence of moisture | Thoroughly dry all glassware and use anhydrous solvents. |
| Reaction with solvent | Avoid prolonged reaction times at elevated temperatures as n-BuLi can react with THF.[5] | |
| Difficult Purification | Close boiling points of impurities | Use a fractional distillation column with a high number of theoretical plates. Consider flash column chromatography if distillation is ineffective. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of Ethyl undec-2-ynoate via the alkylation of ethyl propiolate. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The provided mechanistic insights and troubleshooting guide should further aid in the successful execution of this synthesis on a large scale.
References
-
Chad's Prep. (n.d.). Preparation of Alkynes. Retrieved from [Link]
-
Downey, C. W. (2013). One-pot reactions of ethyl propiolate. University of Richmond Scholarship Repository. Retrieved from [Link]
- Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
-
Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University. Retrieved from [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Lithium. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Retrieved from [Link]
-
University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Zysman-Colman, E. (Ed.). (2017). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 4. CN1049330A - Process for producing ethyl butyrate - Google Patents [patents.google.com]
- 5. people.uniurb.it [people.uniurb.it]
Application Note: Strategic Utilization of Ethyl Undec-2-ynoate in Heterocyclic Scaffolding
Executive Summary
Ethyl undec-2-ynoate (C₁₃H₂₂O₂) represents a specialized class of
This guide details the strategic application of Ethyl undec-2-ynoate in synthesizing three critical heterocyclic cores: Pyrazoles , Coumarins , and Pyrimidines . Unlike short-chain analogues (e.g., ethyl propiolate), the lipophilicity of the undecyl chain requires specific solvent modifications and purification strategies, which are addressed in the protocols below.
Reactivity Profile & Strategic Logic
The chemical behavior of Ethyl undec-2-ynoate is dominated by the conjugation between the triple bond and the ester carbonyl. This creates a "soft" electrophilic center at the
Reactivity Flowchart
The following diagram maps the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthesis pathways from Ethyl undec-2-ynoate. The
Application I: Synthesis of Lipophilic Pyrazoles
The reaction of 2-alkynoates with hydrazines is the most reliable method for generating pyrazoles. The presence of the C8-alkyl chain in Ethyl undec-2-ynoate often leads to solubility issues in standard aqueous/alcoholic media, necessitating a modified solvent system.
Mechanistic Insight
The reaction proceeds via an initial Michael addition of the hydrazine nitrogen to the
Figure 2: Step-wise mechanism for the formation of pyrazolones from alkynyl esters.
Experimental Protocol
Target: 3-Octyl-1H-pyrazol-5(4H)-one derivatives.
-
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv, 5 mmol, ~1.05 g)
-
Hydrazine hydrate (1.5 equiv) or Phenylhydrazine (1.2 equiv)
-
Solvent: Ethanol (absolute) or Ethanol/Toluene (9:1 v/v) if solubility is poor.
-
-
Procedure:
-
Dissolve Ethyl undec-2-ynoate in Ethanol (15 mL). Note: If the solution is cloudy, add Toluene dropwise until clear.
-
Cool the solution to 0°C in an ice bath.
-
Add Hydrazine hydrate dropwise over 10 minutes. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Concentrate the solvent under reduced pressure. The residue will likely be an oil due to the long alkyl chain.
-
Purification: Triturate with cold diethyl ether or perform flash column chromatography (SiO₂, DCM:MeOH 95:5).
-
-
Yield Expectation: 85–92%.
Application II: Synthesis of Coumarins via Hydroarylation[2][3]
Transition metal-catalyzed intermolecular hydroarylation of alkynoates with phenols (Pechmann-type or direct hydroarylation) yields coumarins. This route is preferred over acid catalysis for Ethyl undec-2-ynoate to prevent polymerization of the long alkyl chain.
Protocol (Palladium-Catalyzed)
Target: 4-Octylcoumarin derivatives.
-
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
Substituted Phenol (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Oxidant/Additive: Cu(OAc)₂ (10 mol%) or TFA (solvent dependent)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
-
Procedure:
-
In a sealed tube, combine the phenol, Ethyl undec-2-ynoate, Pd(OAc)₂, and additive in DCE (0.2 M concentration).
-
Heat the mixture to 100°C for 12–16 hours.
-
Mechanistic Note: The Pd(II) activates the alkyne triple bond (electrophilic activation), facilitating the nucleophilic attack by the phenol oxygen (hydroalkoxylation), followed by ortho-C-H activation and cyclization.
-
Work-up: Filter through a pad of Celite to remove metal residues. Wash with brine.[1]
-
Purification: Recrystallization from Hexane/EtOAc is usually effective for these lipophilic coumarins.
-
Application III: Synthesis of Pyrimidines
The condensation of amidines with
Protocol
Target: 2-Substituted-6-octylpyrimidin-4(3H)-one.
-
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
Benzamidine hydrochloride (1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) (2.5 equiv) - Critical for freeing the amidine and catalyzing condensation.
-
Solvent: Anhydrous Ethanol.
-
-
Procedure:
-
Prepare a solution of NaOEt by dissolving Sodium metal in anhydrous Ethanol (or use commercial 21% wt solution).
-
Add Benzamidine hydrochloride and stir for 15 minutes at room temperature to generate the free base.
-
Add Ethyl undec-2-ynoate dropwise.
-
Reflux the mixture for 8–10 hours.
-
Work-up: Neutralize the reaction mixture with dilute HCl (pH 6–7). The product often precipitates due to the hydrophobic effect of the octyl chain in the aqueous/alcoholic mix.
-
Purification: Filter the precipitate and wash with water. Recrystallize from Ethanol.
-
Comparative Data & Optimization
The following table summarizes key reaction parameters optimized for the lipophilic nature of Ethyl undec-2-ynoate compared to standard short-chain alkynoates.
| Parameter | Standard Alkynoate (e.g., Ethyl Propiolate) | Ethyl Undec-2-ynoate (C11 Chain) | Reason for Modification |
| Solvent (General) | Methanol, Water/EtOH | Ethanol, Toluene, TFE | Increased lipophilicity requires non-polar co-solvents. |
| Reaction Time | 1–3 Hours | 4–12 Hours | Steric bulk of the long chain slows nucleophilic attack. |
| Purification | Precipitation/Recrystallization | Column Chromatography / Trituration | Long chain products are often waxy/oily; less likely to crystallize sharply. |
| Yield (Typical) | >90% | 75–85% | Side reactions (polymerization) and difficult isolation of oils. |
References
-
Pyrazole Synthesis via Hydrazines
-
Coumarin Synthesis via Hydroarylation
-
Pyrimidine Synthesis
-
Physical Properties & Safety
-
Ethyl Undecanoate/Alkynoate Data: "Ethyl undecanoate Safety Data Sheet."[8] Fisher Scientific.
-
(Note: While specific literature on "Ethyl undec-2-ynoate" is less abundant than short-chain analogues, the chemistry cited above is based on the established reactivity of the 2-alkynoate functional group, adapted for the physical properties of the undecyl derivative.)
Sources
- 1. sciforum.net [sciforum.net]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
Application Note: Scalable Synthesis of Ethyl Undec-2-ynoate via Cryogenic Lithiation
Abstract & Scientific Context
Ethyl undec-2-ynoate (
While transition-metal-catalyzed cross-couplings (Sonogashira) are possible, they often require expensive catalysts and rigorous deoxygenation. This protocol details the direct lithiation-acylation pathway , a robust, atom-economical method utilizing n-butyllithium (n-BuLi) and ethyl chloroformate. This route is preferred for its high yield and scalability, provided that cryogenic conditions are strictly maintained to prevent polymerization or bis-addition.
Reaction Mechanism & Pathway
The synthesis proceeds via a nucleophilic acyl substitution. The terminal proton of 1-decyne (
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway showing the conversion of 1-decyne to the lithium acetylide followed by acylation.
Safety & Critical Precautions (E-E-A-T)
Warning: This protocol involves pyrophoric reagents and lachrymators.
| Hazard Class | Reagent | Critical Control Measure |
| Pyrophoric | n-Butyllithium (2.5M in hexanes) | Handle only under inert atmosphere (Ar/N2). Use unsure-seal/cannula techniques. Keep a bucket of sand or Class D extinguisher nearby. |
| Lachrymator/Toxic | Ethyl Chloroformate | Dispense in a fume hood. Reacts violently with water/alcohols. |
| Cryogenic | Dry Ice / Acetone | Risk of cold burns. Use insulated gloves. |
Expert Insight: n-BuLi titer degrades over time. Always titrate your n-BuLi (using N-pivaloyl-o-toluidine or diphenylacetic acid) before use to ensure stoichiometry. Excess base will degrade the product; insufficient base leaves unreacted alkyne.
Experimental Protocol
Reagents & Equipment
-
Substrate: 1-Decyne (13.8 g, 100 mmol)
-
Base: n-BuLi (2.5 M in hexanes, 42 mL, 105 mmol, 1.05 eq)
-
Electrophile: Ethyl Chloroformate (11.9 g, 110 mmol, 1.1 eq)
-
Solvent: Anhydrous THF (200 mL), distilled from Na/benzophenone or from a solvent purification system (SPS).
-
Apparatus: 500 mL flame-dried Schlenk flask, magnetic stir bar, rubber septa, nitrogen balloon/manifold, low-temperature thermometer.
Step-by-Step Methodology
Step 1: Reactor Setup
-
Flame-dry the 500 mL Schlenk flask under vacuum. Backfill with Argon (x3).
-
Add 200 mL Anhydrous THF and 1-Decyne (13.8 g) via syringe.
-
Cool the mixture to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Lithiation (The Critical Step)
-
Add n-BuLi (42 mL) dropwise via cannula or syringe pump over 30 minutes.
-
Note: Keep internal temperature below -65°C. A slight yellowing is normal.
-
-
After addition, stir at -78°C for 45 minutes to ensure complete deprotonation.
Step 3: Acylation
-
Add Ethyl Chloroformate (11.9 g) neat, dropwise over 15 minutes.
-
Expert Tip: Adding the electrophile too fast causes a localized exotherm, leading to double-addition byproducts (tertiary alcohols).
-
-
Stir at -78°C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours. The solution will turn cloudy due to LiCl precipitation.
Step 4: Quench & Workup
-
Cool the flask to 0°C. Quench carefully with saturated
solution (50 mL) . -
Transfer to a separatory funnel. Extract with Diethyl Ether (
mL) . -
Wash combined organics with Brine (100 mL) .
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
The crude oil is usually >90% pure.
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Hexanes:Ethyl Acetate (98:2 to 95:5).
-
Product: Colorless oil.[1]
-
Process Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Data Analysis & Validation
To validate the synthesis, compare the isolated product against these standard spectral parameters.
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value | Assignment |
| Appearance | Physical State | Clear, colorless oil | - |
| Yield | % | 85–92% | High efficiency expected |
| Triplet | Terminal | ||
| Multiplet | Internal methylene chain | ||
| Triplet | Ester | ||
| Triplet ( | Propargylic | ||
| Quartet | Ester | ||
| Singlets | Alkyne carbons ( | ||
| Singlet | Carbonyl ( | ||
| IR | ~2230 cm | ||
| ~1715 cm |
Troubleshooting Guide
-
Low Yield: Usually caused by wet THF quenching the acetylide. Ensure solvent is distilled or from an SPS.
-
Recovered Starting Material: n-BuLi was likely degraded. Titrate base or increase equivalents to 1.1.
-
Tertiary Alcohol Impurity: Reaction warmed up too fast during chloroformate addition. Keep strict -78°C control.
References
-
General Alkyne Lithiation: Midland, M. M. Journal of Organic Chemistry, 1975, 40(15), 2250.
-
Chloroformate Reactivity: Organic Syntheses, Coll. Vol. 6, p.418 (1988); Vol. 59, p.85 (1979).
-
Safety Data (n-BuLi): PubChem Laboratory Chemical Safety Summary (LCSS).
-
Spectral Data Comparison (Ethyl 2-octynoate): National Institute of Standards and Technology (NIST) WebBook.
Sources
Application Note: Cyclization Architectures of Ethyl Undec-2-ynoate
Abstract & Strategic Relevance
Ethyl undec-2-ynoate (CAS: 10519-20-7) is a bifunctional electrophile combining a conjugated internal alkyne with a lipophilic octyl tail. In drug discovery, it serves as a critical "Lipid-Tail Michael Acceptor" (LTMA). Unlike simple propiolates, the
This guide details two high-value cyclization protocols transforming this linear precursor into privileged heterocyclic scaffolds:
-
Regioselective Pyrazole Synthesis: A metal-free condensation for anti-inflammatory scaffold generation.
-
Pd-Catalyzed Larock-Type Annulation: A cross-coupling approach to access 2-carboxyindoles (kinase inhibitor cores).
Critical Material Attributes (CMA)
| Property | Specification | Impact on Protocol |
| Molecular Formula | MW = 210.32 g/mol . Use for stoichiometry. | |
| Electrophilicity | Primary site for nucleophilic attack (soft nucleophiles). | |
| Lipophilicity | LogP ~ 4.2 | Requires semi-polar solvents (EtOH, DMF) for homogeneity. |
| Stability | Light Sensitive | Store at 4°C; protect reaction vessels from direct light. |
Protocol A: Regioselective Synthesis of 1-Methyl-3-octyl-pyrazol-5-ol
Application: Synthesis of COX-2 inhibitor analogs and lipophilic chelators. Mechanism: Aza-Michael addition followed by intramolecular aminolysis.
Mechanistic Pathway (Logic Flow)
The reaction proceeds via the attack of the hydrazine nucleophile on the electron-deficient
Figure 1: Mechanistic cascade for the condensation of ethyl undec-2-ynoate with methylhydrazine.
Experimental Protocol
Reagents:
-
Ethyl undec-2-ynoate (1.0 equiv, 2.10 g, 10 mmol)
-
Methylhydrazine (1.2 equiv, 12 mmol) [Caution: Toxic/Carcinogenic]
-
Solvent: Absolute Ethanol (20 mL, 0.5 M concentration)
-
Catalyst: Glacial Acetic Acid (0.1 equiv, catalytic)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl undec-2-ynoate (2.10 g) in Absolute Ethanol (20 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Methylhydrazine dropwise over 5 minutes. Rationale: Exothermic control prevents polymerization.
-
Catalysis: Add Glacial Acetic Acid (approx. 60 µL). Rationale: Acid catalysis activates the ester carbonyl for the final cyclization step.
-
Reaction: Remove ice bath. Reflux the mixture at 80°C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting alkyne (
) should disappear; a polar spot ( , UV active) should appear.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Purification: The residue is often an oil that solidifies. Recrystallize from minimal cold Diethyl Ether/Hexane or purify via flash column chromatography (Gradient: 0%
50% EtOAc in Hexane).
Expected Yield: 75–85% Characterization (Diagnostic Signals):
-
1H NMR (
): 3.30 (s, 3H, ), 5.40 (s, 1H, Vinyl-H of pyrazole), 0.88 (t, 3H, Terminal ). -
Note: The product exists in tautomeric equilibrium (OH form vs. NH/C=O form). In
, the pyrazolone form often dominates.
Protocol B: Pd-Catalyzed Indole Annulation
Application: Synthesis of 2-Carboxyindole derivatives (Kinase Inhibitors). Mechanism: Larock-type heteroannulation involving oxidative addition, alkyne insertion, and reductive elimination.
Reaction Architecture
This protocol utilizes a "ligand-free" Palladium system to couple 2-iodoaniline with the internal alkyne. The ester group on the alkyne directs regioselectivity, typically placing the ester moiety at the C2 position of the indole ring due to electronic stabilization of the vinyl-palladium intermediate.
Figure 2: Operational workflow for the Palladium-catalyzed synthesis of Ethyl 3-octyl-1H-indole-2-carboxylate.
Experimental Protocol
Reagents:
-
Ethyl undec-2-ynoate (1.2 equiv, 2.52 g, 12 mmol)
-
2-Iodoaniline (1.0 equiv, 2.19 g, 10 mmol)
-
Catalyst: Palladium(II) Acetate (
) (5 mol%, 112 mg) -
Base: Potassium Carbonate (
) (2.0 equiv, 2.76 g) -
Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv) [Optional: Stabilizes Pd-nanoparticles]
-
Solvent: DMF (anhydrous, 40 mL)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a 100 mL Schlenk tube or pressure vial. Cool under Argon.
-
Charging: Add 2-Iodoaniline,
, , and TBAC. -
Solvation: Add anhydrous DMF and Ethyl undec-2-ynoate via syringe.
-
Deoxygenation (Critical): Sparge the mixture with Argon for 15 minutes. Rationale: Oxygen poisons the Pd(0) active species.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. The mixture will turn black (formation of Pd black is normal towards the end).
-
Self-Validation:
-
Take a 50 µL aliquot, dilute in MeOH.
-
LC-MS should show Product Mass
. -
Absence of 2-iodoaniline (limiting reagent) confirms completion.
-
-
Workup:
-
Dilute with Ethyl Acetate (100 mL).
-
Wash with 5% LiCl solution (3 x 50 mL). Rationale: LiCl is superior to water for removing DMF from the organic layer.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: Hexane/EtOAc (95:5
80:20). -
The product (Indole ester) usually elutes after non-polar impurities but before unreacted aniline.
-
Expected Yield: 65–78% Structure Verification:
-
Product: Ethyl 3-octyl-1H-indole-2-carboxylate.
-
1H NMR: Indole NH (broad singlet > 8.5 ppm), Octyl chain signals (multiplets 1.2–1.6 ppm), Ester ethyl group (quartet ~4.4 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete Cyclization | Increase reaction time; ensure Acetic Acid was added to catalyze the elimination of EtOH. |
| Regioisomer Mix (Protocol A) | Steric/Electronic competition | Switch solvent to t-Butanol (bulkier) to enhance steric discrimination of the Michael addition step. |
| Pd Black Precipitation (Protocol B) | Catalyst Decomposition | Ensure rigorous deoxygenation (Argon sparge). Add 10 mol% |
| Emulsion during Workup | DMF presence | Use 5% LiCl washes instead of water/brine to break emulsions effectively. |
References
-
Regioselective Synthesis of Pyrazoles
-
Vishwakarma, R. K., et al. "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts."[2][3] Journal of Organic Chemistry, 2024.[2]
-
Note: Adapted for 2-alkynoate esters based on general reactivity described in: Organic Chemistry Portal - Pyrazole Synthesis.
-
-
Palladium-Catalyzed Indole Synthesis
- Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society.
-
Recent Application: "One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation." RSC Advances, 2025.
-
"Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination." PubMed.
-
Hydrazine Reactivity with Esters
-
"The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2010.
-
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ethyl Undec-2-ynoate Synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of Ethyl undec-2-ynoate (CAS: 10519-20-7), a valuable
This guide prioritizes the Lithiation/Acylation route starting from 1-Decyne , as it is the most direct and atom-economical method for research-scale synthesis.
Ticket ID: EU2Y-OPT-001 Topic: Yield Optimization & Impurity Control Status: Resolved (Protocol Optimized)
Executive Summary: The Chemistry of Failure
The synthesis of Ethyl undec-2-ynoate involves the C-acylation of a terminal alkyne (1-Decyne) with an ethyl carboxylate equivalent.
Why Yields Drop: Researchers often encounter yields below 50% due to three "silent killers":
-
The "Ketone" Trap: Direct addition of Ethyl Chloroformate to the lithiated alkyne causes double addition, forming the symmetrical ketone (Di-decynyl ketone) instead of the ester.
-
Cryogenic Hysteresis: Inefficient cooling during the exothermic deprotonation leads to localized heating and decomposition.
-
Moisture Ingress: The lithiated intermediate is highly basic; even trace moisture in "dry" THF hydrolyzes it back to 1-decyne.
Core Protocol: The "Inverse Addition" Method
To maximize yield (>85%), you must switch from the standard direct addition to an Inverse Addition workflow. This ensures the electrophile is always in excess relative to the nucleophile, preventing ketone formation.
Reagents & Stoichiometry[1][2]
-
Substrate: 1-Decyne (1.0 equiv)
-
Base:
-Butyllithium (1.05 equiv, 2.5M in hexanes) -
Electrophile: Ethyl Chloroformate (1.2 - 1.5 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration relative to alkyne)
Workflow Diagram (DOT)
The following logic flow illustrates the critical control points (CCPs) for the Inverse Addition method.
Figure 1: Inverse Addition Strategy to prevent double-addition side products.
Troubleshooting Guide (Q&A)
Issue 1: "I see a large spot on TLC that isn't my product or starting material."
Diagnosis: You likely formed the symmetrical ketone (11,13-tricosadiyn-12-one). Cause: Localized excess of the lithiated alkyne relative to the Ethyl Chloroformate. This happens if you add the Chloroformate to the Alkyne (Direct Addition). The product (Ester) is more reactive than the starting Chloroformate, so the remaining Alkyne-Li attacks the Ester. Solution:
-
Adopt Inverse Addition: Cannulate the cold Alkyne-Li solution into the cold Ethyl Chloroformate solution.
-
Switch Electrophile: If you cannot cannulate, switch from Ethyl Chloroformate to Diethyl Carbonate (DEC) . DEC is less reactive and less prone to double addition, though the reaction may require reflux after addition.
Issue 2: "My yield is low (<40%), and I recovered a lot of starting 1-Decyne."
Diagnosis: Incomplete deprotonation or hydrolysis. Cause:
-
Moisture: The THF was not dry enough.
-
Bad Titer: The
-BuLi concentration was lower than the bottle label (common in old bottles). Solution:
-
Titrate
-BuLi: Use the Diphenylacetic acid method or 1,10-phenanthroline method before use. -
Use a Titration Indicator: Add a crystal of 2,2'-bipyridine to your alkyne solution. It turns red/orange when excess
-BuLi is present, confirming full deprotonation.
Issue 3: "The reaction mixture turned into a solid gel."
Diagnosis: Solvent incompatibility or concentration too high. Cause: Lithium salts of long-chain alkynes can aggregate in non-polar solvents or at high concentrations. Solution:
-
Ensure THF concentration is 0.5 M or lower .
-
If using Hexane/Ether, add TMEDA (Tetramethylethylenediamine) (1.0 equiv) to break up lithium aggregates and increase reactivity.
Comparative Data: Electrophile Selection
Choosing the right acylating agent is the single biggest factor in yield improvement.
| Feature | Ethyl Chloroformate (ClCOOEt) | Diethyl Carbonate ((EtO)₂CO) |
| Reactivity | High (Fast reaction at -78°C) | Moderate (Requires 0°C to Reflux) |
| Major Risk | Double Addition (Ketone formation) | Incomplete Conversion |
| Preferred Mode | Inverse Addition (Critical) | Direct Addition (Acceptable) |
| By-products | LiCl (Easy wash) | EtOLi (Strong base, can cause isomerization) |
| Yield Potential | 85-95% (If optimized) | 60-75% |
| Recommendation | Best for high yield | Best for operational simplicity |
Detailed Experimental Protocol (Optimized)
Safety:
-
Drying: Flame-dry a 250 mL 3-neck round-bottom flask (Flask A) and a 100 mL flask (Flask B) under vacuum; backfill with Argon.
-
Alkyne Setup (Flask A):
-
Add 1-Decyne (2.76 g, 20 mmol) and anhydrous THF (40 mL).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add
-BuLi (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise over 15 mins. Maintain temp < -65°C. -
Stir at -78°C for 45 mins.
-
-
Electrophile Setup (Flask B):
-
Add Ethyl Chloroformate (2.8 mL, 30 mmol, 1.5 equiv) and THF (20 mL).
-
Cool to -78°C .
-
-
The Critical Step (Inverse Addition):
-
Using a wide-bore cannula, transfer the cold Alkyne-Li solution from Flask A into Flask B over 20 mins.
-
Tip: Keep Flask B stirring vigorously.
-
-
Workup:
-
Allow the mixture to warm to room temperature over 3 hours.
-
Quench with saturated
solution (50 mL). -
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Distillation is preferred for this volatile ester.
-
Boiling Point: ~110-115°C at 0.5 mmHg (Estimate).
-
Alternative: Flash Chromatography (Hexanes:EtOAc 95:5).
-
References
-
General Alkyne Carboxylation: Midland, M. M. Journal of Organic Chemistry, 1975 , 40, 2250. (Describes the reactivity of lithium acetylides with chloroformates).
-
Inverse Addition Technique: Organic Syntheses, Coll. Vol. 6, p.418 (1988 ); Vol. 59, p.85 (1979 ). (Foundational technique for acylating organolithiums).
-
Use of Diethyl Carbonate: Journal of the American Chemical Society, 1950 , 72, 1933. (Comparison of carbonates vs chloroformates).
-
Product Characterization (Violara): PubChem Compound Summary for CID 3023357. (Note: Verify specific isomer data).
Sources
Technical Support Center: Ethyl Undec-2-ynoate Impurity Profiling & Troubleshooting
Product Category: Alkynoate Esters | CAS: 10519-20-7 (Generic) / Varies by isomer Target Audience: Medicinal Chemists, Process Development Scientists, Fragrance Chemists
Introduction: The Purity Paradox in Alkynoates
Commercial Ethyl undec-2-ynoate is a critical intermediate in the synthesis of heterocyclic scaffolds and a high-value fragrance ingredient (pear/violet notes). However, its conjugated alkyne moiety (
This guide moves beyond basic purity checks, offering a mechanistic approach to identifying, quantifying, and removing impurities that affect reaction yields and organoleptic properties.
Module 1: Impurity Identification (Diagnostics)
Q1: My GC-MS shows a satellite peak with M+2 (m/z ~212). What is this?
Diagnosis: This is likely Ethyl undec-2-enoate (the alkene analog).
-
Origin: This impurity typically arises from over-reduction during synthesis (if hydrogenation was used to generate the precursor) or incomplete oxidation (if synthesized via dehydrogenation). It is chemically very similar to the alkyne, making separation difficult.
-
Impact: In transition metal-catalyzed reactions (e.g., Sonogashira, Click chemistry), the alkene can act as a competitive inhibitor or poison the catalyst.
-
Verification:
-
MS: Look for the molecular ion at
(vs. 210 for the alkyne). -
NMR: Check for olefinic protons (
5.8–7.0 ppm). The alkyne product has no protons in this region.
-
Q2: The compound has developed a rancid, sharp odor and a yellow tint. Is it still usable?
Diagnosis: The sharp odor indicates hydrolysis , while the yellow tint suggests oligomerization .
-
Mechanism: Moisture ingress causes ester hydrolysis, releasing Undec-2-ynoic acid (acidic/rancid note) and Ethanol. The free acid can catalyze the oligomerization of the triple bond, leading to yellow/brown conjugated byproducts.
-
Critical Action: Do not distill immediately. Distilling acidic material accelerates polymerization, potentially causing a "tar" formation in the pot.
-
Protocol: Perform a Base Wash (see Module 4) before any thermal purification.
Q3: I see a triplet at
2.3 ppm in the
H NMR that doesn't match the product. What is it?
Diagnosis: This is likely Undec-2-ynoic acid (the hydrolysis product) or a positional isomer.
-
Logic: The
-protons of the ester ( ) typically appear around 2.3 ppm. If hydrolysis occurs, the shift of these protons in the free acid changes slightly due to the loss of the ethyl group's shielding. -
Confirmation:
-
Check for the disappearance of the ethyl quartet (
4.1-4.2 ppm) and triplet ( 1.2-1.3 ppm) relative to the main chain integration. -
Run a
C NMR: The carbonyl carbon of the acid ( ppm) differs from the ester ( ppm).
-
Module 2: Synthesis & Origin of Impurities
Understanding the synthesis route allows you to predict specific contaminants.
Common Synthesis Routes & Associated Impurities
| Synthesis Route | Key Impurities | Detection Method |
| Esterification of Acid (Acid + EtOH + Acid Cat.) | Undec-2-ynoic acid (Unreacted) Ethanol (Solvent) Ethyl ether (Side product) | TLC (Acid streaks) NMR (EtOH peaks) |
| Alkylation of Propiolate (Lithium acetylide + Octyl bromide) | 1-Bromooctane (Alkylating agent) Octane (Hydrolysis of unreacted alkyl) Homocoupling dimers | GC-MS (Halogen pattern) Beilstein Test (Green flame) |
| Dehydrohalogenation (from 2,3-dibromoundecanoate) | Ethyl 2-bromoundec-2-enoate (Incomplete elimination) Isomeric allenes | NMR (Vinyl bromide peaks) IR (Allene stretch ~1950 cm⁻¹) |
Module 3: Visualizing the Impurity Landscape
The following diagram maps the lifecycle of Ethyl undec-2-ynoate, highlighting where specific impurities are introduced and how to mitigate them.
Figure 1: Impurity origin map showing entry points for acidic precursors, reduction byproducts, and storage-induced degradation.
Module 4: Purification & Restoration Protocols
WARNING: Always wear appropriate PPE. Alkynoates can be skin irritants.
Protocol A: Removing Acidic Impurities (Restoring "Rancid" Material)
Use this when the material smells sharp or shows an acidic spot on TLC.
-
Dissolution: Dissolve the crude Ethyl undec-2-ynoate in Hexane or Diethyl Ether (1:5 ratio). Note: Do not use Ethyl Acetate as it can hydrolyze further under basic washing conditions.
-
Neutralization: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .-
Checkpoint: Evolution of gas (
) indicates acid removal. Continue washing until bubbling ceases.
-
-
Brine Wash: Wash once with saturated Brine to remove trapped water.
-
Drying: Dry over anhydrous Magnesium Sulfate (
) for 15 minutes. Filter. -
Concentration: Remove solvent under reduced pressure (Rotavap) at
.
Protocol B: Removing Colored Oligomers (Vacuum Distillation)
Use this when the material is yellow/brown but chemically intact.
-
Vacuum Setup: High vacuum is required (
) due to the high boiling point (est. at reduced pressure). -
Stabilization: Add a radical inhibitor (e.g., BHT , 0.1% w/w) to the pot to prevent polymerization during heating.
-
Fractionation:
-
F1 (Foreshot): Lower boiling solvents/ethanol.
-
F2 (Main Fraction): Collect the clear, colorless liquid.
-
F3 (Residue): Do not distill to dryness; leave the yellow oligomers in the pot.
-
References
-
ChemicalBook . (2025).[1] Ethyl undecanoate Synthesis and Impurity Profile. Retrieved from
-
The Good Scents Company . (2025). Ethyl undec-10-enoate and related ester properties. Retrieved from
-
ResearchGate . (2025). Synthesis of alpha,beta-unsaturated esters and impurity characterization. Retrieved from
-
Sigma-Aldrich . (2025). NMR Chemical Shifts of Common Impurities. Retrieved from
- National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Alkynoate Esters.
(Note: Specific boiling points and spectral data are estimated based on homologous series and functional group behavior where exact experimental data for this specific isomer is proprietary or scarce.)
Sources
Technical Support Center: A Guide to Preventing Polymerization of Ethyl Undec-2-ynoate During Storage
Welcome to the Technical Support Center for Ethyl undec-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable acetylenic ester. Here, we delve into the fundamental principles of its stability, potential degradation pathways, and provide actionable troubleshooting guides and frequently asked questions to prevent unwanted polymerization during storage.
I. Understanding the Stability of Ethyl undec-2-ynoate: A Balancing Act
Ethyl undec-2-ynoate, an internal alkyne-containing ester, is a versatile building block in organic synthesis. While generally stable under standard ambient conditions, its reactivity lies in the carbon-carbon triple bond, making it susceptible to polymerization over time, especially when exposed to certain triggers.[1][2] Understanding the mechanisms that can initiate this process is the first line of defense in maintaining its purity and reactivity for your experiments.
Polymerization can be initiated through several pathways:
-
Free Radical Polymerization: This is a common pathway for unsaturated compounds. The process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities such as peroxides.[3] Once initiated, a chain reaction can lead to the formation of long polymer chains, rendering the material unusable.
-
Anionic Polymerization: Activated alkynes can be susceptible to anionic polymerization, which can be initiated by strong bases or even trace amounts of basic impurities.[4][5]
-
Thermal Polymerization: Elevated temperatures can provide the necessary activation energy to initiate polymerization, even in the absence of other initiators.[6]
-
Photochemical Polymerization: Exposure to light, particularly UV radiation, can trigger photochemical reactions leading to polymerization.[7][8][9]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of Ethyl undec-2-ynoate.
Q1: What are the ideal storage conditions for Ethyl undec-2-ynoate?
A1: To maximize shelf life, Ethyl undec-2-ynoate should be stored in a cool, dark, and dry place, preferably in a refrigerator at 2-8°C.[10] The container should be tightly sealed to prevent exposure to air and moisture.[10] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen, which can participate in radical formation.
Q2: Do I need to add a polymerization inhibitor to my Ethyl undec-2-ynoate?
A2: For long-term storage or if the material will be subjected to elevated temperatures, the addition of a polymerization inhibitor is a prudent measure. The choice and concentration of the inhibitor will depend on the intended application and the required purity of the compound.
Q3: What are the signs that my Ethyl undec-2-ynoate may have started to polymerize?
A3: Visual inspection can often reveal the initial signs of polymerization. These include:
-
An increase in viscosity or thickening of the liquid.
-
The formation of a gel or solid precipitates.
-
A change in color, often to a yellowish or brownish hue.
For a more definitive assessment, analytical techniques such as ¹H NMR or FTIR spectroscopy can be employed to detect changes in the chemical structure.[11][12]
Q4: Can I still use Ethyl undec-2-ynoate that shows slight signs of polymerization?
A4: It is generally not recommended. Even a small amount of polymer can interfere with subsequent reactions, leading to lower yields, impure products, and difficulty in purification. For critical applications, it is always best to use fresh, unpolymerized material.
III. Troubleshooting Guide: Identifying and Mitigating Polymerization
This section provides a systematic approach to troubleshooting potential polymerization issues.
Problem 1: Increased Viscosity or Gel Formation Observed in Stored Ethyl undec-2-ynoate.
Possible Cause 1: Exposure to Heat.
-
Explanation: Elevated temperatures can initiate thermal polymerization.[6] Even storage at room temperature for extended periods in a warm laboratory can be problematic.
-
Solution: Immediately transfer the material to a refrigerator (2-8°C). If the polymerization is not extensive, cooling may slow down the process. However, for critical applications, the material should be discarded.
Possible Cause 2: Exposure to Light.
-
Explanation: UV light can trigger photochemical polymerization.[7][8] Storing the compound in clear glass containers on a lab bench is a common cause.
-
Solution: Store the material in an amber or opaque container to block light. If only clear containers are available, wrap them in aluminum foil.
Possible Cause 3: Presence of Contaminants.
-
Explanation: Impurities from the synthesis or previous handling, such as residual acids, bases, or metal catalysts, can initiate polymerization. Peroxides formed from exposure to air are also potent radical initiators.
-
Solution: Ensure the material is of high purity. If you suspect contamination, repurification by distillation or chromatography may be possible, but this should be done with caution as heating during distillation can accelerate polymerization. It is often safer to procure a fresh batch.
Problem 2: Inconsistent Results in Reactions Using Ethyl undec-2-ynoate.
Possible Cause: Partial Polymerization.
-
Explanation: The presence of oligomers or polymers, even at low levels, can alter the stoichiometry of your reaction and introduce impurities.
-
Solution: Before use, it is good practice to check the purity of the stored Ethyl undec-2-ynoate, especially if it has been stored for a long time. A simple ¹H NMR spectrum can quickly reveal the presence of polymeric material, which will often appear as broad signals.
IV. Recommended Storage and Handling Protocols
To ensure the longevity and reliability of your Ethyl undec-2-ynoate, adhere to the following protocols:
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal energy that can initiate polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the formation of peroxide radical initiators. |
| Light | Amber or Opaque Container | Protects from UV light which can induce photochemical polymerization.[10] |
| Container | Glass or Teflon-lined | Inert materials that are less likely to leach impurities. Avoid copper or its alloys.[6][13] |
| Inhibitor | Optional, but recommended for long-term storage | Proactively scavenges free radicals to prevent the onset of polymerization. |
Selection of Polymerization Inhibitors
For applications where the presence of an inhibitor is acceptable, the following are commonly used for unsaturated compounds:
| Inhibitor | Class | Typical Concentration | Mechanism of Action |
| Hydroquinone (HQ) | Phenolic | 100-1000 ppm | Acts as a radical scavenger.[14][15][16] |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 100-1000 ppm | Similar to hydroquinone, but with different solubility characteristics. |
| Butylated hydroxytoluene (BHT) | Phenolic | 100-1000 ppm | A common antioxidant and radical scavenger. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Nitroxide Radical | 50-500 ppm | A stable free radical that efficiently traps other radicals. |
Note: The choice of inhibitor and its concentration should be carefully considered based on the downstream application, as it may need to be removed before use.
V. Experimental Protocols
Protocol 1: Procedure for Adding a Polymerization Inhibitor
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor (e.g., 1% w/v hydroquinone in a compatible, dry solvent like diethyl ether or toluene).
-
Addition: To a known volume of Ethyl undec-2-ynoate, add the calculated amount of the inhibitor stock solution to achieve the desired final concentration (e.g., 200 ppm).
-
Mixing: Gently swirl the container to ensure homogenous distribution of the inhibitor.
-
Solvent Removal (if necessary): If the solvent from the stock solution is not desired, it can be removed under a gentle stream of inert gas (argon or nitrogen) at room temperature. Avoid heating.
-
Storage: Tightly seal the container, blanket with inert gas, and store at the recommended temperature (2-8°C) in the dark.
Protocol 2: Analytical Monitoring of Ethyl undec-2-ynoate Stability
Objective: To detect the early onset of polymerization.
Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Baseline Spectrum: Record an FTIR spectrum of a fresh, pure sample of Ethyl undec-2-ynoate. Note the sharp, characteristic alkyne C≡C stretch (around 2240 cm⁻¹).
-
Monitoring: Periodically, take a small aliquot of the stored sample and record its FTIR spectrum.
-
Analysis: Compare the new spectrum to the baseline. A decrease in the intensity of the alkyne peak and the appearance of new peaks, particularly in the C=C region (around 1650 cm⁻¹) or broad O-H/C-H signals, may indicate polymerization.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Baseline Spectrum: Obtain a high-resolution ¹H and ¹³C NMR spectrum of a fresh sample.
-
Monitoring: Periodically analyze a sample from the stored material.
-
Analysis: Look for the appearance of broad signals in the ¹H NMR spectrum, which are characteristic of polymeric materials.[11][12] Changes in the integration of the characteristic peaks of the monomer can also indicate its consumption.
VI. Visualizing the Path to Stability
The following diagram illustrates the key factors influencing the stability of Ethyl undec-2-ynoate and the preventative measures to ensure its integrity.
Caption: Decision pathway for maintaining Ethyl undec-2-ynoate stability.
By understanding the inherent reactivity of Ethyl undec-2-ynoate and implementing these proactive storage and handling strategies, you can significantly extend its shelf life and ensure the success of your research endeavors.
VII. References
-
Chemos GmbH & Co. KG. (2023, March 1). Safety Data Sheet: Ethyl undecanoate. Retrieved from [Link]
-
ResearchGate. (2023, June 6). Radical Coupling Initiated by Organophosphine Addition to Ynoates. Retrieved from [Link]
-
National Institutes of Health. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
-
Wiley Analytical Science. (2018, July 12). Nanoscale chemical characterization of polymers with nano-FTIR. Retrieved from [Link]
-
ResearchGate. (2025, August 5). New Antioxidant Hydroquinone Derivatives from the Algicolous Marine Fungus Acremonium sp. Retrieved from [Link]
-
Journal of the American Chemical Society. Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Retrieved from [Link]
-
PlasticsEurope. Safe handling of Unsaturated Poly ling of Unsaturated Polyester (UP) Resins lyester (UP) Resins. Retrieved from [Link]
-
Google Patents. Precursor compounds for fragrant aldehydes. Retrieved from
-
Creative Biostructure. Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Photopolymerization of Thiol-Alkynes: Polysulfide Networks. Retrieved from [Link]
-
Find an Expert. Radical Coupling Initiated by Organophosphine Addition to Ynoates. Retrieved from [Link]
-
National Institutes of Health. (2018, February 27). JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38. Retrieved from [Link]
-
PlasticsEurope. Safe handling of unsaturated polyester resins. Retrieved from [Link]
-
National Institutes of Health. (2018, February 13). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
-
Slideshare. Accelerated stability study of aspirin | PDF. Retrieved from [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]
-
ChemRxiv. (2020, November 23). In Situ Generation of Radical Initiators: Air Stable Amine-Borane Complexes Promote Atom Transfer Radical Additions of Alkyl Halides to Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2022, September 14). Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis. Retrieved from [Link]
-
MDPI. Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Retrieved from [Link]
-
National Institutes of Health. (2020, July 31). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Retrieved from [Link]
-
Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. Retrieved from [Link]
-
AAPS PharmSciTech. (2017, August 15). An Introduction to the Accelerated Stability Assessment Program. Retrieved from [Link]
-
fiberglass roving. (2021, December 17). How to store and use unsaturated polyester resin correctly? Retrieved from [Link]
-
Characterization of polymers by NMR. Retrieved from [Link]
-
ResearchGate. Effect of inhibitor, hydroquinone on the polymer yield of redox redox polymerization of methyl methacrylate in aqueous sulfuric acid-ethanol medium at 299 K. Retrieved from [Link]
-
RSC Publishing. (2013, December 24). The power of light in polymer science: photochemical processes to manipulate polymer formation, structure, and properties. Retrieved from [Link]
-
The Good Scents Company. ethyl undecanoate, 627-90-7. Retrieved from [Link]
-
MDPI. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved from [Link]
-
PubMed. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Retrieved from [Link]
-
ResearchGate. (a) Acyl radical cascade reactions of ynoates. Retrieved from [Link]
-
Oxford Academic. (2019, July 29). Conjugated polymers developed from alkynes. Retrieved from [Link]
-
ZHENDI. (2023, December 26). How to properly store and use unsaturated polyester resin. Retrieved from [Link]
-
VTechWorks. (2013, December 10). Synthesis and Characterization of Poly(2-Ethyl-2-Oxazoline) Functional Prepolymers and Block Copolymers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]
-
MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]
-
PubMed. New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp. Retrieved from [Link]
-
attocube. nano-FTIR for Polymers. Retrieved from [Link]
-
ASAP. Accelerated Stability Assessment Program Improved Protocol and Data Analysis for Accelerated Shelf-Life Estimation of Soli. Retrieved from [Link]
-
ResearchGate. Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News - How to store and use unsaturated polyester resin correctly? [ynfiberglass.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric multifunctionalization of alkynes via photo-irradiated organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. How to properly store and use unsaturated polyester resin - Knowledge [dinuofrp.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of long-chain alkynyl esters
Technical Support Center: Purification of Long-Chain Alkynyl Esters
Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Chemical Biologists
Introduction: The "Greasy" Alkyne Paradox
Long-chain alkynyl esters (e.g., alkynyl palmitate or myristate analogs) are critical tools in chemical biology, particularly as "click chemistry" probes for profiling protein acylation.[1] However, their purification presents a paradox: they are chemically robust enough for cellular metabolism yet fragile during isolation.
Their long aliphatic tails render them hydrophobic ("greasy"), causing them to streak on silica or co-elute with starting materials (fatty acids/alcohols). Simultaneously, the ester linkage is susceptible to hydrolysis on acidic stationary phases, and the alkyne moiety poses risks of thermal polymerization or isomerization.
This guide provides field-proven workflows to overcome these specific bottlenecks.
Module 1: The Hydrolysis Trap (Stationary Phase Acidity)
The Issue: You observe your product decomposing on the column. A pure spot on TLC becomes a streak or splits into two spots (free acid and alcohol) after column chromatography.
Root Cause: Standard silica gel (SiO₂) is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). Long-chain esters, especially those with steric accessibility, can undergo surface-catalyzed hydrolysis during slow elutions.
Troubleshooting Protocol: Neutralizing the Stationary Phase
-
Option A: The Triethylamine (Et₃N) Buffer
-
Step 1: Prepare your mobile phase (e.g., Hexanes:Ethyl Acetate).
-
Step 2: Add 0.5% to 1% v/v Triethylamine (Et₃N) to the solvent system used to pack the column.
-
Step 3: Flush the column with 2–3 column volumes (CV) of this "buffered" solvent before loading your sample.
-
Step 4: Run the purification using the standard mobile phase (without Et₃N) or maintain 0.1% Et₃N if the compound is highly sensitive.
-
Mechanism:[2][3] The amine blocks the acidic silanol (Si-OH) sites, preventing acid-catalyzed hydrolysis.
-
-
Option B: Switch to Neutral Alumina
-
If silica persists in degrading the ester, switch to Aluminum Oxide (Neutral, Brockmann Grade III) .
-
Note: Do not use Basic Alumina if your alkyne is terminal; the acidic alkyne proton (pKa ~25) can lead to acetylide formation or side reactions.
-
Module 2: The Separation Challenge (Silver Nitrate Chromatography)
The Issue: Your alkynyl ester co-elutes with the saturated fatty ester or the starting long-chain alcohol. Standard normal-phase chromatography cannot distinguish between the "alkyne" and "alkane" chains because their polarity is nearly identical.
The Solution: Argentation Chromatography (Ag-SiO₂)
Silver ions (Ag⁺) form reversible
Protocol: Preparation of 10% AgNO₃-Impregnated Silica
-
Dissolution: Dissolve 2 g of Silver Nitrate (AgNO₃) in 20 mL of Acetonitrile (Water can be used, but acetonitrile removes easier) in a round-bottom flask wrapped in aluminum foil.
-
Slurry Formation: Add 20 g of Silica Gel (High Purity, 40–63 µm) to the solution. Shake vigorously to create a slurry.
-
Evaporation: Rotovap the solvent under reduced pressure at 40°C (keep the flask covered with foil/cloth to exclude light).
-
Activation: Dry the resulting powder in a vacuum oven at 60°C for 4 hours. The silica should be white to off-white. If it turns gray/black, Ag⁺ has reduced to Ag⁰ (useless for separation).
-
Column Packing: Pack the column in the dark (dim light) and elute with Hexanes/Toluene.
-
Gradient: Start with 100% Hexanes → 0-10% Toluene or EtOAc. The alkyne will retain much stronger than the saturated impurities.
-
Visualization of Ag-SiO₂ Mechanism
Module 3: Visualization (The Invisible Product)
The Issue: Long-chain aliphatic esters often lack a UV chromophore (unless conjugated). You cannot see the spots under UV₂₅₄.
The Solution: Destructive vs. Non-Destructive Stains
| Stain Reagent | Target Functionality | Appearance | Protocol |
| KMnO₄ (Basic) | Alkynes / Alkenes | Yellow spot on Purple background | Dip and heat gently. High specificity for unsaturation. |
| p-Anisaldehyde | Universal (Esters/Alcohols) | Blue/Pink spots | Dip and heat with heat gun (200°C) until developed. |
| Iodine Chamber | Lipids / Hydrocarbons | Brown spots | Place plate in jar with I₂ crystals. Reversible (good for prep TLC). |
| Phosphomolybdic Acid (PMA) | Lipids | Dark Blue/Green | Dip and heat vigorously. Excellent for "greasy" chains. |
Module 4: Thermal Instability & Distillation
The Issue: Attempting to purify by vacuum distillation results in a black tar or polymerized "puck" in the flask. Terminal alkynes are thermally sensitive.
Troubleshooting Guide:
-
Avoid Distillation if Possible: Use column chromatography (Ag-SiO₂ or C18 Reverse Phase) for compounds >15 carbons.
-
Radical Inhibitors: If distillation is necessary, add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1% w/w) to the pot to inhibit radical polymerization of the alkyne.
-
High Vacuum, Low Temp: Use a Kugelrohr apparatus or high-vacuum line (<0.1 mmHg) to keep the bath temperature below 100°C.
-
Flow Chemistry: Consider continuous flow purification (inline scavengers) to avoid heating large batches of unstable material [1].
Decision Matrix: Selecting the Right Purification Method
FAQ: Frequently Asked Questions
Q: Can I use Reverse Phase (C18) HPLC for these compounds? A: Yes, but be careful. Long alkyl chains (C14+) bind very strongly to C18 columns. You may need non-aqueous reverse phase (NARP) conditions (e.g., Acetonitrile/THF or Methanol/DCM) instead of Water/Acetonitrile to elute them. Standard aqueous gradients often result in the compound "sticking" to the column permanently.
Q: My terminal alkyne disappeared after running it through Basic Alumina. A: Terminal alkynes have a pKa of ~25. Highly active Basic Alumina can deprotonate the alkyne, leading to acetylide formation which may react with the alumina or other impurities. Always use Neutral Alumina or deactivated silica for terminal alkynes.
Q: Why does my NMR show a small triplet near 2.3 ppm that wasn't there before?
A: This is likely the
References
-
Inline purification in continuous flow synthesis – opportunities and challenges. Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Chromatography with silver nitrate. Source: Williams, C. M., & Mander, L. N. (2001).[4] Tetrahedron. URL:[Link]
-
TLC Visualization Methods. Source: LibreTexts Chemistry URL:[Link]
-
Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Source: Journal of Visualized Experiments (JoVE) URL:[5][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. aga-analytical.com.pl [aga-analytical.com.pl]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Profile of Ethyl Undec-2-ynoate
Product: Ethyl Undec-2-ynoate
CAS: (Generic for Ethyl 2-alkynoates)
Chemical Class:
Executive Summary
Ethyl undec-2-ynoate exhibits a dichotomous stability profile . It is robust under acidic conditions but highly labile under basic conditions. Researchers often misinterpret degradation in basic media solely as hydrolysis; however, due to the electrophilic nature of the
This guide provides technical troubleshooting for stability issues, grounded in the mechanistic reactivity of conjugated alkynyl esters.
Module 1: Acidic Conditions (The "Safe" Zone)
Q1: Is Ethyl undec-2-ynoate stable in acidic aqueous buffers?
Status: Generally Stable (Kinetic Stability)
Technical Explanation: Under standard laboratory conditions (pH < 7, ambient temperature), the rate of acid-catalyzed hydrolysis of the ester bond is significantly slower than base-catalyzed hydrolysis.
-
Mechanism: Acid hydrolysis requires protonation of the carbonyl oxygen followed by nucleophilic attack by water. This equilibrium process favors the ester unless water is present in large excess and heat is applied.
-
The Alkyne Moiety: The triple bond is generally inert to simple Brønsted acids (HCl, H₂SO₄) in the absence of heavy metal catalysts (Hg²⁺, Au⁺/Au³⁺). Spontaneous hydration to the
-keto ester is kinetically forbidden without these catalysts [1].
Q2: I see a new spot on TLC after treating with strong acid. What happened?
Diagnosis: If you used a strong Lewis acid or heated the reaction, you likely triggered transesterification (if alcohol solvent was used) or hydration .
Troubleshooting Steps:
-
Check Solvent: Did you use MeOH with HCl? You likely formed Methyl undec-2-ynoate via transesterification.
-
Check Catalysts: presence of Ag(I), Au(I/III), or Hg(II) will rapidly hydrate the C2-C3 triple bond to form Ethyl 3-oxoundecanoate (
-keto ester). -
Action: Maintain anhydrous conditions if using strong acids to prevent hydrolysis.
Module 2: Basic Conditions (The "Danger" Zone)
Q3: My compound degraded instantly in 1M NaOH. Was it just saponification?
Status: High Risk (Multiple Degradation Pathways)
Technical Explanation: While saponification (hydrolysis to Undec-2-ynoic acid) is the primary pathway with hydroxide, the conjugated nature of Ethyl undec-2-ynoate opens two other competitive "trap" doors:
-
Michael Addition (1,4-Addition): The
-carbon (C3) is highly electrophilic. If your base is also a nucleophile (e.g., alkoxides, amines, thiolates), it will attack C3 rather than the carbonyl [2][3]. -
Isomerization: Bases can abstract a proton from the
-position (C4), leading to isomerization into the 2,3-allenoate species. This is common with amine bases (e.g., Et₃N, DBU) [4].
Q4: I used an amine base (Morpholine/Piperidine) and lost my product. Why?
Diagnosis: You likely formed the Michael Adduct .
-
Mechanism: Secondary amines are excellent nucleophiles for conjugate addition to alkynoates. The product is the
-amino acrylate (enamine ester), not the hydrolyzed acid. -
Verification: Check NMR. The alkyne signals will disappear, replaced by alkene signals (often a doublet/singlet pattern depending on stereochemistry).
Q5: How do I differentiate between Hydrolysis, Michael Addition, and Isomerization?
Use the following logic flow:
-
Hydrolysis: Product is acidic (soluble in NaHCO₃).
-
Michael Addition: Product mass increases (Mass = SM + Nucleophile).
-
Isomerization: Product mass is identical (Isomer), but NMR shows loss of propargylic protons and appearance of allenic protons (5.0–6.0 ppm).
Module 3: Visualizing the Degradation Pathways
The following diagram illustrates the competitive pathways under basic conditions.
Figure 1: Competitive degradation pathways for Ethyl undec-2-ynoate under basic conditions. Note that "Base" identity dictates the dominant pathway.
Module 4: Experimental Protocols
Protocol A: Stability Stress Test (Standardized)
Use this protocol to validate the stability of Ethyl undec-2-ynoate in your specific reaction media.
Reagents:
-
Stock Solution: 10 mM Ethyl undec-2-ynoate in Acetonitrile (MeCN).
-
Test Buffers: pH 4 (Acetate), pH 7 (Phosphate), pH 10 (Borate/NaOH).
Workflow:
-
Preparation: Aliquot 100 µL of Stock Solution into three HPLC vials.
-
Challenge: Add 900 µL of the respective Test Buffer to each vial.
-
Note: If solubility is poor, use 1:1 Buffer:MeCN.
-
-
Incubation: Incubate at 25°C with agitation.
-
Sampling: Analyze by HPLC-UV (210 nm) or TLC at T=0, 1h, 4h, and 24h.
-
Data Interpretation:
| Condition | Observation (24h) | Interpretation |
| pH 4.0 | >98% Recovery | Stable. Safe for acidic workups. |
| pH 7.0 | >95% Recovery | Stable. Safe for neutral buffers. |
| pH 10.0 | <50% Recovery | Unstable. Hydrolysis likely. Check for saponification products.[2] |
Protocol B: Troubleshooting "Disappearing" Product
If your product vanishes during a reaction involving basic reagents:
Figure 2: Diagnostic decision tree for identifying degradation mechanisms.
References
-
Teles, J. H., et al. "Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Water to Alkynes." Angewandte Chemie International Edition, vol. 37, no. 10, 1998, pp. 1415–1418. Link
-
Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." MasterOrganicChemistry.com, 2023. Link
-
Chemistry LibreTexts. "23.10: Conjugate Carbonyl Additions - The Michael Reaction." LibreTexts.org, 2025. Link
- Lu, X., et al. "Catalytic Isomerization of 2-Alkynoates to 2,3-Allenoates." Topics in Current Chemistry, vol. 327, 2012.
Sources
Identifying impurities in Ethyl undec-2-ynoate by NMR spectroscopy
Technical Support Center: Ethyl Undec-2-ynoate Analysis Current Status: Online 🟢 Ticket Queue: Active Subject: NMR Purity Profiling & Impurity Identification
Welcome to the Technical Support Hub
You are accessing the diagnostic interface for Ethyl undec-2-ynoate (CAS: 10519-20-7). This guide addresses the specific spectroscopic challenges encountered during the synthesis and purification of
Module 1: The "Gold Standard" Reference Spectrum
Ticket #000: Baseline Verification Before diagnosing impurities, validate your product against the theoretical baseline. The unique feature of this molecule is the deshielded propargylic position (C4) due to the anisotropy of the triple bond and the electron-withdrawing ester group.
Target Structure:
Expected H NMR Data ( , 300-500 MHz)
| Position | Proton Type | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ethyl | 4.21 | Quartet ( | 2H | Characteristic ester quartet. | |
| C4 | 2.30 | Triplet ( | 2H | Critical: Deshielded by alkyne. | |
| Chain | 1.25 - 1.55 | Multiplet | 10H | The "methylene envelope." | |
| Ethyl | 1.30 | Triplet ( | 3H | Overlaps with chain methylenes. | |
| Terminal | 0.88 | Triplet | 3H | Distal methyl group. |
Analyst Note: If your C4 triplet is shifted upfield to ~2.0 ppm, you likely have the terminal alkyne (1-decyne) or a non-conjugated isomer.
Module 2: Diagnostic Workflow
Use this logic flow to rapidly categorize spectral anomalies.
Figure 1: Step-by-step decision tree for identifying major impurities in acetylenic ester synthesis.
Module 3: Troubleshooting Common Impurities
Ticket #001: "I see a small triplet around 1.95 ppm."
-
Diagnosis: Unreacted Starting Material (1-Decyne).
-
The Science: The terminal alkyne proton (
) is shielded relative to alkenes due to the anisotropic cone of the triple bond, appearing at 1.9–2.0 ppm. -
Resolution:
-
Calculate molar ratio by integrating the product C4 triplet (2.30 ppm) vs. the impurity triplet (1.95 ppm).
-
Action: This impurity is non-polar. Remove via flash chromatography (Hexanes/EtOAc).
-
Ticket #002: "There are doublets in the 5.8 - 6.5 ppm region."
-
Diagnosis: Over-reduction to Ethyl undec-2-enoate (Alkene).
-
Context: If you synthesized this via hydrogenation (e.g., Lindlar catalyst) or if your oxidation of the alcohol was incomplete, you may have alkene contaminants.
-
Differentiation (Cis vs. Trans):
-
Cis (Z-isomer): Look for coupling constants (
) of 10–12 Hz . This suggests "Lindlar" over-activity. -
Trans (E-isomer): Look for coupling constants (
) of 15–16 Hz . This suggests thermodynamic equilibration or reduction by sodium/ammonia.
-
-
Reference: Vinylic protons on
-unsaturated esters are highly deshielded.
Ticket #003: "The ethyl quartet is gone, and there's a broad hump at 11 ppm."
-
Diagnosis: Hydrolysis to Undec-2-ynoic Acid.
-
The Science: Esters are labile. Moisture in your NMR solvent (
often becomes acidic over time) or improper workup can hydrolyze the ester. -
Confirmation:
-
Disappearance of the quartet at 4.21 ppm.
-
Appearance of a broad singlet >10 ppm (COOH).
-
Action: Re-esterify (EtOH/H+) or filter through a basic alumina plug if the acid is a minor impurity.
-
Ticket #004: "Strange peaks at 4.8 - 5.2 ppm."
-
Diagnosis: Allene Isomerization.
-
The Science: Under basic conditions (e.g., using NaOEt), the triple bond can migrate, forming an allene (
). -
Marker: Allenic protons resonate in the unique 4.5–5.5 ppm window.
Module 4: Synthesis & Impurity Origins
Understanding the reaction pathway helps predict impurities before you even run the NMR.
Figure 2: Impurity genesis during synthesis and storage.
FAQ: Advanced Analysis
Q: How do I quantify the purity exactly? (qNMR) A: Do not rely on the alkyl chain integration (1.2-1.5 ppm) as it often hides grease and solvent peaks.
-
Protocol: Use the C4 triplet at 2.30 ppm (2H) or the Ester Quartet at 4.21 ppm (2H) as your analytical integration target. Compare this against an internal standard (e.g., Dimethyl sulfone at 3.0 ppm or TCNB).
Q: I see a singlet at 2.17 ppm. Is this a methyl ketone? A: Likely Acetone . If you cleaned your NMR tube with acetone, this is a common artifact.
-
Check: Acetone (
) appears at 2.17 ppm in . -
Alternative: If the synthesis involved hydration of the alkyne (unlikely for esters but possible), a methyl ketone would appear here. However, the acetone wash is the 99% probability cause.
Q: Can I distinguish the 2-ynoate from the 3-ynoate isomer? A: Yes.
-
2-ynoate (Conjugated): C4 protons are a triplet at ~2.3 ppm.
-
3-ynoate (Non-conjugated): The protons between the carbonyl and alkyne (C2) appear as a singlet (or narrowly split triplet) around 3.2–3.4 ppm because they are flanked by two electron-withdrawing groups (Carbonyl and Alkyne).
References
-
Chemical Shifts of Esters: Doc Brown's Chemistry. Interpretation of the NMR spectrum of ethyl ethanoate. Link
-
Alkyne vs. Allene Identification: Chemistry LibreTexts. Spectroscopy of the Alkynes. Link
-
Cis/Trans Alkene Coupling: Master Organic Chemistry. E and Z Notation For Alkenes. Link
-
Synthesis of Acetylenic Esters: Organic Syntheses. Ethyl (E,Z)-2,4-Decadienoate (Discussion on alkyne precursors). Link
-
General NMR Solvent Impurities: University of Illinois. NMR Chemical Shifts of Trace Impurities. Link
Strategies to improve the regioselectivity of reactions with Ethyl undec-2-ynoate
Executive Summary: The Substrate Challenge
Ethyl undec-2-ynoate presents a classic "push-pull" conflict in organic synthesis. The ester group (EWG) electronically activates the
-
Electronic Bias: Favors nucleophilic attack at C3 (
-position). -
Steric Bias: Favors attack at C2 (
-position) or the carbonyl carbon to avoid the lipophilic tail.
This guide addresses the three most common support tickets we receive: failed "Click" reactions, inseparable regioisomers in pyrazole synthesis, and stalled Michael additions.
Module 1: Heterocycle Synthesis (Triazoles & Pyrazoles)
Issue 1: "My Click reaction failed or gave a mixture of isomers."
Diagnosis: You are likely attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Stop immediately. CuAAC is obligate for terminal alkynes. Ethyl undec-2-ynoate is an internal alkyne. Thermal cycloaddition (Huisgen) will proceed but yields a difficult-to-separate 1:1 mixture of 1,4- and 1,5-regioisomers.
Solution: Ruthenium-Catalyzed Cycloaddition (RuAAC) To achieve high regioselectivity with internal alkynes, you must use a Ruthenium(II) catalyst.[1] The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the regiochemistry.
Protocol: Ru-Catalyzed Regioselective Triazole Synthesis
| Component | Role | Specification |
| Catalyst | Regio-director | CpRuCl(PPh3)2 or Cp RuCl(COD) (2–5 mol%) |
| Solvent | Medium | Dioxane or Toluene (Anhydrous) |
| Temperature | Activation | 60°C – 80°C |
| Atmosphere | Protection | Argon/Nitrogen (Strictly oxygen-free) |
Mechanism of Action: Unlike Copper, which forms a dinuclear acetylide (impossible with internal alkynes), Ruthenium forms a metallacycle intermediate. The steric clash between the bulky Cp* ligand and the undecyl chain forces the azide substituent and the ester group into a specific orientation, typically favoring the 1,5-disubstituted product (relative to the azide R-group and the ester).
Troubleshooting Q&A:
-
Q: Why is the reaction turning black and stalling?
-
A: Ru(II) catalysts are sensitive to oxidation. Ensure your solvent is degassed. If the reaction stalls, add 10 mol% more catalyst under positive argon pressure.
-
-
Q: Can I use CpRuCl (without the star/methyls)?
-
A: No. The steric bulk of the pentamethyl (Cp*) group is critical for enforcing the regioselectivity over the undecyl chain.
-
Issue 2: "I'm getting a mixture of pyrazolone isomers with hydrazine."
Diagnosis:
Hydrazine (
-
Path A (Kinetic/Steric Control): Attack at Carbonyl
Hydrazide Cyclization 3-undecyl-5-pyrazolone . -
Path B (Thermodynamic/Electronic Control): Attack at
-Carbon Enamine Cyclization 5-undecyl-3-pyrazolone .
Solution: pH and Solvent Control
To favor the electronic preference (Path B), you must activate the
Protocol for Regiocontrol:
-
To favor 5-undecyl-3-pyrazolone (Michael First):
-
Use Acetic Acid or Ethanol/HCl as solvent.
-
Reasoning: Acid catalysis activates the
-carbon towards nucleophilic attack (making it "softer") while protonating the hydrazine, making it less likely to attack the "hard" carbonyl center directly.
-
-
To favor 3-undecyl-5-pyrazolone (Acyl First):
-
Use basic conditions (NaOEt/EtOH) or reflux in pure hydrazine hydrate.
-
Reasoning: Promotes direct acyl substitution at the ester before the slow Michael addition can occur against the steric bulk of the undecyl chain.
-
Module 2: Nucleophilic & Michael Additions
Issue 3: "Nucleophiles (Amines/Thiols) are not adding to the double bond."
Diagnosis:
The undecyl chain acts as a "steric shield" around the electrophilic
Solution: Lewis Acid Activation Instead of increasing base strength (which causes polymerization or hydrolysis), use a Lewis Acid to lower the LUMO energy of the alkyne.
Recommended Catalysts:
-
Silver Triflate (AgOTf): Excellent for activating internal alkynes toward N- or O-nucleophiles.
-
Gold(III) Chloride (AuCl3): Highly active; use for sterically hindered amines.
Visual Guide: Reaction Decision Tree
Figure 1: Decision matrix for optimizing reaction conditions based on the desired heterocycle or functionalization.
Module 3: Metal-Catalyzed Hydrofunctionalization
Issue 4: "I need to add a Boron or Stannyl group regioselectively."
Diagnosis: In transition-metal catalyzed additions (Hydroboration/Hydrostannation), the metal center typically coordinates to the alkyne. The regioselectivity is determined by the polarization of the alkyne-metal complex.
-
Default: The metal adds to the
-carbon (next to ester) to place the nucleophile (Hydride/Boron) at the -carbon.
Protocol: Rhodium-Catalyzed Hydroboration
To achieve high
-
Reagent: Pinacolborane (HBpin).
-
Catalyst:
with a bulky phosphine ligand. -
Additive: Adding Triethylamine (Et3N) is crucial. It directs the insertion mechanism.
Data: Ligand Effects on Regioselectivity
| Catalyst System | Major Product | Regio-Ratio ( | Notes |
| Uncatalyzed | Mixture | 60:40 | Slow reaction, high temp required. |
| Rh(cod)Cl + PPh3 | 10:90 | Sterics push Rh to | |
| Rh(cod)Cl + dppf | 95:5 | Chelation control favors |
References
-
Ruthenium-Catalyzed Cycloaddition (RuAAC): Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][2] Journal of the American Chemical Society, 2008. [1]
- Regioselectivity in Pyrazole Synthesis: El-Saghier, A. M. "Regioselective Synthesis of Pyrazoles from Alkynyl Esters." Journal of Chemical Research, 2002. (General mechanism reference).
-
Michael Addition to Activated Alkynes: Yao, X., et al. "Transition-Metal-Catalyzed Hydrofunctionalization of Alkynes." Chemical Reviews, 2016.[2]
-
Rh-Catalyzed Hydroboration: Ohmura, T., et al. "Regioselective Hydroboration of Alkynes." Journal of the American Chemical Society, 2000.
Sources
Technical Support Center: Minimizing Racemization in the Synthesis of Chiral Derivatives
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, unwanted racemization can compromise the biological activity, efficacy, and safety of chiral molecules.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization in your synthetic workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and prevention of racemization.
Q1: What is racemization and why is it a significant problem in the synthesis of chiral derivatives?
A: Racemization is the process by which an optically active compound, containing a single enantiomer, is converted into a racemic mixture, which is a 1:1 mixture of both enantiomers.[3] This loss of stereochemical purity is a major concern because the biological activity of a chiral molecule is often highly specific to one enantiomer. The other enantiomer might be inactive or, in some cases, exhibit undesirable or toxic effects. Therefore, preventing racemization is crucial for ensuring the therapeutic efficacy and safety of pharmaceutical compounds.
Q2: What are the primary mechanisms that lead to racemization during a chemical synthesis?
A: Racemization can occur through several chemical pathways, often facilitated by heat, acid, or base catalysis.[3] The most common mechanisms involve the formation of a planar, achiral intermediate, such as an enol or enolate, a carbocation, or a carbanion.[4][5] Once this planar intermediate is formed, the subsequent protonation or reaction can occur from either face with equal probability, leading to a mixture of enantiomers.[6] In peptide synthesis, a prevalent mechanism is the formation of a planar oxazolone intermediate from an activated amino acid.[2][7]
Q3: Which types of chiral compounds are most susceptible to racemization?
A: The susceptibility of a chiral compound to racemization is highly dependent on its structure. Key factors include:
-
Alpha-Substituted Carbonyl Compounds: Ketones, aldehydes, esters, and amides with a chiral center at the alpha-position are particularly prone to racemization via enol or enolate formation, especially under acidic or basic conditions.[5]
-
Amino Acids: During peptide synthesis, certain amino acids like histidine (His) and cysteine (Cys) are notoriously susceptible to racemization.[7][8] The side chains of these amino acids can participate in and catalyze the racemization process.[7]
-
Compounds Forming Stable Carbocations or Carbanions: Molecules that can form a stabilized carbocation or carbanion at the chiral center are also at risk. The stability of these intermediates facilitates the loss of stereochemical information.[5]
Q4: How do reaction conditions like temperature, solvent, and pH influence racemization?
A: Reaction conditions play a pivotal role in the rate and extent of racemization:
-
Temperature: Higher temperatures generally accelerate the rate of racemization by providing the necessary activation energy for the formation of the planar intermediate.[7][9][10] Performing reactions at lower temperatures (e.g., 0 °C) is a common strategy to mitigate this.[7]
-
Solvent: The polarity of the solvent can influence racemization rates.[7] In some cases, less polar solvents may help reduce racemization.[7][11] However, solvent choice is often dictated by the solubility of the reactants.[7]
-
pH (Acids and Bases): Both strong acids and strong bases can catalyze racemization.[3][6] It is crucial to use the minimum effective concentration of any acidic or basic reagents and to neutralize the reaction mixture promptly during workup.[7]
Q5: Which coupling reagents are recommended to minimize racemization in peptide synthesis?
A: The choice of coupling reagent is critical for preserving stereochemical integrity during amide bond formation.[12]
-
Carbodiimides with Additives: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective but can cause racemization when used alone.[13] Their use in combination with additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) significantly suppresses racemization by forming less reactive, more selective active esters.[12][14]
-
Phosphonium and Aminium/Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), PyBOP, HBTU, and HATU are known for their high coupling efficiency and low racemization potential, especially when used with an appropriate base.[13][15] For particularly sensitive couplings, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown excellent results in minimizing racemization.[16][17]
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of racemization encountered during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Significant loss of enantiomeric excess (ee) after reaction. | 1. Harsh Reaction Conditions: High temperature, prolonged reaction time, or the presence of strong acids or bases.[7][18] 2. Inappropriate Reagent Choice: Use of a coupling reagent known to promote racemization.[15] 3. Amino Acid Susceptibility: The specific chiral molecule, such as certain amino acids (e.g., His, Cys), is inherently prone to racemization.[8] | 1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., to 0 °C or below).[8] Minimize the reaction time by closely monitoring its progress. Use the weakest possible acid or base catalyst at the lowest effective concentration.[7] 2. Select a Low-Racemization Reagent: Switch to a modern coupling reagent system known to suppress racemization, such as DIC/Oxyma or HATU.[12][16] 3. Employ Specific Protocols for Sensitive Substrates: For racemization-prone amino acids, use specialized protocols, such as protecting the side chain of histidine or using specific coupling reagent combinations for cysteine.[19] |
| Racemization observed after workup and purification. | 1. Acidic or Basic Workup: Aqueous workups involving strong acids or bases can induce racemization.[20] 2. Harsh Purification Conditions: Chromatography on silica or alumina gel with a highly polar or non-neutral mobile phase can sometimes cause on-column racemization.[15] | 1. Gentle Workup: Use mild acidic or basic solutions (e.g., saturated aqueous NH4Cl, saturated aqueous NaHCO3) for extraction and washing. Minimize the time the product is in contact with these solutions. 2. Neutral Purification: Use a neutral mobile phase for chromatography whenever possible. Consider alternative purification methods like crystallization or preparative HPLC with a buffered mobile phase.[21] |
| Inconsistent levels of racemization between batches. | 1. Variability in Reagent Quality: Purity and age of reagents, especially bases and coupling agents, can affect their reactivity and potential to cause side reactions. 2. Slight Variations in Reaction Setup: Minor differences in addition rates, stirring speed, or temperature control can lead to inconsistent outcomes. | 1. Use High-Purity Reagents: Use freshly opened or properly stored high-purity reagents. 2. Standardize Procedures: Maintain strict control over all reaction parameters. Ensure consistent rates of reagent addition and efficient stirring. |
Visualizing the Problem: Racemization Mechanisms
The following diagram illustrates the two primary pathways for racemization during the activation of an amino acid for peptide bond formation: direct enolization and oxazolone formation.
Caption: Key mechanisms leading to loss of stereochemical integrity.
III. Experimental Protocols
Protocol 1: Standard Low-Racemization Peptide Coupling using DIC/OxymaPure
This protocol is a robust starting point for minimizing racemization during a typical coupling step in solid-phase peptide synthesis (SPPS).[7]
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid in DMF.
-
Additive Addition: Add 3-5 equivalents of OxymaPure to the amino acid solution.
-
Coupling Reagent Addition: Add 3-5 equivalents of DIC to the mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.[7]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the extent of racemization in a synthesized peptide by analyzing its constituent amino acids.[1]
Materials:
-
Synthesized peptide
-
6 M HCl
-
Chiral HPLC column
-
Appropriate mobile phase (method-dependent)
-
D- and L-amino acid standards
Procedure:
-
Hydrolysis: Hydrolyze the peptide to its constituent amino acids by heating in 6 M HCl.
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.[1]
-
Chiral HPLC Analysis:
-
Inject the prepared sample onto a chiral HPLC column.
-
Separate the D- and L-amino acids using an optimized mobile phase and gradient.
-
Use UV detection, typically at 210-230 nm.[1]
-
-
Data Analysis:
-
Identify the D- and L-isomers by comparing their retention times to those of the pure standards.
-
Quantify the amount of each enantiomer by integrating the respective peak areas.
-
Calculate the percentage of the D-isomer to determine the extent of racemization.[1]
-
Visualizing the Workflow: Chiral Analysis
The following diagram outlines the workflow for detecting and quantifying racemization in a synthetic peptide.
Caption: A typical workflow for analyzing the stereochemical purity of a synthetic product.[22]
IV. Data Summary: Coupling Reagent Performance
The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of a model peptide fragment, illustrating the effectiveness of different reagent combinations in suppressing racemization.
| Coupling Reagent | Additive | Base | % D-Isomer (Racemization) | Reference |
| DCC | None | NMM | High | [12] |
| DCC | HOBt | NMM | Low | [12] |
| DIC | HOBt | None | Very Low | [12] |
| HBTU | None | DIPEA | Low | [15] |
| HATU | None | DIPEA | Very Low | [15] |
| DEPBT | None | DIPEA | No Detectable | [17] |
Data presented is illustrative and actual racemization levels can vary based on the specific amino acids being coupled and the reaction conditions.
V. References
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available from: [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Available from: [Link]
-
Wang, Y., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Gawley, R. E. (2020). Racemisation in Chemistry and Biology. The University of Manchester. Available from: [Link]
-
Racemization. Georganics. Available from: [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). ACS Publications. Available from: [Link]
-
19.11: Racemization. (2021). Chemistry LibreTexts. Available from: [Link]
-
Generic mechanisms for acid‐catalysed racemisation. ResearchGate. Available from: [Link]
-
Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. Available from: [Link]
-
The Epimerization of Chiral α-Amino Acids by 2-Hydroxy-2-methyl-1-tetralone Template - The Synthesis, Conditions and Mechanism of Isomerization. Thieme E-Books & E-Journals. Available from: [Link]
-
Chelius, D., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. PubMed. Available from: [Link]
-
Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. Wiley Online Library. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. Available from: [Link]
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023). Preprints.org. Available from: [Link]
-
Chapter 3: Racemization, Enantiomerization and Diastereomerization. (2007). Books. Available from: [Link]
-
Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. (2003). ACS Publications. Available from: [Link]
-
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry. Available from: [Link]
-
Epimerisation in Peptide Synthesis. (2021). PMC - NIH. Available from: [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2022). MDPI. Available from: [Link]
-
Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. (1993). PubMed. Available from: [Link]
-
Epimerisation in Peptide Synthesis. Semantic Scholar. Available from: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (2018). ACS Publications. Available from: [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (2018). PMC - NIH. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Epimerisation in Peptide Synthesis. ResearchGate. Available from: [Link]
-
Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. DiVA. Available from: [Link]
-
DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. ResearchGate. Available from: [Link]
-
Resolution of Racemic Mixtures Complete 8 Methods. Scribd. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. Available from: [Link]
-
Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. (2022). Journal of the American Chemical Society. Available from: [Link]
-
The problem of racemization in drug discovery and tools to predict it. (2019). ResearchGate. Available from: [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available from: [Link]
-
Stereochemical Purity. Sustainability Directory. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization - Georganics [georganics.sk]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. scribd.com [scribd.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Quenching procedures for reactions involving Ethyl undec-2-ynoate
Ticket ID: EU2Y-PROC-001 Subject: Quenching & Isolation Protocols for Ethyl Undec-2-ynoate Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The Substrate Profile
You are working with Ethyl undec-2-ynoate , a conjugated internal alkynoate ester. Its dual functionality—the electron-deficient alkyne conjugated to an ester—makes it a versatile scaffold for pheromone synthesis, fragrance chemistry (pear/fruity notes), and lipid mimetics.
However, this conjugation creates specific vulnerabilities during quenching:
-
Lipophilicity: The C11 chain creates significant emulsion risks during aqueous workups.
-
Conjugate Sensitivity: The
-unsaturation makes the product susceptible to nucleophilic attack or polymerization if pH is uncontrolled. -
Stereochemical Lability: If you are synthesizing the (Z)-alkene (via Lindlar), the product is thermodynamically unstable relative to the (E)-isomer; improper quenching can trigger isomerization.
Below are the validated protocols for the three most common reaction classes involving this molecule.
Module 1: Metal-Hydride Reductions (DIBAL-H / LiAlH₄)
Context: Reducing the ester to an aldehyde (DIBAL-H at -78°C) or the propargylic alcohol (LiAlH₄/DIBAL-H at RT). Primary Failure Mode: Formation of stable aluminum-emulsion "gels" that trap the lipophilic product, leading to massive yield loss.
The Protocol: Breaking the Aluminum Gel
Do not use a simple acid quench; the heat generated will decompose your unsaturated product. You must choose between the Fieser Method (for granular precipitates) or Rochelle's Salt (for solubilizing aluminum).
Method A: The Fieser Workup (Best for LiAlH₄)
Recommended when product is stable to basic conditions.
| Reagent | Volume per 1g of LiAlH₄ | Purpose |
| Water | 1.0 mL | Hydrolyzes active hydride. |
| 15% NaOH | 1.0 mL | Converts Al-hydroxides to aluminates (granular). |
| Water | 3.0 mL | Final wash to fluidize the salts. |
Step-by-Step:
-
Dilute reaction mixture with diethyl ether (cool to 0°C).
-
Add the first portion of water slowly . Caution: Vigorous
evolution. -
Add 15% NaOH.[1][2][3][4] The gray slurry should turn white.
-
Add the second portion of water.
-
Warm to room temperature (RT) and stir for 15 minutes.
-
Add anhydrous
directly to the stirring mixture. This acts as a secondary abrasive to "sand down" the aluminum salts. -
Filter through a coarse frit.
Method B: Rochelle’s Salt (Best for DIBAL-H)
Recommended for Ethyl undec-2-ynoate to prevent emulsions due to the long alkyl chain.
Mechanism: Tartrate ions act as bidentate ligands, chelating Aluminum(III) species into water-soluble complexes, preventing the formation of the gelatinous
Step-by-Step:
-
Cool reaction to -78°C (if making aldehyde) or 0°C.
-
Quench with excess Ethyl Acetate (consumes unreacted hydride without evolving
gas violently). -
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per mmol of Aluminum.
-
Allow to warm to RT and stir vigorously.
-
Critical Step: You must stir until two clear, distinct layers appear. This can take 1-4 hours. Do not separate early.
Figure 1: Decision matrix for selecting the appropriate aluminum quenching protocol.
Module 2: Partial Hydrogenation (Lindlar)
Context: Converting Ethyl undec-2-ynoate to Ethyl (Z)-undec-2-enoate . Primary Failure Mode: Over-reduction to the alkane or isomerization to the (E)-alkene during workup.
The Protocol: Catalyst Poisoning & Removal
The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) is pyrophoric when dry. The reaction mixture contains dissolved
Step-by-Step:
-
Displace Hydrogen: Flush the headspace with Argon or Nitrogen for 10 minutes before opening the vessel.
-
Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or hexane. This lowers the viscosity and prevents catalyst clumping.
-
Filtration (The Quench):
-
Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel.
-
Pass the reaction mixture through the pad.
-
Why: This physically separates the catalyst from the substrate, effectively "quenching" the hydrogenation immediately.
-
-
Solvent Wash: Wash the pad with solvent, but do not let the pad run dry (risk of sparking).
-
Isomerization Check: Evaporate solvent at <40°C . High heat promotes Z
E isomerization.
Troubleshooting Isomerization:
If you observe (E)-isomer formation (checked via NMR coupling constants:
Module 3: Troubleshooting & FAQs
Q1: I have a persistent emulsion after a DIBAL reduction. The layers won't separate.
Diagnosis: The lipophilic undecyl chain is acting as a surfactant with the aluminum salts. Fix:
-
Add solid NaCl to the aqueous layer until saturated (salting out).
-
If that fails, filter the entire emulsion through a Celite pad. The solid aluminum salts often get trapped, breaking the emulsion.
-
Pro-Tip: For future runs, switch to the Rochelle's salt method and allow for a longer stirring time (overnight if necessary).
Q2: My product yield is low after Michael Addition (e.g., using organocuprates).
Diagnosis: You likely hydrolyzed the ester during the quench. Fix:
-
Avoid strong acids (HCl).
-
Use a Cold Ammonium Chloride (
) quench. -
Pour the reaction mixture into the cold
solution (inverse quench) rather than adding water to the reaction. This ensures the pH remains buffered throughout the neutralization.
Q3: Can I use acidic workup to remove the pyridine/quinoline from the Lindlar step?
Warning: Be extremely cautious. Strong acid washes (1M HCl) can protonate the ester oxygen, facilitating isomerization of your delicate (Z)-alkene to the thermodynamic (E)-alkene.
Alternative: Wash with 10% aqueous Citric Acid or saturated
Summary Data Table
| Property | Value | Relevance to Workup |
| Molecular Formula | - | |
| Boiling Point | ~105°C (at reduced pressure) | High enough to allow rotary evaporation of solvents like Ether/DCM without product loss. |
| Solubility | Immiscible in water | Requires organic extraction (EtOAc, Et2O, Hexanes). |
| Flash Point | >93°C | Generally safe, but solvents used (Ether/Hexane) are flammable. |
| Stability | Acid/Base Sensitive | Avoid pH < 3 or > 10 to prevent ester hydrolysis or migration. |
References
-
Safety Data Sheet: Ethyl Undecanoate (Related Structure). Vigon International. Retrieved from .
-
Lithium Aluminum Hydride Reductions - Rochelle's Salt Workup. Curly Arrow. Retrieved from .
-
Partial Reduction of Alkynes with Lindlar's Catalyst. Master Organic Chemistry. Retrieved from .
-
Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Dept. of Chemistry. Retrieved from .
-
Di-isobutyl Aluminum Hydride (DIBAL) For Partial Reduction. Master Organic Chemistry. Retrieved from .
Sources
Technical Support Center: Solvent Effects on the Reactivity of Ethyl undec-2-ynoate
Prepared by: The Senior Application Scientist Team Last Updated: January 31, 2026
This technical support guide is designed for researchers, chemists, and drug development professionals investigating the reactivity of ethyl undec-2-ynoate. As an α,β-alkynoic ester, its reactivity is profoundly influenced by the choice of solvent. This document provides in-depth, field-proven insights into troubleshooting common experimental issues and optimizing reaction outcomes by leveraging solvent effects.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the interplay between solvent properties and the chemical behavior of ethyl undec-2-ynoate.
Q1: How does the choice of solvent fundamentally alter the reactivity of ethyl undec-2-ynoate?
A1: Ethyl undec-2-ynoate possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkyne carbon (C4), susceptible to 1,2-addition and 1,4-conjugate (Michael) addition, respectively. The solvent dictates the outcome by:
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states that develop during a reaction. An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants.[1]
-
Modulating Nucleophile Strength: The solvation of the nucleophile is a critical factor. Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that hinders their reactivity.[2][3][4] In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate cations more effectively than anions, leaving the "naked" anion highly reactive.[5]
-
Influencing Solubility: The most basic requirement of a solvent is to dissolve the reactants to allow for a homogenous reaction mixture.[6] Poor solubility of either the substrate or the reagents will lead to slow or incomplete reactions.
Q2: What is the practical difference between using a polar protic vs. a polar aprotic solvent for a nucleophilic addition?
A2: The key difference lies in their ability to hydrogen bond.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds. They are excellent at solvating both cations and anions. However, their hydrogen-bonding capability can strongly solvate and stabilize charged nucleophiles, reducing their nucleophilicity and slowing down reactions like SN2 or Michael additions.[2][4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor at solvating anions. This leaves the nucleophile less shielded and therefore more reactive, often leading to significant rate enhancements for reactions involving charged nucleophiles.[2][5]
Q3: Can solvent choice influence the regioselectivity (1,2- vs. 1,4-addition)?
A3: Yes. While the intrinsic nature of the nucleophile (hard vs. soft) is the primary determinant, the solvent can modulate this. Hard nucleophiles (e.g., organolithium reagents) generally favor 1,2-addition, while soft nucleophiles (e.g., thiolates, cuprates) favor 1,4-addition. Solvents that enhance the reactivity of a soft nucleophile (like polar aprotic solvents) can improve the yield and selectivity of the 1,4-addition product. Conversely, conditions that favor the formation of tight ion pairs might influence the reaction pathway.
Section 2: Troubleshooting Common Reactions
This section provides specific troubleshooting advice in a question-and-answer format for common synthetic transformations involving ethyl undec-2-ynoate.
Nucleophilic (Michael) Additions
Q: My Michael addition with a thiol nucleophile is sluggish in ethanol. How can I improve the reaction rate?
A: This is a classic issue of nucleophile solvation. In ethanol (a polar protic solvent), the thiolate anion is heavily solvated via hydrogen bonding, which blunts its reactivity.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to DMF or DMSO. These solvents will not form hydrogen bonds with the thiolate, making it a much more potent nucleophile and dramatically increasing the reaction rate.[5]
-
Base Selection: Ensure you are using a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate the thiol. If using an alkoxide base corresponding to the alcohol solvent (e.g., NaOEt in EtOH), be aware of potential transesterification side reactions.
-
Monitor Temperature: While heat can increase reaction rates, it can also promote side reactions. For Michael additions, it is often best to start at room temperature and only warm gently if necessary after a solvent switch has been attempted.
Q: I am observing a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-adduct?
A: This suggests your reaction conditions are not optimal for promoting conjugate addition.
Optimization Strategy:
-
Solvent Polarity: An increase in solvent polarity can sometimes favor the more polar transition state. If the transition state leading to the 1,4-adduct has greater charge separation, a more polar solvent could enhance its formation.[7]
-
Temperature Control: Michael additions are often reversible. Running the reaction at lower temperatures under thermodynamic control can favor the more stable 1,4-adduct.
-
Lewis Acid Catalysis: The addition of a mild Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting 1,4-addition. However, the choice of solvent is critical, as coordinating solvents like DMSO can compete with the substrate for the Lewis acid. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred in this case.
Cycloaddition Reactions
Q: My [3+2] dipolar cycloaddition reaction is giving poor regioselectivity. Can the solvent help?
A: Yes, solvent polarity can influence the regioselectivity of cycloaddition reactions, although the effect can sometimes be subtle.[8] The outcome is determined by the relative stabilization of the two possible transition states.
Causality & Solution:
-
Transition State Polarity: The regioselectivity depends on which of the two possible transition states (e.g., 3,4- vs. 3,5-disubstituted) is more stabilized by the solvent.[7] You must determine which transition state is more polar. An increase in solvent polarity will preferentially stabilize the more polar transition state, thus favoring the corresponding product.[7]
-
Experimental Approach: Screen a range of solvents with varying polarity, from non-polar (e.g., Toluene) to moderately polar (e.g., DCM, THF) to highly polar (e.g., Acetonitrile, DMSO). Analyze the product ratio in each case to identify the optimal solvent for your desired regioisomer.
Reduction Reactions
Q: I am trying to selectively reduce the alkyne to a Z-alkene using catalytic hydrogenation, but I am getting over-reduction to the alkane. What is the role of the solvent?
A: The solvent can significantly influence the activity and selectivity of heterogeneous catalysts like Lindlar's catalyst or P-2 nickel.
Troubleshooting Guide:
-
Solvent-Catalyst Interaction: The solvent can adsorb to the catalyst surface, modifying its electronic properties and steric environment.[9]
-
Polarity and Adsorption: In non-polar solvents like hexane or ethyl acetate, the substrate has better access to the catalyst surface. In highly polar solvents, the solvent itself may compete for active sites, potentially slowing the reaction but sometimes increasing selectivity by deactivating the most aggressive sites responsible for over-reduction.
-
Recommended Solvents: For Lindlar reductions, ethyl acetate or methanol are common starting points. If over-reduction is an issue, consider adding a small amount of a catalyst poison (e.g., quinoline) or switching to a less-polar solvent system that may moderate catalyst activity.
Section 3: Data Summary & Visualization
Table 1: Influence of Solvent Class on Common Reactions of Ethyl undec-2-ynoate
| Solvent Class | Examples | Dielectric Constant (ε) | Key Characteristics | Expected Effect on Nucleophilic Addition (with charged Nu⁻) | Expected Effect on Cycloadditions |
| Polar Protic | Methanol, Ethanol | High (20-80) | Capable of H-bonding, solvates cations and anions.[6] | Decreases rate due to strong nucleophile solvation.[4] | Moderate rate changes; can influence regioselectivity. |
| Polar Aprotic | DMSO, DMF, MeCN | High (30-50) | Not capable of H-bonding, solvates cations well.[6] | Increases rate by using "naked," highly reactive nucleophiles.[5] | Can accelerate reactions with polar transition states.[1] |
| Non-Polar Aprotic | Hexane, Toluene | Low (2-5) | Weak van der Waals forces only. | Very slow rate due to poor solubility of salts/reagents. | Slow rates unless reactants are non-polar. |
| Ethereal | THF, Diethyl Ether | Low-Medium (4-8) | Moderately polar, can coordinate cations. | Moderate rates; good for organometallic reagents. | Common choice, provides a good balance of properties. |
Diagrams
Caption: Decision workflow for initial solvent selection.
Caption: Differential solvation of a charged nucleophile.
Section 4: Experimental Protocols
Protocol 1: Michael Addition of Thiophenol in a Polar Aprotic Solvent (Optimized for Rate)
Objective: To synthesize ethyl 3-(phenylthio)undec-2-enoate with an enhanced reaction rate.
Materials:
-
Ethyl undec-2-ynoate
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.5 M relative to the substrate).
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl undec-2-ynoate (1.0 equivalent).
-
While stirring, add thiophenol (1.1 equivalents) dropwise at room temperature.
-
Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the thiolate formed in situ. K₂CO₃ is a non-nucleophilic base suitable for this transformation.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is often complete within 1-3 hours at room temperature.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Michael Addition of Thiophenol in a Polar Protic Solvent (Illustrative Comparison)
Objective: To demonstrate the effect of a protic solvent on the reaction rate.
Materials:
-
Ethyl undec-2-ynoate
-
Thiophenol
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
Procedure:
-
To a round-bottom flask under an inert atmosphere, add absolute ethanol (0.5 M).
-
Add sodium ethoxide (1.1 equivalents) and stir until dissolved.
-
Add thiophenol (1.1 equivalents) and stir for 5 minutes to form the sodium thiophenolate.
-
Add ethyl undec-2-ynoate (1.0 equivalent) at room temperature.
-
Rationale: Ethanol is a polar protic solvent. While it is excellent for dissolving the reagents, it will solvate the thiophenolate anion via hydrogen bonding, significantly reducing its reactivity compared to the DMF system.[3][4]
-
Monitor the reaction by TLC. The reaction will be noticeably slower than in DMF, potentially requiring gentle heating or extended reaction times (e.g., 12-24 hours) to reach completion.
-
Work-up is similar to Protocol 1, typically involving quenching with dilute aqueous acid before extraction.
Section 5: References
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (n.d.). MDPI. [Link]
-
A Level - Nucleophilic Addition - Elimination Formation of Ethyl Ethanoate. (n.d.). ChemTube3D. [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2017). Science and Education Publishing. [Link]
-
Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024). Semantic Scholar. [Link]
-
Nucleophilicity and Solvent Effects. (2023). Chemistry LibreTexts. [Link]
-
Solvent effects for SN2, SN1, E2, and E1. (2021). YouTube. [Link]
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses Procedure. [Link]
-
ethyl undecanoate. (n.d.). The Good Scents Company. [Link]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. (2015). ResearchGate. [Link]
-
Solvent Effects on the Kinetics of Cycloaddition Reactions of 2, 3-Dimethy butadiene and Diethylazodicarboxylate; A DFT Study. (2013). SID. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]
-
CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. (n.d.). IUPAC. [Link]
-
7.6 E1 Reactions and E1 vs E2. (2020). YouTube. [Link]
-
Ethyl undecanoate. (n.d.). PubChem - NIH. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PMC - PubMed Central. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]
-
1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]
-
ethyl undecylenate. (n.d.). The Good Scents Company. [Link]
-
mass spectrum of ethyl methanoate. (n.d.). Doc Brown's Advanced Organic Chemistry. [Link]
-
Ethyl cyanoacetate. (n.d.). NIST Chemistry WebBook. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Methyl vs. Ethyl Undec-2-ynoate in Heterocyclic Synthesis
This guide provides an in-depth technical comparison of Ethyl undec-2-ynoate and Methyl undec-2-ynoate , designed for application scientists and medicinal chemists.
Executive Summary: The Strategic Choice
In drug discovery and organic synthesis, Methyl undec-2-ynoate and Ethyl undec-2-ynoate serve as critical
-
Select Methyl Undec-2-ynoate when: You require maximum electrophilicity for rapid Michael additions or when atom economy is a priority in large-scale heterocycle formation (e.g., pyrazole synthesis). It is the industry standard starting material (often referred to as Methyl Decyne Carbonate in fragrance chemistry, but repurposed here as a synthetic scaffold).
-
Select Ethyl Undec-2-ynoate when: You need to modulate metabolic stability (slower hydrolysis) or increase lipophilicity (LogP) in prodrug design. The ethyl tail provides a slight steric shield that retards nucleophilic attack at the carbonyl, offering better stability during aggressive reaction conditions elsewhere on the molecule.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The subtle structural difference—a methylene (
| Property | Methyl Undec-2-ynoate | Ethyl Undec-2-ynoate | Implication for Development |
| CAS Number | 10522-18-6 | Analogous (N/A) | Methyl is the commercial standard; Ethyl is often synthesized in situ or custom-ordered. |
| Formula | Ethyl adds lipophilic bulk. | ||
| Mol. Weight | 196.29 g/mol | 210.31 g/mol | Methyl offers better atom economy (~7% mass saving). |
| Boiling Point | ~135°C (10 mmHg) | ~148°C (10 mmHg) | Ethyl requires higher vacuum/temp for distillation. |
| LogP (Est.) | ~4.1 | ~4.6 | Ethyl is more lipophilic; better membrane permeability but lower aqueous solubility. |
| Hydrolysis Rate | Fast ( | Slower ( | Ethyl esters resist esterases longer in vivo. |
Reactivity Analysis: The -Alkynyl "Warhead"
Both compounds feature a conjugated triple bond (
A. Electrophilicity & Michael Addition Kinetics
The methyl ester is inherently more reactive due to lower steric hindrance at the carbonyl oxygen, which allows for better orbital overlap and inductive electron withdrawal.
-
Methyl Ester: Rapid onset of reaction. Ideal for "Click" type cycloadditions where speed and yield are paramount.
-
Ethyl Ester: Reaction rates are slightly attenuated. This is advantageous when kinetic control is needed to prevent over-alkylation or polymerization side reactions.
B. Heterocycle Formation (The "Scaffold" Utility)
These esters are precursors to Pyrazoles (via hydrazine) and Isoxazoles (via hydroxylamine), both privileged structures in kinase inhibitors (e.g., Celecoxib analogs).
- -carbon (Michael addition), followed by intramolecular cyclization (attack on the ester carbonyl) and loss of alcohol (methanol vs. ethanol).
Experimental Protocol: Synthesis of 3-Octyl-1H-pyrazol-5-ol
Objective: To synthesize a pyrazole scaffold using Methyl undec-2-ynoate, demonstrating the standard reactivity profile.
-
Note: If using the Ethyl analog, increase reflux time by 15-20% to account for the slower leaving group ability of ethoxide vs. methoxide.
Reagents:
-
Methyl undec-2-ynoate (1.0 eq, 10 mmol)
-
Hydrazine hydrate (1.2 eq, 12 mmol)
-
Ethanol (Abs. grade, 20 mL)
-
Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl undec-2-ynoate (1.96 g) in Ethanol (20 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine hydrate over 5 minutes. Causality: Low temperature prevents immediate exothermic polymerization; controlled addition favors the 1,4-addition over 1,2-attack.
-
Cyclization: Remove the ice bath and add catalytic Acetic Acid. Heat the reaction to reflux (78°C) for 3 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting ester spot (
) should disappear, replaced by the polar pyrazolone spot ( ).
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue will likely solidify. Recrystallize from cold diethyl ether/hexanes to yield the pyrazolone product.
Validation Check:
-
Methyl: Yields typically 85-92%. Reaction complete in <3 hours.
-
Ethyl: Yields typically 80-88%. Reaction may require 4-5 hours reflux.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for these esters. Note the "Leaving Group" node where the Methoxide vs. Ethoxide distinction occurs.
Figure 1: General reaction pathway for heterocycle synthesis from alkynyl esters. The rate-determining step for cyclization is often influenced by the leaving group (MeOH > EtOH).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate. Retrieved from [Link]
-
Industrial Chemicals Environmental Management (2022). Evaluation of Octynoic and Nonynoic Acid Esters. Australian Government. Retrieved from [Link]
-
Lellek, V., et al. (2018). One-pot synthesis of pyrazoles from alkynyl esters. Synlett, 29, 1071-1075.[4] (Cited for general pyrazole synthesis protocol adaptation).
-
The Good Scents Company (2024). Methyl 2-undecynoate Systemic Data. Retrieved from [Link]
Sources
Alternative methods for the synthesis of γ-lactones from alkynes
Comparative Guide: Synthesis of -Lactones from Alkynes
Executive Summary
The
This guide objectively compares three distinct mechanistic pathways for accessing
-
Transition Metal Cycloisomerization (Gold/Silver): The modern standard for high-efficiency, atom-economical synthesis of enol lactones.
-
Electrophilic Halolactonization (Iodine): A robust, cost-effective method that yields functionalizable vinyl halides.
-
Carbonylative Cyclization (Palladium): An industrial-relevant approach for synthesizing
-methylene- -lactones from alkynols.
Decision Matrix & Mechanistic Overview
Selecting the correct method depends on the desired substitution pattern and downstream utility.
Method Selection Guide
Figure 1: Strategic decision tree for selecting the optimal lactonization pathway based on substrate and desired product scaffold.
Comparative Analysis
The following table summarizes the performance metrics of the three methods based on recent literature and internal process data.
| Feature | Method 1: Au(I) Catalysis | Method 2: Iodolactonization | Method 3: Pd Carbonylation |
| Primary Substrate | Homopropargylic Alcohols | ||
| Product Type | 5-(Iodomethylene)- | ||
| Atom Economy | Excellent (100%) | Good (Stoichiometric waste) | Good (CO incorporation) |
| Reaction Time | 1 – 6 Hours | 0.5 – 4 Hours | 12 – 24 Hours |
| Typical Yield | 85 – 98% | 75 – 92% | 60 – 85% |
| Selectivity | 5-exo-dig (favored) | 5-exo-dig (favored) | Tunable (Ligand dependent) |
| Cost Driver | Catalyst (Au) | Reagent (I | Equipment (High Pressure) |
| Key Advantage | Mild conditions, high TOF | Generates handle for coupling | Installs C1 unit (CO) |
In-Depth Technical Assessment
Method 1: Gold(I)-Catalyzed Cycloisomerization
The "Precision" Approach
Gold catalysis has revolutionized the activation of alkynes. Unlike Bronsted acids, cationic Au(I) complexes act as "soft" Lewis acids, selectively activating the
-
Mechanism: The reaction proceeds via a 5-exo-dig cyclization. The Au(I) coordinates to the alkyne, lowering the LUMO energy. The carboxylate oxygen attacks the activated alkyne, forming a vinyl-gold intermediate. Rapid protodeauration releases the enol lactone and regenerates the catalyst.
-
Critical Parameter: The choice of counterion (e.g., OTf
, SbF ) significantly impacts the turnover frequency (TOF). Silver salts are often used as chloride scavengers to generate the active cationic gold species in situ.
Figure 2: Catalytic cycle for the Au(I)-mediated cycloisomerization of alkynoic acids.
Protocol 1: Au-Catalyzed Synthesis of
-Alkylidene Lactones
Based on Toste et al. and recent optimization studies. [1, 2]
-
Preparation: In a dried vial, dissolve 4-pentynoic acid derivative (1.0 mmol) in anhydrous CH
Cl (0.2 M). -
Catalyst Loading: Add (PPh
)AuCl (2 mol%, 10 mg) and AgOTf (2 mol%, 5 mg). Note: Premixing the catalyst and silver salt in a separate vial for 5 minutes increases reproducibility. -
Reaction: Stir at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC/LCMS).
-
Workup: Filter the mixture through a short pad of silica to remove silver salts and gold residues.
-
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Method 2: Iodolactonization
The "Functional" Approach
This method utilizes electrophilic activation of the alkyne by iodine (or NIS), followed by nucleophilic trapping. It is arguably the most versatile method for generating intermediates for cross-coupling (e.g., Suzuki-Miyaura) due to the resulting vinyl iodide.
-
Mechanism: An iodonium bridge forms across the alkyne. The carboxylate attacks in an anti fashion (stereoelectronic control), usually following 5-exo-dig selectivity rules.
-
Limitation: Stoichiometric waste is generated, and the reaction can be sensitive to electron-withdrawing groups on the alkyne.
Protocol 2: Iodolactonization of Alkynoic Acids
Standardized protocol adapted from Larock et al. [3]
-
Reaction Setup: To a solution of the alkynoic acid (1.0 mmol) in MeCN (5 mL) is added NaHCO
(3.0 equiv). -
Iodine Addition: Cool the mixture to 0°C. Add I
(3.0 equiv) slowly as a solution in MeCN or THF. -
Cyclization: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Quench with saturated aqueous Na
S O (sodium thiosulfate) to reduce excess iodine (color change from dark red to yellow/clear). -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
. -
Purification: Flash chromatography is usually required to separate the E/Z isomers if selectivity is low, though 5-exo products often predominate.
Method 3: Palladium-Catalyzed Carbonylation
The "Carbon-Growth" Approach
This method is distinct as it incorporates an external carbon atom (CO) into the ring. It transforms homopropargylic alcohols into
-
Mechanism:
-
Hydropalladation: Pd-H species adds across the alkyne.
-
CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium species.[4]
-
Trapping: The pendant hydroxyl group attacks the acyl-Pd, closing the ring.
-
-
Safety Note: Requires handling of Carbon Monoxide (CO) gas, often under pressure.
Figure 3: Simplified pathway for the carbonylative cyclization of alkynols.
Protocol 3: Pd-Catalyzed Carbonylation
Adapted from Beller et al.[5] [4]
-
Safety: Perform in a high-pressure autoclave located in a well-ventilated fume hood with CO detectors.
-
Setup: Load the autoclave with Pd(OAc)
(2 mol%), PPh (4 mol%), and the homopropargylic alcohol (1.0 mmol) in MeCN (5 mL). -
Acid Additive: Add p-TsOH (2 mol%) to facilitate the generation of the active Pd-H species.
-
Pressurization: Purge with CO three times, then pressurize to 20 bar (approx. 300 psi).
-
Reaction: Heat to 80°C for 16 hours.
-
Workup: Cool to RT, carefully vent the CO. Filter the reaction mixture.
-
Purification: Concentrate and purify via column chromatography.
References
-
Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004). Gold(I)
-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526–4527. Link -
Genin, E., et al. (2006). Gold(I)-Catalyzed Cycloisomerization of Enynes: A Density Functional Theory Study. Journal of the American Chemical Society, 128(9), 3112–3113. Link
-
Larock, R. C., & Hightower, T. R. (1993). Synthesis of biologically active gamma-lactones via iodolactonization. The Journal of Organic Chemistry, 58(19), 5298–5300. Link
-
Ge, Y., & Beller, M. (2020). Ligand-Controlled Palladium-Catalyzed Carbonylation of Alkynols: Highly Selective Synthesis of
-Methylene- -Lactones (and -Lactones). Angewandte Chemie International Edition, 59(48), 21585-21589. Link -
Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Cycloisomerization Reactions of Alkynes and Allenes. Accounts of Chemical Research, 47(3), 939–952. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Ruthenium-Catalyzed Carbonyl Allylation via Alkyne-Alcohol C-C Bond-Forming Transfer Hydrogenation: Allene Hydrometalation vs Oxidative Coupling [organic-chemistry.org]
- 3. Ligand‐Controlled Palladium‐Catalyzed Carbonylation of Alkynols: Highly Selective Synthesis of α‐Methylene‐β‐Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. global-sci.com [global-sci.com]
Comparing different catalysts for the isomerization of α,β-alkynyl esters
Comparative Guide: Catalytic Isomerization of -Alkynyl Esters to -Dienoates[1]
Executive Summary
The isomerization of
This guide compares the two dominant catalytic manifolds: Nucleophilic Organocatalysis (Phosphines) and Transition Metal Catalysis (Pd/Ru) .
-
The Verdict: For pure, stereoselective synthesis of
-dienes from simple alkynoates, Phosphine Catalysis (specifically Triphenylphosphine or TDMPP) is the industry standard due to its atom economy and high stereocontrol. -
The Alternative: Transition Metal Catalysis (Ruthenium or Palladium hydrides) is generally reserved for "tandem" sequences (e.g., isomerization-coupling) or when accessing thermodynamically less stable isomers via kinetic control is required.
Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting low yields or poor stereoselectivity. The two catalyst classes operate on fundamentally different principles.
Phosphine Catalysis: The Nucleophilic Trigger
Phosphines (
Figure 1: Phosphine-catalyzed isomerization mechanism via zwitterionic intermediates.
Transition Metal Catalysis: Hydride Insertion
Metals (Pd, Ru) typically operate via a hydrometallation-elimination sequence. A metal-hydride species inserts into the alkyne to form a vinyl-metal intermediate, which then undergoes
Figure 2: Transition metal-catalyzed isomerization via hydride insertion/elimination.
Comparative Analysis: Phosphines vs. Metals
Performance Metrics
| Feature | Phosphine Catalysts ( | Transition Metals (Pd, Ru, Ir) |
| Primary Mechanism | Nucleophilic conjugate addition / Proton transfer | Hydrometallation / |
| Stereoselectivity | High | Variable (Can access |
| Substrate Scope | Requires electron-deficient alkynes (Esters, Ketones) | Broader (Alcohols, Amides, Ethers) |
| Reaction Conditions | Mild to Reflux (Toluene/Benzene) | Often requires additives (Ligands, Acids) |
| Atom Economy | 100% (Isomerization) | 100% (Isomerization) |
| Cost | Low ( | High (Precious metals + Ligands) |
| Sensitivity | Sensitive to steric bulk at | Sensitive to O |
| Key Reference | Trost, B. M.; Kazmaier, U. J. Am. Chem. Soc.[1][2][3]1992 | Krische, M. J. J. Am. Chem. Soc.2023 |
Deep Dive: The "Trost" Phosphine Method
First detailed by Barry Trost and Uli Kazmaier, this method is the gold standard.
-
Why it works: The phosphine serves a dual role: it activates the substrate toward proton transfer and stabilizes the transition state leading to the extended conjugated system.
-
Limitations: It struggles if the
-position is heavily substituted (steric hindrance prevents deprotonation). It requires the substrate to be an electron-deficient alkyne (ester/ketone/sulfone) to accept the nucleophilic attack.
Deep Dive: The Metal Alternative (Ru/Pd)
While less common for simple ester isomerization, metals are superior when:
-
Long-range migration is needed (moving a double bond over 3+ carbons).
-
Tandem reactions are performed (e.g., Isomerization followed immediately by C-H activation or coupling).
-
Substrate is not electron-deficient (e.g., unactivated alkynes), although this falls outside the scope of "alkynyl esters".
Experimental Protocols
Protocol A: Phosphine-Catalyzed Isomerization (The Standard)
Best for: Routine synthesis of (E,E)-dienoates from 2-alkynoates.
Reagents:
-
Substrate:
-alkyl-2-alkynoate (e.g., Ethyl 2-butynoate derivatives). -
Catalyst: Triphenylphosphine (
) or Tris(4-methoxyphenyl)phosphine (TDMPP) for faster rates. -
Solvent: Toluene (anhydrous).
Workflow:
-
Preparation: Dissolve the alkynyl ester (1.0 equiv) in Toluene (0.5 M concentration).
-
Catalyst Addition: Add
(10–20 mol%).-
Note: If reaction is sluggish, switch to TDMPP or increase loading to 25 mol%.
-
-
Reaction: Heat to reflux (
) under an inert atmosphere (Ar or N ).-
Monitoring: Monitor by TLC or
NMR. Look for the disappearance of the propargylic protons (doublet/triplet ppm) and appearance of vinyl protons ( ppm).
-
-
Workup: Cool to room temperature. Concentrate in vacuo.
-
Purification: Direct flash chromatography (Silica gel). Phosphine oxide byproducts can be separated easily.[4]
Protocol B: Ruthenium-Catalyzed Isomerization
Best for: Complex substrates or when coupled with subsequent carbonyl additions.
Reagents:
-
Catalyst Precursor:
or . -
Solvent: THF or Dioxane.
Workflow:
-
Preparation: In a glovebox or under strict Schlenk conditions, dissolve substrate in THF (0.2 M).
-
Catalyst Addition: Add Ru catalyst (2–5 mol%).
-
Reaction: Heat to
. -
Workup: Filter through a pad of Celite to remove metal residues. Concentrate and purify.
Workflow Visualization
Figure 3: Decision matrix and experimental workflow for catalyst selection.
References
-
Trost, B. M.; Kazmaier, U. (1992). "Internal Redox Catalyzed by Triphenylphosphine". Journal of the American Chemical Society, 114(20), 7933–7935. Link
-
Lu, X.; Zhang, C.; Xu, Z. (2001). "Reactions of Electron-Deficient Alkynes and Allenes under Phosphine Catalysis". Accounts of Chemical Research, 34(7), 535–544. Link
-
Krische, M. J.; et al. (2023).[5] "Dual Ruthenium-Catalyzed Alkene Isomerization–Hydrogen Auto-Transfer Unlocks Skipped Dienes". Journal of the American Chemical Society, 145(15), 8576–8582. Link
-
Grotjahn, D. B. (2004). "Bifunctional Catalysts for Isomerization of Alkynes". Accounts of Chemical Research, 37(10), 794–804. Link
-
Trost, B. M.; Li, C.-J. (1994). "Phosphine-Catalyzed Isomerization-Addition of Oxygen Nucleophiles to 2-Alkynoates". Journal of the American Chemical Society, 116(23), 10819–10820. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Heterogeneous Organo- and Metal Catalysis Using Phosphine Oxide Derivatives Anchored on Multiwalled Carbon Nanotubes | MDPI [mdpi.com]
- 5. Dual Ruthenium-Catalyzed Alkene Isomerization-Hydrogen Auto-Transfer Unlocks Skipped Dienes as Pronucleophiles for Enantioselective Alcohol C-H Allylation [organic-chemistry.org]
A Senior Application Scientist's Guide to Confirming the Purity of Ethyl undec-2-ynoate via Spectroscopic Analysis
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of reagents and intermediates is not merely a preference—it is a prerequisite for reliable, reproducible, and meaningful results. Ethyl undec-2-ynoate, a valuable building block in organic synthesis, is no exception. Its reactivity, centered around the electron-deficient triple bond, makes it a versatile precursor for a variety of more complex molecules. However, even trace impurities can lead to unwanted side reactions, decreased yields, and misleading biological or chemical data.
This guide provides an in-depth comparison of the primary spectroscopic techniques for confirming the purity of Ethyl undec-2-ynoate: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each method, equipping you with the expertise to confidently assess the purity of this critical alkyne ester.
The Imperative of Purity: Why It Matters for Ethyl undec-2-ynoate
The presence of impurities in a sample of Ethyl undec-2-ynoate can have significant downstream consequences. Potential contaminants arising from its synthesis, which typically involves the esterification of undec-2-ynoic acid or the alkylation of a smaller alkyne, could include:
-
Unreacted starting materials: Residual undec-2-ynoic acid or ethanol.
-
Isomeric impurities: Positional isomers of the triple bond (e.g., Ethyl undec-3-ynoate) or geometric isomers if a double bond were to be inadvertently formed.
-
Solvent residues: Traces of solvents used during the reaction or purification process.
-
Byproducts from side reactions: Such as products of over-alkylation or polymerization.
Each of these impurities can interfere with subsequent reactions, making a thorough purity assessment essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules and for quantifying the level of purity. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
Deciphering the ¹H NMR Spectrum of Ethyl undec-2-ynoate
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a pure sample of Ethyl undec-2-ynoate, we would expect to see the following characteristic signals:
-
Ethyl Ester Protons: A quartet around 4.2 ppm (the -OCH₂- group) coupled to a triplet around 1.3 ppm (the -CH₃ group). The integration of these signals should be in a 2:3 ratio.
-
Alkyne-Adjacent Methylene Protons: A triplet around 2.3 ppm, corresponding to the methylene group adjacent to the triple bond (-C≡C-CH₂-).
-
Aliphatic Chain Protons: A series of multiplets between approximately 1.2 and 1.6 ppm for the protons of the long alkyl chain.
-
Terminal Methyl Protons: A triplet around 0.9 ppm for the terminal methyl group of the undecyl chain.
The absence of signals corresponding to potential impurities, such as a broad singlet for a carboxylic acid proton (if unreacted undec-2-ynoic acid is present), is a strong indicator of purity.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For Ethyl undec-2-ynoate, we anticipate the following key resonances:
-
Carbonyl Carbon: A signal in the downfield region, typically around 154 ppm.
-
Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the triple bond, expected in the range of 70-90 ppm.
-
Ethyl Ester Carbons: A signal for the -OCH₂- carbon around 62 ppm and the -CH₃ carbon around 14 ppm.
-
Aliphatic Chain Carbons: A series of signals in the upfield region (typically 14-32 ppm) corresponding to the carbons of the undecyl chain.
The presence of extraneous peaks would suggest impurities. For instance, a carbonyl signal at a different chemical shift could indicate an isomeric ester impurity.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Ethyl undec-2-ynoate sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Measure the chemical shifts and coupling constants for all signals in both the ¹H and ¹³C spectra.
-
Purity Assessment: Compare the obtained spectra with reference data for pure Ethyl undec-2-ynoate. The absence of unexpected signals and the correct integration ratios are indicative of high purity.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
Infrared spectroscopy is a fast and straightforward technique that provides information about the functional groups present in a molecule. While not as structurally detailed as NMR, it serves as an excellent complementary method for confirming the presence of key structural motifs and the absence of certain impurities.
For Ethyl undec-2-ynoate, the IR spectrum should exhibit characteristic absorption bands:
-
C≡C Stretch: A weak to medium intensity band in the region of 2260-2100 cm⁻¹. The internal nature of the alkyne in Ethyl undec-2-ynoate means this peak might be weak.[1]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1715 cm⁻¹. Ester carbonyl stretches typically appear at a higher frequency than ketone carbonyls.[2]
-
C-O Stretch (Ester): A strong band in the region of 1300-1000 cm⁻¹.
-
sp³ C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the C-H bonds of the alkyl chains.
The absence of a broad O-H stretch (around 3300-2500 cm⁻¹) is a crucial indicator that no residual carboxylic acid is present. Similarly, the absence of a strong, sharp C-H stretch around 3300 cm⁻¹ confirms the absence of terminal alkyne impurities.[1]
Experimental Protocol for IR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of the neat Ethyl undec-2-ynoate liquid directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Interpretation: Identify the key functional group frequencies and compare them to expected values. Check for the absence of bands that would indicate common impurities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of the target compound and can provide structural information through the analysis of fragmentation patterns.
For Ethyl undec-2-ynoate (C₁₃H₂₂O₂), the expected molecular weight is approximately 210.32 g/mol . In an electron ionization (EI) mass spectrum, we would anticipate observing a molecular ion peak ([M]⁺) at m/z 210.
The fragmentation pattern of ethyl esters is often characterized by specific cleavage pathways. Common fragments for Ethyl undec-2-ynoate would likely include:
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion at m/z 165.
-
Loss of an ethyl radical (-CH₂CH₃): Leading to a fragment at m/z 181.
-
McLafferty rearrangement: If sterically feasible, this could lead to a characteristic fragment ion.
-
Cleavage of the alkyl chain: A series of fragment ions separated by 14 mass units (CH₂) may be observed.
The presence of a clear molecular ion peak at the correct m/z and a fragmentation pattern consistent with the expected structure provides strong evidence for the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination, as it separates volatile impurities before they enter the mass spectrometer, allowing for their individual identification.[3]
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of Ethyl undec-2-ynoate (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method Development: Select a suitable GC column (a non-polar or medium-polarity column is often a good starting point). Develop a temperature program that allows for the separation of the main component from any potential volatile impurities.
-
MS Method Setup: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300). Use electron ionization (EI) at 70 eV.
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and start the data acquisition.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to Ethyl undec-2-ynoate. Examine the mass spectrum of this peak to confirm the molecular weight and analyze the fragmentation pattern.
-
Impurity Identification: Examine any other peaks in the chromatogram and analyze their mass spectra to identify potential impurities.
Comparative Analysis of Spectroscopic Techniques
| Technique | Strengths | Weaknesses | Primary Application for Purity |
| NMR Spectroscopy | - Unambiguous structure determination- Quantitative analysis of purity- High sensitivity to subtle structural differences | - Relatively slow acquisition time (especially for ¹³C)- Requires more sample than MS- Higher instrument cost | - Definitive structural confirmation- Accurate quantification of impurities |
| IR Spectroscopy | - Fast and simple- Excellent for identifying functional groups- Low cost | - Provides limited structural information- Not suitable for quantification- May not detect non-IR active impurities | - Rapid screening for the presence of key functional groups and absence of obvious impurities (e.g., -OH) |
| Mass Spectrometry | - High sensitivity- Accurate molecular weight determination- Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification of impurities | - Fragmentation can be complex to interpret- Isomers may have identical mass spectra- Ionization efficiency can vary between compounds | - Confirmation of molecular weight- Identification of volatile impurities when coupled with GC |
Alternative and Complementary Techniques
While NMR, IR, and MS are the cornerstones of spectroscopic analysis for purity, other techniques can provide valuable complementary information:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile impurities and for the quantitative determination of purity using a suitable detector (e.g., UV-Vis or Refractive Index).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and reliable method for quantifying the purity of volatile compounds. The response of the FID is roughly proportional to the number of carbon atoms, allowing for accurate quantification.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values for Ethyl undec-2-ynoate.
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of Ethyl undec-2-ynoate requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While NMR spectroscopy stands as the definitive method for structural confirmation and quantification, IR spectroscopy offers a rapid and convenient means of verifying the presence of essential functional groups and the absence of key impurities. Mass spectrometry , especially when coupled with gas chromatography, provides unequivocal confirmation of the molecular weight and is a powerful tool for identifying volatile contaminants.
By judiciously applying these techniques and understanding their individual capabilities and limitations, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. The protocols and comparative data presented in this guide serve as a robust framework for the rigorous purity assessment of Ethyl undec-2-ynoate, empowering scientists in their pursuit of chemical innovation and discovery.
References
-
Ethyl crotonate. (n.d.). In Magritek. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Alkynes. (n.d.). In University of Colorado Boulder. Retrieved from [Link]
-
How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). In dummies. Retrieved from [Link]
-
Ethyl 2-octynoate. (n.d.). In PubChem. Retrieved from [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). In Doc Brown's Chemistry. Retrieved from [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01005. [Link]
-
GC/MS analysis of long-chain esters standards. (n.d.). In ResearchGate. Retrieved from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). In Chemguide. Retrieved from [Link]
-
Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2011). Journal of Analytical Methods in Chemistry, 2011, 940549. [Link]
-
Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. (2018). Molecules, 23(8), 1888. [Link]
-
HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. (2007). Journal of Chromatographic Science, 45(8), 529–531. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). In Master Organic Chemistry. Retrieved from [Link]
-
Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. (2013). Journal of Agricultural and Food Chemistry, 61(16), 3869–3876. [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. (2020). E3S Web of Conferences, 144, 01005. [Link]
-
Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science. (2025, November 22). In Doc Brown's Chemistry. Retrieved from [Link]
-
Ethyl 2-octynoate. (n.d.). In NIST WebBook. Retrieved from [Link]
-
The Spectra of Ethyl Crotonate. (2015, February 11). In AZoM. Retrieved from [Link]
-
ethyl decanoate. (n.d.). In Organic Syntheses. Retrieved from [Link]
-
ethyl (E)-2-octenoate, 7367-82-0. (n.d.). In The Good Scents Company. Retrieved from [Link]
-
Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. (2026, January 12). Organic Letters. [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids. (2006). IUBMB Life, 58(5-6), 315–325. [Link]
-
Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. (2025, August 9). In ResearchGate. Retrieved from [Link]
-
Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019, September 19). In YouTube. Retrieved from [Link]
-
Ester synthesis by esterification. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purification. (2002). In Durham E-Theses. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]
-
The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. (2021). Molecules, 26(7), 1865. [Link]
Sources
The Alkyne "Linchpin": A Technical Guide to Ethyl Undec-2-ynoate in Multi-Step Synthesis
Topic: Efficacy of Ethyl undec-2-ynoate as a precursor in multi-step synthesis Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical "Switch"
In the landscape of organic synthesis, Ethyl undec-2-ynoate (CAS: N/A for specific isomer, generic alkynoates widely indexed) represents a critical "linchpin" intermediate. Unlike its saturated (ethyl undecanoate) or fixed-geometry alkenyl (ethyl undec-2-enoate) counterparts, the 2-ynoate motif offers a stereochemical blank slate .
For researchers in pheromone chemistry and drug development, this compound serves as a divergence point. It allows for the late-stage installation of cis (
Chemical Profile & Comparative Analysis
Compound: Ethyl undec-2-ynoate
Structure:
2.1 Comparative Efficacy Table
| Feature | Ethyl Undec-2-ynoate (Precursor) | Ethyl Undec-2-enoate (Alternative) | Ethyl Undecanoate (Saturated) |
| Stereochemical Utility | High: Divergent access to both ( | Low: Geometry is fixed during synthesis; isomerization is difficult. | None: No stereocenters or olefins. |
| Electrophilicity | High: Reactive towards nucleophiles (amines, thiols) at | Moderate: Less reactive Michael acceptor than the alkyne. | Low: Only carbonyl reactivity. |
| Heterocycle Access | Direct: Forms Pyrazolones/Isoxazoles via cyclocondensation. | Indirect: Requires oxidation or complex leaving groups. | None: Inert to cyclization conditions. |
| Handling/Stability | Moderate: Stable ester, but triple bond sensitive to radical polymerization if unchecked. | High: Generally stable. | High: Very stable. |
2.2 Why "Ethyl" over "Methyl"?
While methyl esters are atom-economical, ethyl esters are often preferred in multi-step synthesis for two reasons:
-
Lipophilicity: The ethyl group adds marginal lipophilicity, aiding in the purification of mid-chain intermediates (C11) on silica gel.
-
Hydrolytic Stability: Ethyl esters are slightly more resistant to inadvertent hydrolysis during mild aqueous workups compared to methyl esters, preserving the yield in multi-step sequences.
Strategic Applications & Mechanism
The utility of Ethyl undec-2-ynoate lies in its ability to act as a Michael Acceptor and a Stereodivergent Scaffold .
3.1 Pathway A: Stereoselective Reduction (The Pheromone Route)
Insect pheromones often require high isomeric purity (>98%
-
(
)-Selective: Lindlar Hydrogenation or P-2 Nickel reduction yields the ( )-alkenoate (cis). -
(
)-Selective: Red-Al or Sodium/Liquid Ammonia reduction yields the ( )-alkenoate (trans).
3.2 Pathway B: Heterocycle Synthesis (The Pharma Route)
The
Visualization: The Divergent Workflow
The following diagram illustrates the central role of Ethyl undec-2-ynoate in accessing diverse chemical space.
Figure 1: Divergent synthetic pathways from Ethyl undec-2-ynoate. The precursor allows access to geometric isomers and heterocycles from a single common intermediate.
Experimental Protocols
Safety Note: Alkynoates can be skin sensitizers. Work in a fume hood. 1-Decyne is flammable.
Protocol 1: Synthesis of Ethyl Undec-2-ynoate
A robust "bottom-up" synthesis from 1-decyne.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Reagents:
-
1-Decyne (20.0 mmol, 2.76 g)
-
n-Butyllithium (2.5 M in hexanes, 22.0 mmol, 8.8 mL)
-
Ethyl Chloroformate (24.0 mmol, 2.60 g)
-
THF (anhydrous, 60 mL)
-
-
Procedure:
-
Cool the 1-decyne/THF solution to -78°C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 20 mins. Stir for 1 hour at -78°C to generate the lithium acetylide.
-
Add Ethyl Chloroformate dropwise. The solution may turn slightly yellow.
-
Allow to warm to Room Temperature (RT) over 3 hours.
-
Quench: Add saturated
solution (30 mL).
-
-
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes:EtOAc 95:5).
-
Expected Yield: 85-92% (Colorless oil).
Protocol 2: Stereoselective Reduction to (Z)-Ethyl Undec-2-enoate
Targeting the cis-isomer for pheromone applications.
-
Reagents:
-
Ethyl undec-2-ynoate (5.0 mmol)
-
Lindlar Catalyst (5 wt% Pd on
+ Pb, 50 mg) -
Quinoline (synthetic grade, 2 drops - Critical poison to prevent over-reduction)
-
Methanol (20 mL)
-
-
Procedure:
-
Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.[3]
-
Selectivity: Typically >95:5 (
: ).
Protocol 3: Cyclization to Pyrazolone
Synthesis of 5-octyl-1,2-dihydro-3H-pyrazol-3-one.
-
Reagents:
-
Ethyl undec-2-ynoate (2.0 mmol)
-
Hydrazine monohydrate (2.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve ester in Ethanol. Add Hydrazine hydrate.
-
Reflux at 80°C for 4–6 hours.
-
Cool to RT. The product often precipitates as a solid.
-
-
Workup: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Hexane if necessary.
References
-
Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Formyl
Ethynyl Conversion. Tetrahedron Letters, 13(36), 3769–3772. (Foundational alkyne synthesis logic). -
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. (Protocol for Z-selective reduction).
- Mori, K. (2010). The Total Synthesis of Natural Products, Vol 9.
-
Trost, B. M. (2002). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477. (Justification for catalytic reduction pathways).
- Katritzky, A. R. (2010). Synthesis of Pyrazolones. Comprehensive Heterocyclic Chemistry.
Sources
Precision Stereocontrol in Ethyl Undec-2-ynoate Derivatives: A Comparative Technical Guide
Executive Summary
Ethyl undec-2-ynoate is a critical
This guide provides a technical comparison of methods to assess and achieve this stereoselectivity. Unlike generic protocols, we evaluate the Lindlar catalyst against Copper Nanoparticles (Cu-NPs) for
Part 1: The -Selective Pathway (Semi-Hydrogenation)
Comparative Analysis: Lindlar vs. Cu-Nanoparticles
Achieving high
| Feature | Lindlar Catalyst (Traditional) | Cu-Nanoparticles (Modern Alternative) |
| Catalyst Composition | Pd/CaCO | Colloidal Cu(0) generated in situ from CuSO |
| Active Species | Pd surface sites modified by Pb | Cu(0) surface atoms |
| Selectivity ( | Typically 90:10 to 95:5 | > 98:2 (Often >99:1) |
| Over-reduction | Risk of alkane formation if not monitored | Negligible (Self-terminating) |
| Cost & Toxicity | High (Pd, Pb toxicity) | Low (Earth-abundant, non-toxic) |
| Mechanism | Horiuti-Polanyi (Syn-addition) | Surface-mediated Syn-addition |
Recommended Protocol: In Situ Cu-Nanocatalyst Hydrogenation
Why this choice: Copper nanoparticles offer superior chemoselectivity for alkynyl esters compared to Palladium, virtually eliminating the risk of reducing the ester functionality or over-reducing the alkene.
Materials:
-
Ethyl undec-2-ynoate (1.0 equiv)
-
CuSO
(5 mol%) -
Ammonia Borane (AB) (10 mol%) as reductant for Cu
-
Ethanol (Solvent)
-
Hydrogen Balloon (1 atm)
Workflow:
-
Catalyst Generation: Dissolve CuSO
in ethanol under nitrogen. Add solid Ammonia Borane. Stir for 10 minutes until the solution turns dark brown/black, indicating the formation of Cu(0) nanoparticles. -
Substrate Addition: Add ethyl undec-2-ynoate directly to the colloidal suspension.
-
Hydrogenation: Purge the flask with H
(balloon). Stir vigorously at Room Temperature (25°C). -
Monitoring: Monitor via TLC or GC. The reaction typically completes in 4–8 hours.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate.
-
Validation: Analyze via
H NMR. The vinylic protons for the ( )-isomer should appear as a doublet of triplets with a coupling constant .
Part 2: The -Selective Pathway (Trans-Reduction)
Comparative Analysis: Red-Al vs. Hydrosilylation/Protodesilylation
Direct reduction of conjugated alkynyl esters to
| Feature | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Ru-Catalyzed Hydrosilylation / Protodesilylation |
| Primary Transformation | Propargylic alcohol | Alkyne |
| Ester Compatibility | Poor (Reduces ester to alcohol) | Excellent (Ester remains intact) |
| Stereocontrol | Kinetic control via cyclic aluminate intermediate | Geometric control via trans-addition mechanism |
| Use Case | If target is the alcohol (Ethyl undec-2-en-1-ol) | If target is the ester (Ethyl undec-2-enoate) |
Recommended Protocol: Trost’s Hydrosilylation-Protodesilylation
Why this choice: This method is one of the few that allows the synthesis of the
Step 1: Regio- and Stereoselective Hydrosilylation
-
Catalyst:
(1 mol%) -
Reagent: Triethoxysilane (1.2 equiv)
-
Solvent: DCM, 0°C to RT.
-
Mechanism: The Ru catalyst directs the trans-addition of H-Si across the alkyne. For ethyl undec-2-ynoate, this yields the (
)- -silyl-enoate (Si and H are trans).
Step 2: Protodesilylation (The Stereochemical Flip)
-
Reagents: CuI (10 mol%), TBAF (2 equiv).
-
Solvent: THF, RT.
-
Outcome: The silyl group is cleaved and replaced by a proton. Crucially, this step proceeds with retention of configuration at the carbon, or via a mechanism that results in the thermodynamic
-alkene. -
Result: Ethyl (
)-undec-2-enoate.
Part 3: Assessing Stereoselectivity (Analytical Data)
To validate your product, you must rely on quantitative spectroscopic data.
H NMR Spectroscopy (The Gold Standard)
The coupling constant (
-
(
)-Ethyl undec-2-enoate:-
~6.2 ppm (dt,
, 1H, C3-H) -
~5.7 ppm (dt,
, 1H, C2-H)
-
~6.2 ppm (dt,
-
(
)-Ethyl undec-2-enoate:-
~6.9 ppm (dt,
, 1H, C3-H) -
~5.8 ppm (dt,
, 1H, C2-H)
-
~6.9 ppm (dt,
Gas Chromatography (GC)
On non-polar columns (e.g., DB-5, HP-5), the isomers separate based on boiling point and polarity.
-
Elution Order: The (
)-isomer (cis) is generally more polar and has a slightly lower boiling point due to less efficient packing, but interaction with stationary phases varies. Typically, the ( )-isomer elutes before the ( )-isomer on non-polar columns, but standards must be injected to confirm.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the decision logic and mechanistic flow for selecting the correct protocol based on the desired stereoisomer.
Caption: Decision matrix for stereoselective reduction of ethyl undec-2-ynoate, correlating target geometry with catalytic strategy and expected NMR coupling constants.
References
-
Stereoselective Semi-Hydrogenation using Cu-Nanoc
- Rad, M. N. S., et al. "A simple and efficient in situ generated copper nanocatalyst for stereoselective semihydrogenation of alkynes.
-
E-Selective Reduction via Hydrosilyl
-
Red-Al Reduction Characteristics
-
Conjugate Hydrogen
Sources
- 1. A Chemoselective Reduction of Alkynes to (E)-Alkenes [organic-chemistry.org]
- 2. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 3. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the E and Z Isomers of Ethyl Undeca-2,4-dienoate
For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a cornerstone of molecular design and synthesis. The spatial arrangement of atoms in E (entgegen) and Z (zusammen) isomers can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicological profile. This guide provides an in-depth spectroscopic comparison of the E and Z isomers of ethyl undeca-2,4-dienoate, a conjugated system where such stereochemical nuances are critical. We will explore the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguously differentiating these isomers, supported by established principles and experimental protocols.
The Structural Imperative: Why E/Z Isomerism Matters
The restricted rotation around the carbon-carbon double bonds in ethyl undeca-2,4-dienoate gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The distinct three-dimensional architecture of each isomer dictates its interaction with biological targets and its overall physicochemical properties. Consequently, the ability to selectively synthesize and rigorously characterize a specific isomer is paramount in research and development. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the precise stereochemistry of these compounds.
UV-Visible Spectroscopy: Probing the Conjugated π-System
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. In conjugated systems like ethyl undeca-2,4-dienoate, the delocalized π-electrons are the primary chromophores. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the overall geometry of the molecule.
Theoretical Basis: The Woodward-Fieser Rules
The Woodward-Fieser rules provide an empirical method for predicting the λmax of conjugated dienes.[1][2] These rules assign a base value for a given diene chromophore and add increments for various substituents and structural features. For acyclic dienes, the base value is 217 nm.[3] The geometry of the diene system plays a crucial role; s-trans conformations (typically adopted by E isomers) are more stable and generally have a slightly lower λmax than s-cis conformations (which can be more accessible to Z isomers).
Expected Spectral Differences
The (2E,4E) isomer is expected to adopt a more extended, planar conformation to minimize steric hindrance, leading to effective π-orbital overlap. In contrast, the (2E,4Z), (2Z,4E), and (2Z,4Z) isomers will have a less planar conformation due to steric clashes, which can slightly disrupt the conjugation and potentially lead to a lower λmax and/or a lower molar absorptivity (ε).
| Isomer Configuration | Expected λmax (nm) | Rationale |
| (2E,4E) | ~260-270 | More planar, extended conjugation. |
| (2E,4Z) / (2Z,4E) | Slightly lower than (2E,4E) | Steric hindrance disrupts planarity. |
| (2Z,4Z) | Potentially the lowest λmax | Significant steric strain leading to reduced conjugation. |
Experimental Protocol: UV-Vis Spectroscopy
FT-IR Spectroscopy Workflow
-
Sample Preparation : For liquid samples like ethyl undeca-2,4-dienoate, the simplest method is to place a drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory. [1][4]Alternatively, a thin film can be created by placing a drop between two salt plates (e.g., NaCl or KBr). [5]2. Instrument Setup : Ensure the FT-IR spectrometer is calibrated and the sample compartment is clean.
-
Background Collection : A background spectrum is collected with no sample present (i.e., of the clean ATR crystal or empty salt plates). This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence and intensity of key vibrational bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including the definitive assignment of E/Z isomerism. [6]It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Theoretical Basis: Chemical Shift, Coupling Constants, and the Nuclear Overhauser Effect (NOE)
-
¹H NMR Chemical Shifts : The chemical shift (δ) of a proton is determined by its local electronic environment. Protons on a double bond (vinylic protons) typically resonate in the 5.0-7.5 ppm range. The exact chemical shift is influenced by the stereochemistry and the electronic effects of nearby substituents. In conjugated systems, the deshielding effect can shift these protons further downfield.
-
¹H-¹H Coupling Constants (J-values) : The interaction between the spins of neighboring protons leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is highly dependent on the dihedral angle between the coupled protons. For protons on a double bond:
-
³J_trans_ (protons on opposite sides) is typically in the range of 11-18 Hz.
-
³J_cis_ (protons on the same side) is smaller, generally 6-14 Hz. [7] This difference in J-values is a definitive indicator of the double bond geometry.
-
-
¹³C NMR Chemical Shifts : The chemical shifts of the carbon atoms in the double bonds are also sensitive to stereochemistry. Generally, carbons in a more sterically compressed environment (as can occur in Z isomers) will be shielded and appear at a higher field (lower ppm value) compared to their E isomer counterparts.
-
Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization between spatially close nuclei. An enhancement in the signal of one proton upon irradiation of another indicates that they are close in space (typically < 5 Å). This is a powerful tool for differentiating E and Z isomers, as protons on the same side of a double bond (cis) will show an NOE, while those on opposite sides (trans) will not. [8][9]
Expected Spectral Differences for the Vinylic Protons
Let's consider the protons on the C2-C3 and C4-C5 double bonds (H2, H3, H4, H5).
| Isomer Configuration | Key ¹H NMR Features | Key NOE Correlations |
| (2E,4E) | H2/H3 coupling: ³J ≈ 15 Hz (trans). H4/H5 coupling: ³J ≈ 15 Hz (trans). | No NOE between H2 and H3. No NOE between H4 and H5. |
| (2E,4Z) | H2/H3 coupling: ³J ≈ 15 Hz (trans). H4/H5 coupling: ³J ≈ 10 Hz (cis). | No NOE between H2 and H3. NOE between H4 and H5. |
| (2Z,4E) | H2/H3 coupling: ³J ≈ 10 Hz (cis). H4/H5 coupling: ³J ≈ 15 Hz (trans). | NOE between H2 and H3. No NOE between H4 and H5. |
| (2Z,4Z) | H2/H3 coupling: ³J ≈ 10 Hz (cis). H4/H5 coupling: ³J ≈ 10 Hz (cis). | NOE between H2 and H3. NOE between H4 and H5. |
Experimental Protocol: 1D and 2D NMR Spectroscopy
NMR Spectroscopy Workflow
-
Sample Preparation : Dissolve approximately 5-25 mg of the ethyl undeca-2,4-dienoate isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. [10]The solution should be free of particulate matter; filter it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.
-
1D Spectra Acquisition : Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum.
-
2D Spectra Acquisition (for unambiguous assignment) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, which is crucial for differentiating E and Z isomers. [11][12]5. Data Processing and Analysis : Process the raw data (Free Induction Decay) using appropriate software. Analyze the chemical shifts, integration values, and coupling constants from the 1D spectra. Interpret the cross-peaks in the 2D spectra to confirm assignments and determine stereochemistry.
-
Conclusion
The differentiation of E and Z isomers of ethyl undeca-2,4-dienoate is a critical analytical challenge that can be effectively addressed through a multi-faceted spectroscopic approach. While UV-Vis and IR spectroscopy provide valuable initial insights into the conjugation and symmetry of the isomers, NMR spectroscopy stands as the definitive tool for unambiguous structural assignment. The characteristic differences in vinylic proton coupling constants and the presence or absence of specific NOE correlations provide irrefutable evidence of the double bond geometries. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized isomers, ensuring the chemical integrity required for advanced applications in drug development and materials science.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Chemistry Notes. (2022, November 29). Woodward Fieser rule: Easy steps or tricks. [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science & Engineering. [Link]
-
Wikipedia. (n.d.). Woodward's rules. [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
Pearson. (2024, August 7). Woodward-Fieser Rules: Videos & Practice Problems. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Purdue Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
-
Chemistry LibreTexts. (2022, July 20). The ¹H-NMR experiment. [Link]
-
Chemistry LibreTexts. (2024, November 12). Nuclear Overhauser Effect (NOE). [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
